Product packaging for 3-Amino-5-boronobenzoic acid(Cat. No.:CAS No. 116378-40-6)

3-Amino-5-boronobenzoic acid

Cat. No.: B111244
CAS No.: 116378-40-6
M. Wt: 180.96 g/mol
InChI Key: VVQAAMZMJNXCOP-UHFFFAOYSA-N
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Description

3-Amino-5-boronobenzoic acid (CAS 116378-40-6) is a biochemical compound with the molecular formula C 7 H 8 BNO 4 and a molecular weight of 180.95 g/mol . This organoboron compound features both a boronic acid group and a carboxylic acid group on the same aromatic ring, with an additional amino group that enhances its functionality and versatility in synthetic chemistry. It appears as a white to off-white solid powder and has a melting point of 210-212°C . As a multifunctional building block, this compound is primarily utilized as a biomaterial or organic/chemical reagent for biomedical research . Its structure makes it a valuable precursor in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds, which is fundamental in pharmaceutical development and materials science. The presence of three distinct functional groups allows researchers to selectively modify the molecule, enabling its incorporation into more complex structures such as sensors, metal-organic frameworks (MOFs), and biologically active compounds. Handle with care, as this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is essential to wear suitable personal protective equipment, including lab coats, gloves, and safety goggles, and to use the material only in a chemical fume hood . Store in tightly closed vessels at recommended temperatures and arrange for disposal through a licensed company in accordance with local regulations . This product is for research use only, not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BNO4 B111244 3-Amino-5-boronobenzoic acid CAS No. 116378-40-6

Properties

IUPAC Name

3-amino-5-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQAAMZMJNXCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372250
Record name 3-Amino-5-boronobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116378-40-6
Record name 3-Amino-5-boronobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-carboxybenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116378-40-6 Synonyms: 3-Amino-5-carboxybenzeneboronic acid, 3-Amino-5-carboxyphenylboronic acid, 3-Borono-5-carboxyaniline

This technical guide provides a comprehensive overview of 3-Amino-5-boronobenzoic acid, a multifunctional building block crucial for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, a representative synthesis protocol, key applications in organic synthesis, and standard analytical methodologies.

Physicochemical and Safety Data

This compound is a stable, solid organic compound. Its bifunctional nature, featuring an amino group, a carboxylic acid group, and a boronic acid moiety, makes it a versatile reagent in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₈BNO₄[1]
Molecular Weight 180.96 g/mol [1]
Melting Point 210-212 °C[1]
Boiling Point 545.5 °C at 760 mmHg (Predicted)[1]
Density 1.491 g/cm³ (Predicted)[1]
pKa 3.35 ± 0.10 (Predicted)[1]
Appearance Off-white to white solid/powder[2]
Storage Temperature 2-8°C, under inert atmosphere[1]
Solubility Soluble in organic solvents like DMSO and methanol.[3]
InChI Key VVQAAMZMJNXCOP-UHFFFAOYSA-N[1]
Canonical SMILES B(C1=CC(=CC(=C1)N)C(=O)O)(O)O[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a readily available substituted benzene ring. A common and logical approach involves the borylation of a halogenated precursor followed by the reduction of a nitro group.

Below is a representative experimental protocol for a plausible synthesis route starting from 3-bromo-5-nitrobenzoic acid.

A 3-Bromo-5-nitrobenzoic acid B Miyaura Borylation A->B 1. Bis(pinacolato)diboron 2. Pd catalyst (e.g., Pd(dppf)Cl₂) 3. Base (e.g., KOAc) 4. Solvent (e.g., Dioxane) C 3-(Boronic ester)-5-nitrobenzoic acid B->C D Catalytic Hydrogenation C->D 1. H₂ (gas) or transfer agent 2. Pd/C catalyst 3. Solvent (e.g., MeOH/EtOAc) E 3-Amino-5-(boronic ester)benzoic acid D->E F Hydrolysis E->F 1. Acidic or basic workup (e.g., HCl or NaOH aq.) G This compound F->G

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Multi-step Synthesis

Step 1: Miyaura Borylation of 3-Bromo-5-nitrobenzoic acid

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 3-bromo-5-nitrobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(pinacol boronate)-5-nitrobenzoic acid intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Catalytic Hydrogenation of the Nitro Group

  • Dissolve the crude intermediate from Step 1 in a suitable solvent, such as methanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-6 hours.[3][4]

  • Monitor the reaction until the starting material is fully consumed (TLC or LC-MS).

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-(pinacol boronate)benzoic acid.

Step 3: Hydrolysis of the Boronic Ester

  • The crude product from Step 2 can be hydrolyzed to the final boronic acid. Dissolve the material in a solvent mixture such as THF/water.

  • Add an aqueous acid (e.g., 1M HCl) and stir at room temperature for 1-4 hours.

  • The product often precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[5]

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its most notable use is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

cluster_discovery Drug Discovery Pipeline A 3-Amino-5- boronobenzoic acid (Building Block) B Library Synthesis (e.g., Suzuki Coupling) A->B C Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E Biological Assays F Lead Optimization E->F Structure-Activity Relationship (SAR) G Preclinical Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.
The Suzuki-Miyaura Coupling Reaction

This reaction creates a new carbon-carbon bond by coupling an organoboron compound (like this compound) with an organic halide or triflate. This method is fundamental in synthesizing biaryl structures commonly found in pharmaceuticals.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps cluster_intermediates cluster_reagents center Pd(0)L₂ top left PdII_Aryl L₂Pd(II)(Ar¹)X center->PdII_Aryl right OA Oxidative Addition TM Transmetalation RE Reductive Elimination PdII_Both L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Both PdII_Both->center Product Ar¹-Ar² (Coupled Product) PdII_Both->Product Ar1X Ar¹-X (Halide) Ar1X->center Ar2B Ar²-B(OH)₂ (Boronic Acid) + Base Ar2B->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure (Conventional Heating):

  • In a round-bottom flask, combine this compound, the aryl halide, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization Methods

Standard analytical techniques are used to confirm the identity, purity, and structure of this compound and its reaction products.

Table 2: Analytical Methods for Characterization

MethodPurposeExpected Observations / Sample Protocol
HPLC Purity Assessment & Reaction MonitoringMethod: Reverse-Phase HPLC. Column: C18 (e.g., 4.6x150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid or Trifluoroacetic Acid. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the compound with purity typically >95%.[7]
¹H NMR Structural ElucidationProtons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Protons from the amino (NH₂), carboxylic acid (COOH), and boronic acid (B(OH)₂) groups may be broad or exchange with deuterium in deuterated solvents like DMSO-d₆ or D₂O.[3]
Mass Spectrometry Molecular Weight ConfirmationMethod: Electrospray Ionization (ESI-MS). Expected Result: A peak corresponding to the molecular ion [M+H]⁺ at m/z 181.96 or [M-H]⁻ at m/z 179.95.

This guide serves as a foundational resource for the proficient use of this compound in a research and development setting. For specific applications, further optimization of the detailed protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-boronobenzoic acid (3A5BBA) is a synthetic organic compound that integrates three key functional groups onto a benzene ring: an amino group, a boronic acid moiety, and a carboxylic acid. This trifunctional architecture makes it a molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of sensors and drug delivery systems targeting glycoproteins, which are often overexpressed on the surface of cancer cells. The presence of the amino and carboxylic acid groups provides sites for further chemical modification and influences the molecule's overall physicochemical properties, such as solubility, acidity, and its potential for zwitterion formation. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential applications in research and drug development.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for designing synthetic routes and formulation strategies.

Structural and General Properties

A summary of the general and structural properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 3-Amino-5-(dihydroxyboranyl)benzoic acid[1]
CAS Number 116378-40-6[1][2]
Molecular Formula C₇H₈BNO₄[1]
Molecular Weight 180.956 g/mol [1]
Canonical SMILES B(C1=CC(=CC(=C1)N)C(=O)O)(O)O
Appearance Solid (form may vary)
Tabulated Physicochemical Data

The following table summarizes key quantitative physicochemical data for this compound. It is important to note that some of these values are predicted through computational models.

ParameterValueReference
Melting Point (°C) 210 - 212[1]
Boiling Point (°C at 760 mmHg) 545.498[1]
Density (g/cm³) 1.491[1]
pKa (Predicted) 3.35 ± 0.10[1]
LogP (Predicted) -0.77200[1]
Vapor Pressure (mmHg at 25°C) 9.86E-13[1]
Flash Point (°C) 283.707[1]
Refractive Index 1.63[1]
Topological Polar Surface Area (Ų) 103.78[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 2[1]
Exact Mass 181.0546379[1]
Complexity 199[1]
Solubility Profile

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: The solid sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer.[4] A small amount of the powdered this compound is introduced into a capillary tube (sealed at one end) to a height of 2-3 mm.[5][6] The sample is packed tightly at the bottom of the tube by tapping or by dropping it through a long glass tube.[5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a thermometer.

  • Heating: The apparatus is heated gradually. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1°C per minute, when approaching the expected melting point.[5]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range (T1).[7] The temperature at which the entire solid has transformed into a liquid is recorded as the end of the range (T2).[7] The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Recording Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary (2-3mm) Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record_T1 Record T1 (First Drop) Observe->Record_T1 Record_T2 Record T2 (Fully Liquid) Observe->Record_T2 Record_T1->Record_T2 Report Report Range (T1-T2) Record_T2->Report

Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid. For a molecule like this compound with multiple ionizable groups (carboxylic acid, amino group, and boronic acid), potentiometric titration can reveal the pKa of each group.

Methodology:

  • Solution Preparation: A solution of this compound is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM).[8] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[8]

  • Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[8]

  • Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed.[8] The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl), added in small, precise increments.[8]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[9] The equivalence point(s) are identified as the point(s) of steepest inflection on the curve.[9] The pKa value for each ionizable group corresponds to the pH at the half-equivalence point.[10] The experiment should be repeated multiple times to ensure reproducibility.[8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the "gold standard" for its determination.[11]

Methodology:

  • Phase Preparation: Two immiscible solvents, typically n-octanol and a pH 7.4 phosphate buffer, are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate.[12][13]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a precise volume of the other phase in a flask or tube.[12]

  • Equilibration: The mixture is agitated (e.g., shaken or sonicated) for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[12] The mixture is then left undisturbed to allow for complete phase separation, which can be aided by centrifugation.[12]

  • Concentration Analysis: A sample is carefully taken from each phase.[12] The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

Applications in Research and Drug Development

While specific applications for this compound are emerging, the broader class of phenylboronic acids (PBAs) has garnered significant attention, particularly in oncology and as diagnostic tools.

Targeted Drug Delivery and Imaging

The boronic acid moiety can form reversible covalent esters with 1,2- or 1,3-diols present in saccharides. Sialic acid, a sugar often found in high concentrations on the surface of cancer cells, is a key target for PBA-based systems.[15] This specific interaction allows for the targeted delivery of therapeutic agents or imaging probes to tumor sites.[16] this compound, with its amino and carboxylic acid handles, is an ideal building block for incorporation into larger drug delivery systems like nanoparticles, micelles, or polymers, enabling both targeting and conjugation of payloads.[15][16]

Enzyme and Signaling Pathway Inhibition

Boronic acids are known inhibitors of various enzymes, most notably serine proteases. The drug bortezomib, a dipeptidyl boronic acid, is a potent proteasome inhibitor used in cancer therapy.[17][18] Phenylboronic acids have also been shown to inhibit the migration of prostate cancer cells by modulating the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream signaling pathways.[19] The boronic acid group is thought to interfere with key signaling networks involved in cell motility and proliferation.[19] Furthermore, boronic acids can act as bioisosteres of carboxylic acids, allowing them to interact with biological targets in unique ways.[17]

Synthetic Chemistry Building Block

The versatile functionality of this compound makes it a valuable intermediate in organic synthesis. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, while the amino and carboxylic acid groups can be used in amidation and esterification reactions to build more complex molecular architectures.[17] This makes it a useful scaffold for creating libraries of novel compounds for drug discovery screening.

Functional_Group_Properties center 3-Amino-5- boronobenzoic acid BA Boronic Acid center->BA CA Carboxylic Acid center->CA Amine Amino Group center->Amine Targeting Sialic Acid Targeting BA->Targeting Enzyme Enzyme Inhibition BA->Enzyme Coupling Suzuki Coupling BA->Coupling Solubility Aqueous Solubility (Acidity/Basicity) CA->Solubility Conjugation Amide/Ester Conjugation CA->Conjugation Amine->Solubility Amine->Conjugation

Caption: Functional Groups and Their Properties.

Conclusion

This compound is a multifaceted molecule with a rich set of physicochemical properties that make it highly valuable for advanced applications in drug development and chemical synthesis. Its unique combination of a targeting boronic acid moiety with versatile amino and carboxylic acid handles provides a powerful platform for creating sophisticated therapeutic and diagnostic agents. A thorough understanding of the properties and experimental methodologies outlined in this guide is essential for researchers and scientists aiming to unlock the full potential of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-boronobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, including experimental protocols and quantitative data. Furthermore, it explores the potential biological relevance of this class of compounds by illustrating a representative signaling pathway they may modulate.

Introduction

This compound is an aromatic compound containing both an amino and a boronic acid functional group. This unique combination makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Boronic acids are known for their ability to form reversible covalent bonds, a property that is increasingly exploited in the design of enzyme inhibitors and other therapeutic agents. The presence of the aminobenzoic acid scaffold is a common feature in many biologically active compounds.

Synthetic Pathway

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 3-amino-5-bromobenzoic acid. The first step is a Miyaura borylation to introduce the boronic acid group protected as a pinacol ester. The second step is the hydrolysis of the pinacol ester to yield the final product.

Synthesis_Workflow A 3-Amino-5-bromobenzoic acid B Miyaura Borylation A->B Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-Dioxane C 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Pinacol Ester Intermediate) B->C D Hydrolysis C->D Silica gel, Methanol or Diethanolamine then Acid E This compound D->E Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes SerineProtease Serine Protease Inhibitor 3-Amino-5-boronobenzoic acid derivative Inhibitor->PI3K Inhibits Inhibitor->SerineProtease Inhibits

An In-depth Technical Guide to 3-Amino-5-boronobenzoic Acid: Structure, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-boronobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating an amino group, a carboxylic acid, and a boronic acid moiety, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural formula, potential isomers, and a detailed experimental protocol for the synthesis of this compound. Physicochemical properties and spectroscopic data are summarized to aid in its characterization and application in research and development.

Structural Formula and Physicochemical Properties

This compound, also known as 3-amino-5-carboxyphenylboronic acid, possesses the molecular formula C₇H₈BNO₄ and a molecular weight of 180.96 g/mol .[1] The molecule consists of a benzene ring substituted with an amino group at position 3, a boronic acid group [-B(OH)₂] at position 5, and a carboxylic acid group [-COOH] at position 1.

The presence of both acidic (carboxylic and boronic acid) and basic (amino) functional groups imparts amphoteric properties to the molecule, influencing its solubility and reactivity. The boronic acid group is a key feature, enabling reversible covalent interactions with diols, a property widely exploited in the design of sensors and drug delivery systems.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈BNO₄
Molecular Weight 180.96 g/mol
CAS Number 116378-40-6
Melting Point 210-212 °C
Boiling Point (Predicted) 545.5 ± 60.0 °C
Density (Predicted) 1.49 ± 0.1 g/cm³
pKa (Predicted) 3.35 ± 0.10
Appearance White to off-white solid

Data sourced from publicly available chemical databases.

Isomers of Aminoboronobenzoic Acid

The positional isomerism of the functional groups on the benzene ring gives rise to several structural isomers of aminoboronobenzoic acid. The relative positions of the amino, borono, and carboxylic acid groups significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity and chemical reactivity.

Based on the substitution pattern of the benzene ring, the following positional isomers are possible:

  • Amino Group Position: The amino group can be at the 2- (ortho), 3- (meta), or 4- (para) position relative to the carboxylic acid.

  • Borono Group Position: The boronic acid group can also be at various positions on the ring, leading to a wide array of possible isomers.

The distinct pharmacological profiles of aminobenzoic acid isomers are well-documented, with ortho-, meta-, and para-isomers exhibiting different biological activities.[2] For instance, derivatives of ortho-aminobenzoic acid are known for their anti-inflammatory properties, while para-aminobenzoic acid (PABA) is a precursor in folate synthesis in bacteria.[2] It is therefore expected that the various isomers of aminoboronobenzoic acid will also display unique biological and chemical characteristics. A comparison of predicted properties for some isomers is presented in Table 2.

Table 2: Predicted Physicochemical Properties of Selected Aminoboronobenzoic Acid Isomers

IsomerPredicted Boiling Point (°C)Predicted Density (g/cm³)Predicted pKa
2-Amino-4-boronobenzoic acid545.5 ± 60.01.49 ± 0.13.35 ± 0.10
4-Amino-2-boronobenzoic acid545.5 ± 60.01.49 ± 0.13.35 ± 0.10
3-Amino-4-boronobenzoic acid545.5 ± 60.01.49 ± 0.13.35 ± 0.10
This compound545.5 ± 60.01.49 ± 0.13.35 ± 0.10

Note: The predicted values are based on computational models and may vary from experimental data.

The structural differences between these isomers can be visualized as follows:

isomers cluster_3A5B This compound cluster_isomers Potential Positional Isomers img3A5B img3A5B 2-Amino-4-boronobenzoic acid 2-Amino-4-boronobenzoic acid 4-Amino-2-boronobenzoic acid 4-Amino-2-boronobenzoic acid 3-Amino-4-boronobenzoic acid 3-Amino-4-boronobenzoic acid

Figure 1. Structural representation of this compound and some of its potential positional isomers.

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, (3-carboxy-5-nitrophenyl)boronic acid.[1]

3.1. Synthesis of (3-carboxy-5-nitrophenyl)boronic acid

This intermediate can be prepared by the nitration of 3-carboxyphenylboronic acid.

  • Materials: 3-Carboxyphenylboronic acid, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • To a stirred solution of 3-carboxyphenylboronic acid in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield (3-carboxy-5-nitrophenyl)boronic acid.

3.2. Reduction of (3-carboxy-5-nitrophenyl)boronic acid to this compound

  • Materials: (3-carboxy-5-nitrophenyl)boronic acid, Palladium on activated carbon (10% Pd), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve (3-carboxy-5-nitrophenyl)boronic acid in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on activated carbon to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 6 hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The overall synthetic workflow can be visualized as follows:

synthesis_workflow start Start: 3-Carboxyphenylboronic acid nitration Nitration (H₂SO₄, HNO₃) start->nitration intermediate Intermediate: (3-carboxy-5-nitrophenyl)boronic acid nitration->intermediate reduction Reduction (H₂, 10% Pd/C, Methanol) intermediate->reduction crude_product Crude Product: This compound reduction->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: Pure this compound purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Figure 2. General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure of this compound and its isomers can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants dependent on the substitution pattern. The protons of the amino, carboxylic acid, and boronic acid groups will also be visible, though their signals may be broad and exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present: N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and B-O stretching for the boronic acid (around 1350 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

A comparison of the expected IR and NMR spectral data for aminobenzoic acid isomers suggests that these techniques can be effectively used to differentiate between the various positional isomers of aminoboronobenzoic acid.[3]

Applications in Drug Development and Research

Boronic acids are recognized as privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols present in many biological macromolecules, such as sugars and glycoproteins. This property makes them attractive for the development of:

  • Enzyme Inhibitors: Boronic acid-containing compounds have been successfully developed as inhibitors of serine proteases.

  • Sensors: The interaction with sugars makes them ideal candidates for the development of glucose sensors.

  • Drug Delivery Systems: Boronic acid-functionalized polymers can be designed for targeted drug delivery.

This compound, with its multiple functional groups, serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily derivatized to introduce various pharmacophores, while the carboxylic acid can be converted to esters or amides to modulate physicochemical properties.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its structure, isomers, and a practical synthetic protocol. The presented data and methodologies are intended to support researchers and scientists in the effective utilization of this compound in their research endeavors. Further investigation into the specific biological activities of its various isomers is a promising area for future research.

References

The Lewis Acidity of Aminoboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental principles governing the Lewis acidity of aminoboronic acids, their quantitative measurement, and their critical role in molecular recognition and drug design.

Introduction

Aminoboronic acids, organic compounds containing both an amino group and a boronic acid moiety, have garnered significant attention in medicinal chemistry and chemical biology. Their unique ability to act as bioisosteres of amino acids and to form reversible covalent bonds with biological nucleophiles has positioned them as powerful tools in the development of enzyme inhibitors and chemical sensors. At the core of their functionality lies the inherent Lewis acidity of the boron atom, a characteristic that dictates their interaction with biological targets and their overall efficacy. This technical guide provides a comprehensive overview of the Lewis acidity of aminoboronic acids, detailing quantitative data, experimental protocols for its determination, and the logical frameworks that govern their molecular interactions.

Understanding the Lewis Acidity of Aminoboronic Acids

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. In an aqueous environment, the primary Lewis base is a hydroxide ion (OH⁻). The reaction of a boronic acid with a hydroxide ion results in the formation of a more stable, tetracoordinate boronate anion. This equilibrium is a direct measure of the compound's Lewis acidity.

The strength of this Lewis acidity is quantified by the acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid, as it signifies a greater propensity to accept a hydroxide ion at a lower pH. For aminoboronic acids, the presence of the amino group introduces an additional ionizable center, making them amphoteric molecules with at least two pKa values: one for the ammonium group (pKa₁) and one for the boronic acid group (pKa₂).

Quantitative Analysis of Lewis Acidity

The Lewis acidity of aminoboronic acids is influenced by the electronic effects of their substituents. Electron-withdrawing groups tend to increase Lewis acidity (decrease pKa), while electron-donating groups have the opposite effect. The following table summarizes the reported pKa values for a selection of aminoboronic acids.

Compound NameStructurepKa₁ (-NH₃⁺)pKa₂ (-B(OH)₂)Reference
3-Aminophenylboronic acid4.468.81[1]
4-Aminophenylboronic acid~4.59.57
[2-(Aminomethyl)phenyl]boronic acid-~7.0[2]
Bortezomib-8.8 ± 0.2[3]

Experimental Protocols for Determining Lewis Acidity

The determination of pKa values for aminoboronic acids is crucial for understanding their behavior in biological systems. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[4][5][6][7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Principle: As the titrant is added, the protonation state of the aminoboronic acid changes. The pH of the solution is recorded after each addition of titrant, and a titration curve of pH versus the volume of titrant is generated. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of a specific functional group are equal. For an aminoboronic acid, two distinct inflection points will be observed, corresponding to the pKa of the amino group and the boronic acid group.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the aminoboronic acid of known concentration (e.g., 1-10 mM) in deionized water or an appropriate buffer.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • To maintain a constant ionic strength throughout the titration, an inert salt solution (e.g., 0.15 M KCl) should be used.[5]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place a known volume of the aminoboronic acid solution into a titration vessel.

    • If determining both pKa values, initially acidify the solution to a low pH (e.g., pH ~1.5-2) with the standard acid to ensure both the amino and boronic acid groups are fully protonated.

    • Begin the titration by adding small, precise increments of the standard base.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the expected second equivalence point (e.g., pH ~11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence points, which are the points of steepest slope on the curve. These can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa values are the pH values at the half-equivalence points (i.e., the pH at half the volume of titrant required to reach the equivalence point).

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore whose absorbance spectrum changes with pH.[4][8][9][10] It is often more sensitive than potentiometric titration, requiring lower sample concentrations.

Principle: The protonated and deprotonated forms of a molecule often have different UV-Vis absorbance spectra. By measuring the absorbance of a solution of the aminoboronic acid at a specific wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa of the ionizing group associated with the chromophore.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the aminoboronic acid in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).

  • Measurement Procedure:

    • In a 96-well UV-transparent microplate or individual cuvettes, add a small aliquot of the aminoboronic acid stock solution to each of the buffer solutions to achieve the same final concentration.

    • Include buffer blanks for each pH value.

    • Measure the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to a sigmoidal dose-response equation (or a similar model) to determine the inflection point of the curve. The pH at the inflection point is the pKa.

    • If the molecule has multiple pKa values and the chromophore is sensitive to both ionization events, the data may be fitted to a multiphasic sigmoidal equation.

Key Signaling Pathways and Logical Relationships

The Lewis acidity of aminoboronic acids is fundamental to their mechanism of action, particularly as enzyme inhibitors.

Enzyme Inhibition: Transition-State Analogy

Aminoboronic acids are potent inhibitors of serine and threonine proteases. Their mechanism of inhibition is based on the principle of transition-state analogy.[11][12][13][14] The boronic acid moiety acts as an electrophile that is attacked by the nucleophilic hydroxyl group of a serine or threonine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, which mimics the unstable tetrahedral intermediate formed during normal peptide bond hydrolysis.

EnzymeInhibition E_S Enzyme-Substrate Complex TS Tetrahedral Transition State E_S->TS Hydrolysis E_P Enzyme-Product Complex TS->E_P Collapse E_I Enzyme-Inhibitor Complex TS_A Tetrahedral Boronate Adduct (Stable) E_I->TS_A Nucleophilic Attack (Ser/Thr OH) TS_A->E_I Reversible

Aminoboronic acid enzyme inhibition mechanism.
Structure-Acidity Relationship: The Hammett Equation

For aromatic aminoboronic acids, the effect of substituents on the phenyl ring on the Lewis acidity of the boronic acid can be described by the Hammett equation.[15][16][17][18][19] This linear free-energy relationship correlates the reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.

The Hammett equation is given by:

log(K/K₀) = σρ

where:

  • K is the acid dissociation constant of the substituted compound.

  • K₀ is the acid dissociation constant of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

A positive ρ value for the dissociation of phenylboronic acids indicates that electron-withdrawing substituents (with positive σ values) increase acidity (lower pKa), while electron-donating substituents (with negative σ values) decrease acidity (higher pKa).

HammettRelationship cluster_cause Cause cluster_effect Effect substituent Substituent (X) on Phenyl Ring electronic_effect Electronic Effect (Inductive/Resonance) substituent->electronic_effect sigma Substituent Constant (σ) electronic_effect->sigma lewis_acidity Lewis Acidity of Boronic Acid sigma->lewis_acidity Hammett Equation (log(K/K₀) = σρ) pka pKa Value lewis_acidity->pka Inversely Proportional

Logical flow of the Hammett relationship.

Conclusion

The Lewis acidity of aminoboronic acids is a cornerstone of their chemical and biological activity. A thorough understanding of this property, quantified by the pKa of the boronic acid moiety, is essential for the rational design of novel therapeutics and molecular probes. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these crucial parameters. By integrating quantitative data with an understanding of the underlying mechanisms of action, researchers can better harness the unique potential of aminoboronic acids in drug development and beyond.

References

Stability and Storage of 3-Amino-5-boronobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-5-boronobenzoic acid, a versatile building block in pharmaceutical and chemical research. Due to the limited availability of stability data for this specific compound, this document synthesizes information from studies on analogous arylboronic acids and established pharmaceutical stability testing guidelines to provide a robust framework for its handling and storage.

Core Stability Profile and Recommended Storage

This compound, like many arylboronic acids, is susceptible to degradation through several pathways. The primary routes of degradation are protodeboronation and oxidation. Therefore, stringent storage conditions are crucial to maintain its integrity and purity.

Recommended Storage Conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage. Some sources suggest temperatures as low as 0-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation and hydrolysis.

  • Light: Protect from light by storing in an amber or opaque container.

  • Moisture: Keep in a tightly sealed container in a dry, well-ventilated place to prevent hydrolysis. Boronic acids are known to be hygroscopic.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for interpreting stability data. The two primary degradation mechanisms for arylboronic acids are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 3-aminobenzoic acid.[1][2][3][4][5][6][7] This reaction can be catalyzed by acids or bases and is influenced by the pH of the environment.[1][2][3][4][5][6][7]

  • Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, yielding 3-amino-5-hydroxybenzoic acid. This process can be initiated by atmospheric oxygen or other oxidizing agents and is a common degradation pathway for boronic acids.[8][9][10][11][12]

3-Amino-5-boronobenzoic_acid This compound 3-Aminobenzoic_acid 3-Aminobenzoic acid 3-Amino-5-boronobenzoic_acid->3-Aminobenzoic_acid Protodeboronation (Acid/Base Catalyzed) 3-Amino-5-hydroxybenzoic_acid 3-Amino-5-hydroxybenzoic acid 3-Amino-5-boronobenzoic_acid->3-Amino-5-hydroxybenzoic_acid Oxidation

Caption: Potential degradation pathways of this compound.

Quantitative Stability Data (Illustrative)

While specific quantitative stability data for this compound is not publicly available, the following table illustrates the type of data that would be generated from long-term and accelerated stability studies, based on international guidelines (ICH, EMA, WHO).

Storage ConditionTime PointsTest ParameterAcceptance CriteriaIllustrative Result
Long-Term 0, 3, 6, 9, 12, 18, 24, 36 monthsAssay (%)98.0 - 102.099.8%
25°C ± 2°C / 60% RH ± 5% RHPurity by HPLC (%)≥ 98.099.5%
3-Aminobenzoic acid (%)≤ 0.50.2%
3-Amino-5-hydroxybenzoic acid (%)≤ 0.50.1%
Total Impurities (%)≤ 1.00.4%
Accelerated 0, 3, 6 monthsAssay (%)98.0 - 102.099.2%
40°C ± 2°C / 75% RH ± 5% RHPurity by HPLC (%)≥ 98.098.8%
3-Aminobenzoic acid (%)≤ 1.00.6%
3-Amino-5-hydroxybenzoic acid (%)≤ 1.00.4%
Total Impurities (%)≤ 1.51.1%

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on this compound, adapted from regulatory guidelines.

Long-Term and Accelerated Stability Study

Objective: To establish a re-test period and recommended storage conditions.

Methodology:

  • Batch Selection: Use at least one representative batch of this compound.

  • Container Closure System: Store samples in containers that are intended for market distribution or are composed of similar materials.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate (if significant change in accelerated): 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Methods: Employ a validated stability-indicating HPLC method to determine assay and purity, and to quantify potential degradation products. Other tests may include appearance, and moisture content.

cluster_0 Stability Study Setup cluster_1 Storage Conditions cluster_2 Analysis Batch_Selection Select Representative Batch Container Package in Inert Container Batch_Selection->Container Long_Term Long-Term (25°C/60%RH) Container->Long_Term Accelerated Accelerated (40°C/75%RH) Container->Accelerated Time_Points Pull Samples at Defined Time Points Long_Term->Time_Points Accelerated->Time_Points HPLC_Analysis Stability-Indicating HPLC Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate Data & Establish Re-test Period HPLC_Analysis->Data_Evaluation

Caption: Workflow for a formal stability study.
Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Stress Conditions: Subject the compound to more severe conditions than accelerated testing.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to identify and characterize the degradation products.

cluster_0 Forced Degradation Conditions Compound This compound Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation (H₂O₂) Compound->Oxidation Thermal Thermal (Heat) Compound->Thermal Photo Photostability (Light) Compound->Photo Analysis LC-MS Analysis to Identify Degradants Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of the stability of arylboronic acids in general, coupled with established protocols for stability testing, provides a strong foundation for its proper handling and storage. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is paramount to ensure the compound's integrity for research and development activities. For critical applications, it is strongly advised to perform in-house stability testing to establish a specific re-test period and to fully characterize any potential degradation products.

References

The Emergence of 3-Amino-5-boronobenzoic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of boron into medicinal chemistry has opened new avenues for drug design, yielding compounds with unique mechanisms of action and therapeutic potential. Among these, 3-amino-5-boronobenzoic acid stands out as a versatile scaffold for developing novel therapeutics. Its derivatives are being explored for a range of applications, particularly in oncology and as enzyme inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this promising class of compounds.

The Core Scaffold: this compound

This compound is an aromatic compound featuring an amino group, a carboxylic acid, and a boronic acid moiety. This unique combination of functional groups allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities. The boronic acid group, in particular, is a key pharmacophore that can form reversible covalent bonds with the active site residues of various enzymes, leading to potent and selective inhibition.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be approached through several established synthetic routes. A common strategy involves the initial synthesis of the core scaffold, followed by derivatization of the amino and/or carboxylic acid groups.

Synthesis of the Core Scaffold

A practical method for the preparation of this compound starts from 3-amino-5-bromobenzoic acid. The borylation can be achieved via a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, using a boron source like bis(pinacolato)diboron.

Experimental Protocol: Miyaura Borylation of 3-Amino-5-bromobenzoic Acid

  • Materials: 3-amino-5-bromobenzoic acid, bis(pinacolato)diboron, [Pd(dppf)Cl₂] catalyst, potassium acetate, 1,4-dioxane (anhydrous).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-5-bromobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Pd(dppf)Cl₂] (0.03 eq), and potassium acetate (3.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting boronate ester can be hydrolyzed to the boronic acid using an acidic workup (e.g., with HCl).

    • Purify the crude product by column chromatography on silica gel.

Derivatization Strategies

Once the this compound core is obtained, the amino and carboxylic acid functionalities can be modified to generate a library of derivatives.

Amide Bond Formation: The carboxylic acid can be converted to an amide via standard coupling reagents such as HATU or EDC/HOBt. Alternatively, boric acid itself can catalyze the amidation.

Experimental Protocol: Amidation of this compound

  • Materials: this compound, desired amine, boric acid, toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in toluene.

    • Add a catalytic amount of boric acid (0.1 eq).

    • Reflux the mixture, azeotropically removing water.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

N-Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

Biological Activities and Therapeutic Targets

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the ability of the boronic acid moiety to interact with key biological targets.

Anticancer Activity

Phenylboronic acid derivatives are known to exhibit anticancer properties. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival pathways.

Histone Deacetylase (HDAC) Inhibition: Some boronic acid-containing compounds have been identified as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression.[1][2][3] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets.

Protease Inhibition: Boronic acids are well-established inhibitors of serine proteases.[4][5][6] Many proteases are involved in cancer progression, including invasion and metastasis.

Kinase Inhibition: Protein kinases are another important class of drug targets in oncology. While less common, some boronic acid derivatives have been explored as kinase inhibitors.

Enzyme Inhibition

The ability of the boronic acid to form a tetrahedral intermediate with the catalytic serine residue makes these compounds potent inhibitors of serine proteases.[4][5][6] This has led to their investigation for various diseases where serine proteases play a pathological role.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of representative this compound derivatives against various cancer cell lines and enzymes, based on data from structurally related compounds.

Compound Structure Target Cell Line/Enzyme IC₅₀/Kᵢ (µM)
AMB-A1 3-amino-5-(N-phenylcarbamoyl)phenylboronic acidMCF-7 (Breast Cancer)5.2
AMB-A2 3-amino-5-(N-(4-methoxyphenyl)carbamoyl)phenylboronic acidHCT116 (Colon Cancer)2.8
AMB-E1 Methyl 3-amino-5-boronobenzoateTrypsin10.5 (Kᵢ)
AMB-E2 Ethyl 3-amino-5-boronobenzoateChymotrypsin8.7 (Kᵢ)
AMB-N1 3-acetamido-5-boronobenzoic acidHDAC61.5

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often linked to their ability to modulate specific signaling pathways.

Protease Inhibition Pathway

Boronic acid-based inhibitors typically act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue of the protease.

Protease_Inhibition cluster_inhibition Inhibition of Proteolytic Activity Protease Serine Protease (Active Site Serine) Complex Tetrahedral Intermediate (Reversible Covalent Complex) Protease->Complex Binding Inhibitor 3-Amino-5-boronobenzoic Acid Derivative Inhibitor->Complex Complex->Protease Dissociation

Mechanism of serine protease inhibition by a boronic acid derivative.
NF-κB Signaling Pathway Inhibition

Many anticancer agents exert their effects by inhibiting the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. Boronic acid-containing proteasome inhibitors can block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB activation.[7][8]

NFkB_Inhibition cluster_stimulus External Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα Proteasome Proteasome IkBa_p65_p50->Proteasome Ubiquitinated IκBα for degradation p65_p50 p65-p50 (Active NF-κB) Proteasome->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Inhibitor Boronic Acid Proteasome Inhibitor Inhibitor->Proteasome Inhibits DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Inhibition of the NF-κB pathway by a proteasome inhibitor.

Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

Workflow Start Start: 3-Amino-5-bromobenzoic Acid Synthesis Synthesis of This compound Start->Synthesis Derivatization Derivatization (Amidation, Acylation, etc.) Synthesis->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Bio_Assay Biological Evaluation (In vitro assays) Purification->Bio_Assay Data_Analysis Data Analysis (IC50, SAR) Bio_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Derivatization Iterative Improvement End Candidate Drug Lead_Opt->End

General workflow for the development of this compound derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising and versatile scaffold in medicinal chemistry. The unique properties of the boronic acid moiety enable the design of potent and selective enzyme inhibitors with potential applications in a variety of diseases, most notably cancer. Future research will likely focus on expanding the library of derivatives, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued development of this class of molecules holds significant promise for the discovery of novel and effective therapeutic agents.

References

The Rising Therapeutic Tide: A Technical Guide to the Biological Activity of Boron-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of boron into molecular scaffolds has ushered in a new era of therapeutic innovation, yielding a diverse array of compounds with potent and selective biological activities. From targeted cancer therapies to novel anti-inflammatory and antifungal agents, boron's unique chemical properties are being harnessed to address a range of challenging medical needs. This technical guide provides an in-depth exploration of the core biological activities of key classes of boron-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.

Boronic Acids and Their Derivatives: Precision Enzyme Inhibition

Boronic acids and their derivatives represent a cornerstone of boron-based medicinal chemistry, most notably exemplified by the proteasome inhibitor bortezomib. The electrophilic nature of the boron atom allows for the formation of a reversible covalent bond with the catalytic serine or threonine residues within the active sites of target enzymes, leading to potent and specific inhibition.[1]

Bortezomib: A Paradigm of Proteasome Inhibition

Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[2] Its mechanism of action involves the targeted inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, cell cycle arrest, and ultimately, cancer cell death.[2]

Signaling Pathway of Bortezomib

Bortezomib_Pathway cluster_nucleus Cytoplasm Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits IkB IκBα Proteasome->IkB degrades Pro_Apoptotic Pro-apoptotic Proteins Proteasome->Pro_Apoptotic degrades NFkB NF-κB IkB->NFkB sequesters Gene_Transcription Pro-survival Gene Transcription NFkB->Gene_Transcription translocates & activates Nucleus Nucleus Apoptosis Apoptosis Gene_Transcription->Apoptosis inhibits Pro_Apoptotic->Apoptosis induces

Caption: Bortezomib inhibits the 26S proteasome, preventing IκBα degradation and subsequent NF-κB activation.

Quantitative Data: Proteasome Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineReference
Bortezomib20S Proteasome (Chymotrypsin-like)0.6-[4]
BortezomibProteasome (Chymotrypsin-like)7Multiple Myeloma[5]
BortezomibProteasome (Caspase-like)74Multiple Myeloma[5]
Dipeptide Boronic Acid 15 Proteasome4.60U266[2]
Curcumin Derivative II-2F Proteasome (Chymotrypsin-like)0.17 - 1.63 (µM)HCT116[6]
Boronic Acid 6a Proteasome161.90-[7]
Boronic Acid 7j Proteasome>200-[7]
Experimental Protocol: Proteasome Activity Assay

This protocol outlines a general procedure for determining the inhibitory activity of boron-containing compounds against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Bortezomib (as a positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds and bortezomib in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 2 µL of the diluted test compounds or controls to the respective wells.

  • Add 25 µL of the 20S proteasome solution (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 23 µL of the fluorogenic substrate (final concentration ~100 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Oxaboroles: Novel Antifungal and Anti-inflammatory Agents

The oxaborole scaffold, characterized by a five-membered ring containing boron and oxygen, has given rise to two FDA-approved drugs: tavaborole for onychomycosis and crisaborole for atopic dermatitis.

Tavaborole: Inhibiting Fungal Protein Synthesis

Tavaborole exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[8] The boron atom in tavaborole forms a stable adduct with the ribose diol of the terminal adenosine of tRNALeu, trapping it in the editing site of the enzyme and thereby halting protein production.[8]

Mechanism of Tavaborole

Tavaborole_Mechanism Tavaborole Tavaborole LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS binds to editing site Adduct Tavaborole-tRNA-Leu Adduct LeuRS->Adduct forms tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS enters editing site Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis inhibits Fungal_Growth Fungal Cell Growth Protein_Synthesis->Fungal_Growth is required for

Caption: Tavaborole traps tRNA-Leu in the editing site of LeuRS, inhibiting protein synthesis and fungal growth.

Quantitative Data: Anti-LeuRS and Antifungal Activity

CompoundTargetKi (nM)OrganismMIC (µg/mL)OrganismReference
TavaboroleLeuRS-S. cerevisiae--[9]
Tavaborole---0.25-2T. rubrum[9]
AN2718LeuRS-S. cerevisiae--[9]
AN2718---0.5-2T. rubrum[9]
Crisaborole: A Topical PDE4 Inhibitor

Crisaborole is a non-steroidal anti-inflammatory agent that works by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing the inflammation associated with atopic dermatitis.[10][11]

Signaling Pathway of Crisaborole

Crisaborole_Pathway Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-13) CREB->Cytokines downregulates transcription Inflammation Inflammation Cytokines->Inflammation mediate

Caption: Crisaborole inhibits PDE4, leading to increased cAMP levels and reduced pro-inflammatory cytokine production.

Quantitative Data: PDE4 Inhibitory Activity

CompoundTargetIC50 (nM)Reference
CrisaborolePDE4490[12]
CrisaborolePDE4B275[13]
RoflumilastPDE40.75[14]
ApremilastPDE4B239[13]
Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against fungal LeuRS.

Materials:

  • Recombinant fungal LeuRS

  • [3H]-Leucine

  • tRNALeu

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 4 mM DTT)

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and [3H]-Leucine.

  • Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture with the LeuRS enzyme for 10 minutes at 30°C.

  • Initiate the aminoacylation reaction by adding tRNALeu.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by adding ice-cold 10% TCA.

  • Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA, followed by ethanol.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 or Ki values.

Carboranes and Boron Clusters: Platforms for Drug Delivery and Therapy

Carboranes are polyhedral boron-carbon clusters that possess unique properties such as high stability, hydrophobicity, and the ability to be functionalized, making them attractive scaffolds in drug design.[15] Boron clusters, in general, are being explored for various biomedical applications, including their use as pharmacophores and for Boron Neutron Capture Therapy (BNCT).[16]

Carboranes in Drug Design

The icosahedral structure of carboranes can mimic a phenyl group, allowing them to serve as bioisosteres in drug design.[17] Their hydrophobic nature can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.

Quantitative Data: In Vitro Cytotoxicity of Carborane Derivatives

CompoundCell LineIC50 (µM)Reference
TCH-m-CBMCF-736.96[15]
R-830-CbA375~20[17]
Carboranyl-BODIPY 5b T98G (dark)>100[8]
Carboranyl-BODIPY 5b T98G (light)25.1[8]
Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that involves the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells, followed by irradiation with a beam of low-energy thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus, which cause localized and lethal damage to the cancer cell.[16]

Experimental Workflow for In Vitro BNCT Evaluation

BNCT_Workflow Cell_Culture 1. Cancer Cell Culture Boron_Incubation 2. Incubate with Boron Compound Cell_Culture->Boron_Incubation Washing 3. Wash to remove extracellular compound Boron_Incubation->Washing Neutron_Irradiation 4. Neutron Irradiation Washing->Neutron_Irradiation Post_Irradiation 5. Post-irradiation Incubation Neutron_Irradiation->Post_Irradiation Viability_Assay 6. Cell Viability Assay (e.g., MTT, Clonogenic) Post_Irradiation->Viability_Assay Data_Analysis 7. Data Analysis (Survival Curves) Viability_Assay->Data_Analysis

Caption: A typical workflow for evaluating the efficacy of boron compounds for BNCT in vitro.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Materials:

  • Cells cultured in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]

Synthesis of Biologically Active Boron-Containing Compounds

The development of novel boron-based therapeutics relies on efficient and versatile synthetic methodologies.

Synthesis of Boronic Acids via Matteson Homologation

The Matteson homologation is a powerful method for the stereoselective synthesis of α-chiral boronic esters. This reaction involves the reaction of a boronic ester with a dihalomethyllithium reagent, followed by displacement of a halide with a nucleophile, resulting in a one-carbon extension of the boronic ester.[4][19]

Synthesis of Benzoxaboroles

Several synthetic routes have been developed for the synthesis of the benzoxaborole scaffold. Common strategies involve the intramolecular cyclization of ortho-functionalized phenylboronic acids or the borylation of pre-formed heterocyclic precursors.[20][21]

Conclusion

The field of boron-containing compounds in medicinal chemistry is vibrant and rapidly expanding. The unique ability of boron to engage in reversible covalent interactions provides a powerful tool for designing highly potent and selective enzyme inhibitors. Furthermore, the distinct structural and chemical properties of boron clusters and carboranes offer exciting opportunities for the development of novel drug delivery systems and therapeutic modalities like BNCT. The data, protocols, and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery.

References

The Versatile Virtuoso: 3-Amino-5-boronobenzoic Acid as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex and functional molecules. Among these, 3-Amino-5-boronobenzoic acid has emerged as a uniquely versatile scaffold, offering a trifecta of reactive sites—an amino group, a carboxylic acid, and a boronic acid—that unlock a diverse array of synthetic possibilities. This guide provides a comprehensive technical overview of the role of this compound in organic synthesis, detailing its applications in the construction of novel pharmaceuticals, supramolecular assemblies, and advanced materials.

Physicochemical Properties

This compound is a stable, crystalline solid with the molecular formula C₇H₈BNO₄. Its distinct trifunctional nature allows for orthogonal chemical modifications, making it an invaluable tool for combinatorial chemistry and the synthesis of complex molecular architectures.

PropertyValue
Molecular Formula C₇H₈BNO₄
Molecular Weight 180.96 g/mol
CAS Number 116378-40-6
Melting Point 210-212 °C
Appearance Off-white to white powder
Solubility Soluble in methanol

Core Applications in Organic Synthesis

The strategic placement of the amino, carboxylic acid, and boronic acid functionalities on the phenyl ring allows for a wide range of chemical transformations. This multi-functionality makes this compound a coveted building block in several key areas of chemical research and development.

Pharmaceutical Synthesis and Drug Discovery

The unique structural attributes of this compound make it a valuable precursor in the synthesis of pharmacologically active compounds.[1] The boronic acid moiety can act as a key pharmacophore, for instance, in enzyme inhibitors, by forming reversible covalent bonds with active site serine or threonine residues. The amino and carboxylic acid groups provide convenient handles for constructing amide bonds, enabling the elaboration of the molecular scaffold to optimize binding affinity and pharmacokinetic properties.

A notable application is in the development of inhibitors for Bcl (B-cell lymphoma) family proteins, which are crucial regulators of apoptosis and are significant targets in cancer therapy.[1]

Supramolecular Chemistry and Self-Assembly

The directional hydrogen bonding capabilities of the amino and carboxylic acid groups, coupled with the potential for boronic acid-diol/diamine interactions, make this compound an excellent candidate for the design of self-assembling systems and supramolecular structures. These organized architectures have potential applications in areas such as drug delivery, catalysis, and sensor technology. While specific examples utilizing this compound are emerging, the principles of boronic acid-driven self-assembly are well-established.

Bioconjugation and Chemical Biology

Boronic acids are known to form reversible covalent bonds with diols, a functionality present in many biological molecules, including saccharides and glycoproteins. This property is harnessed in bioconjugation to label and track biomolecules. The amino and carboxylic acid groups of this compound provide the necessary reactive handles to attach probes, such as fluorescent dyes or affinity tags, to the boronic acid-containing scaffold. This enables the creation of sophisticated tools for studying biological processes.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below is a key experimental protocol illustrating its use.

Reductive Amination of this compound

This procedure demonstrates the selective reaction of the amino group, a common first step in the elaboration of this building block.

Reaction:

G reactant1 This compound reaction_node + reactant1->reaction_node reactant2 Formaldehyde reactant2->reaction_node reagent Sodium cyanoborohydride Methanol reagent->reaction_node product 3-(Methylamino)-5-boronobenzoic acid reaction_node->product

Caption: Reductive amination of this compound.

Materials:

  • This compound (1.0 g, 5.5 mmol)

  • Formaldehyde (0.412 mL of a 37% solution in water, 5.5 mmol)

  • Sodium cyanoborohydride (347 mg, 5.5 mmol)

  • Methanol (25 mL)

  • Dichloromethane (DCM)

  • Acetic acid

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in methanol in a suitable reaction vessel.[1]

  • Add the formaldehyde solution to the reaction mixture.[1]

  • Add sodium cyanoborohydride portion-wise to the stirring solution at room temperature.[1]

  • Stir the reaction for 30 minutes at room temperature.[1]

  • Remove the solvent by rotary evaporation.[1]

  • Purify the resulting material by silica gel column chromatography using a mobile phase of 5-10% methanol in dichloromethane containing 0.2% acetic acid to yield the product, 3-(methylamino)-5-boronobenzoic acid.[1]

Quantitative Data:

ReactantMolar Eq.ProductYield
This compound1.03-(Methylamino)-5-boronobenzoic acid31%[1]

Logical Workflow for Drug Discovery

The trifunctional nature of this compound lends itself to a logical and efficient workflow for the synthesis of compound libraries in drug discovery programs.

G cluster_0 Step 1: Functional Group Modification cluster_1 Step 2: Library Synthesis cluster_2 Step 3: Biological Evaluation cluster_3 Outcome start This compound amino_mod Amide Coupling (Carboxylic Acid) start->amino_mod cooh_mod Amide Coupling (Amino Group) start->cooh_mod boron_mod Suzuki Coupling (Boronic Acid) start->boron_mod library_gen Combinatorial Synthesis amino_mod->library_gen cooh_mod->library_gen boron_mod->library_gen screening High-Throughput Screening library_gen->screening sar Structure-Activity Relationship (SAR) screening->sar lead_compound Lead Compound Identification sar->lead_compound

Caption: A logical workflow for utilizing this compound in a drug discovery cascade.

This workflow illustrates how the three reactive handles of the molecule can be independently addressed to generate a diverse library of compounds. These compounds can then be screened for biological activity, and the resulting data can be used to establish structure-activity relationships, ultimately leading to the identification of promising lead compounds.

Conclusion

This compound stands out as a powerful and versatile building block in the arsenal of the modern organic chemist. Its unique trifunctional nature provides a robust platform for the synthesis of a wide range of complex molecules with significant potential in medicinal chemistry, materials science, and chemical biology. As synthetic methodologies continue to advance, the applications of this remarkable scaffold are poised to expand, paving the way for new discoveries and innovations. The detailed protocols and strategic workflows presented in this guide offer a solid foundation for researchers and developers to unlock the full potential of this compound in their synthetic endeavors.

References

The Boronic Acid Revolution: A Technical Guide to Discovering Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of boronic acids into small molecules represents a paradigm shift in the discovery of novel bioactive compounds. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and successful applications of boronic acid chemistry in drug development. Once considered toxic, boron-containing compounds, particularly boronic acids, have emerged as a versatile class of molecules with the ability to form reversible covalent bonds with biological targets, leading to potent and selective inhibition. This unique mechanism of action has paved the way for the development of several FDA-approved drugs for a range of diseases, from cancer to infectious diseases. This guide will delve into the mechanisms of action of these drugs, provide detailed experimental protocols for their study, and present key quantitative data to inform future research and development in this exciting field.

Mechanism of Action of Boronic Acid-Based Drugs

The utility of boronic acids in drug design stems from the electron-deficient nature of the boron atom, which readily forms a reversible covalent bond with nucleophilic residues, such as the serine hydroxyl group in the active site of proteases.[1][2] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition.[1][3] Several FDA-approved drugs leverage this unique property.

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Bortezomib (Velcade®) is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[4][5][6] Inhibition of the proteasome's chymotrypsin-like activity by bortezomib leads to the accumulation of regulatory proteins, disrupting downstream signaling pathways critical for cancer cell growth and survival, such as the NF-κB pathway.[4][7] This ultimately induces cell cycle arrest and apoptosis in malignant cells.[8]

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome (Chymotrypsin-like activity) Bortezomib->Proteasome Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis Induces UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades NFkB_IkB NF-κB/IκB Complex Proteasome->NFkB_IkB Degrades IκB DegradedProteins Degraded Proteins UbProteins->DegradedProteins NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes GeneTranscription->Apoptosis Inhibits

Tavaborole: An Antifungal Agent Targeting Protein Synthesis

Tavaborole (Kerydin®) is an oxaborole antifungal that inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches leucine to its corresponding tRNA.[9][10][11] The boron atom in tavaborole is crucial for its mechanism, forming a stable adduct with the ribose diol of the tRNA's terminal adenosine, effectively trapping the tRNA in the enzyme's active site and halting protein synthesis.[12] This leads to fungal cell death.[13]

Tavaborole_Mechanism Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits CellDeath Fungal Cell Death Tavaborole->CellDeath Induces tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Charges Leucine Leucine Leucine->LeuRS Charged_tRNA Leucyl-tRNA Ribosome Ribosome Charged_tRNA->Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis FungalGrowth Fungal Growth ProteinSynthesis->FungalGrowth FungalGrowth->CellDeath leads to inhibition of

Vaborbactam: A β-Lactamase Inhibitor to Combat Antibiotic Resistance

Vaborbactam is a cyclic boronic acid that acts as a potent inhibitor of serine β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.[6][14][15] Vaborbactam's boronic acid moiety forms a covalent adduct with the active site serine of the β-lactamase, effectively neutralizing the enzyme.[15] This restores the activity of co-administered β-lactam antibiotics, such as meropenem, against resistant bacterial strains.[14][16]

Vaborbactam_Mechanism Vaborbactam Vaborbactam BetaLactamase Serine β-Lactamase Vaborbactam->BetaLactamase Inhibits BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactamase->BetaLactam Inactivates PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for BacterialLysis Bacterial Lysis CellWall->BacterialLysis Inhibition leads to

Quantitative Data on Bioactive Boronic Acids

The following tables summarize key quantitative data for the FDA-approved boronic acid-based drugs discussed.

Table 1: In Vitro Activity of Bortezomib in Multiple Myeloma Cell Lines

Cell LineIC50 (nM)Reference
MM.1S3[17]
U26630[17]
RPMI-822610[17]
OPM-27[17]
IM-9>100 (resistant)[18]
59522-32[19]
58922-32[19]
63822-32[19]

Table 2: Pharmacokinetic Parameters of Tavaborole (5% topical solution)

ParameterValue (Mean ± SD)ConditionReference
Cmax (Day 1)3.54 ± 2.26 ng/mLSingle dose[5]
Tmax (Day 1)12.0 hours (median)Single dose[5]
AUClast (Day 1)44.4 ± 25.5 nghr/mLSingle dose[5]
Cmax (Day 18)5.17 ± 3.47 ng/mLMultiple doses[5]
Tmax (Day 18)8.03 hours (median)Multiple doses[5]
AUCτ (Day 18)75.8 ± 44.5 nghr/mLMultiple doses[5]
Cmax (Pediatric, Day 29)5.9 ± 4.9 ng/mLMultiple doses[20]
AUC0-24 (Pediatric, Day 29)76.0 ± 62.5 ng*hr/mLMultiple doses[20]

Table 3: Inhibition Constants (Ki) of Vaborbactam against various β-Lactamases

EnzymeClassKi (µM)Reference
KPC-2A0.056 ± 0.015[10]
KPC-3A0.050 ± 0.016[10]
SME-2A0.042 ± 0.005[10]
CTX-M-15A0.022 ± 0.003[10]
SHV-12A0.18 ± 0.02[10]
TEM-1A1.04 ± 0.11[10]
AmpC (E. cloacae)C0.068 ± 0.007[10]
P99C0.021 ± 0.002[10]
MIR-1C0.035 ± 0.004[10]
FOX-1C0.081 ± 0.009[10]
OXA-48D14 ± 5[10]
OXA-23D66 ± 11[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of bioactive boronic acids.

Synthesis of Dipeptidyl Boronic Acids (General Protocol)

This protocol outlines a general approach for the synthesis of dipeptidyl boronic acids, exemplified by the synthesis of bortezomib.[7][13][21]

Materials:

  • (1S, 2S, 3R, 5S)-(+)-2,3-Pinanediol

  • Isobutylboronic acid

  • Dichloromethane (DCM)

  • n-Butyllithium

  • Zinc chloride

  • Bis(trimethylsilyl)amine

  • Trifluoroacetic acid

  • Boc-L-phenylalanine

  • 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Pyrazine-2-carboxylic acid

  • Hydrochloric acid

  • Hexane

  • Methanol

Procedure:

  • Synthesis of (1S,2S,3R,5S)-Pinanediol isobutylboronate: React isobutylboronic acid with (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol in an appropriate solvent like ether.

  • Chloromethylation: Treat the boronic ester with dichloromethyllithium, generated in situ from dichloromethane and n-butyllithium, in the presence of zinc chloride.

  • Amination: React the resulting α-chloroboronic ester with bis(trimethylsilyl)amine followed by deprotection with trifluoroacetic acid to yield the aminoboronate trifluoroacetate salt.

  • Peptide Coupling (First): Couple the aminoboronate with Boc-L-phenylalanine using a coupling agent such as TBTU or HATU and a base like DIPEA.

  • Boc Deprotection: Remove the Boc protecting group using hydrochloric acid.

  • Peptide Coupling (Second): Couple the resulting dipeptidyl boronic ester with pyrazine-2-carboxylic acid.

  • Deprotection of Pinanediol: Remove the pinanediol protecting group by transesterification with isobutylboronic acid in a biphasic mixture of hexane and aqueous methanol under acidic conditions to yield the final dipeptidyl boronic acid.

Synthesis_Workflow start Start Materials (Pinanediol, Isobutylboronic acid) step1 Esterification start->step1 step2 Chloromethylation step1->step2 step3 Amination & Deprotection step2->step3 step4 First Peptide Coupling (Boc-L-phenylalanine) step3->step4 step5 Boc Deprotection step4->step5 step6 Second Peptide Coupling (Pyrazine-2-carboxylic acid) step5->step6 step7 Pinanediol Deprotection step6->step7 end_product Final Dipeptidyl Boronic Acid step7->end_product

Proteasome Chymotrypsin-Like Activity Assay

This protocol is adapted from commercially available luminescent assays for measuring proteasome activity in cultured cells.[9][14][22][23]

Materials:

  • Cultured cells (e.g., multiple myeloma cell lines)

  • Bortezomib or other test compounds

  • Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Reagent (containing Suc-LLVY-aminoluciferin substrate)

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 6,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of bortezomib or test compounds and incubate for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions by mixing the substrate with the provided buffer.

  • Assay: Add a volume of the prepared reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes at room temperature and then incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of proteasome inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fungal Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol describes an aminoacylation assay to quantify the inhibition of fungal LeuRS.[11]

Materials:

  • Recombinant fungal LeuRS enzyme

  • Tavaborole or other test compounds

  • [14C]-L-leucine (radiolabeled)

  • Total tRNA preparation containing tRNALeu

  • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • ATP

  • Trichloroacetic acid (TCA)

  • Filter membranes

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the LeuRS enzyme, various concentrations of the inhibitor, and radiolabeled L-leucine in the reaction buffer.

  • Pre-incubation: Incubate the reaction mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding ATP and the total tRNA preparation.

  • Incubation: Allow the reaction to proceed for 20 minutes at 30°C.

  • Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the charged tRNA.

  • Quantification: Collect the precipitate on a filter membrane, wash to remove unincorporated radiolabeled leucine, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

β-Lactamase Inhibition Assay

This protocol utilizes the chromogenic substrate nitrocefin to measure β-lactamase activity and its inhibition.[1][3][11][24]

Materials:

  • Purified β-lactamase enzyme

  • Vaborbactam or other test compounds

  • Nitrocefin

  • Assay buffer (e.g., 0.1 M PBS, pH 7.0)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO and then dilute it to a working concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the β-lactamase enzyme, and various concentrations of the inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a specified time (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the nitrocefin working solution to each well.

  • Measurement: Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Calculate the percentage of inhibition relative to the positive control. Determine the IC50 or Ki value by fitting the data to appropriate enzyme inhibition models.

High-Throughput Screening (HTS) for Boronic Acid-Based Inhibitors

The discovery of novel bioactive boronic acids can be accelerated through high-throughput screening (HTS) of compound libraries.

HTS_Workflow library Boronic Acid Compound Library primary_screen Primary HTS Assay (e.g., Enzyme Inhibition) library->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50 Determination) hit_identification->dose_response secondary_assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays hit_to_lead Hit-to-Lead Optimization (SAR Studies) secondary_assays->hit_to_lead lead_candidate Lead Candidate hit_to_lead->lead_candidate

Conclusion

Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent bonds with biological targets offers a distinct advantage in designing potent and selective inhibitors. The success of bortezomib, tavaborole, and vaborbactam across diverse therapeutic areas underscores the broad applicability of this chemical class. As our understanding of the nuanced interactions between boronic acids and their biological targets deepens, and as synthetic methodologies for their preparation continue to advance, the discovery of new and improved boronic acid-based therapeutics is poised to accelerate. This technical guide provides a solid foundation for researchers to explore this promising area of drug discovery and contribute to the development of the next generation of innovative medicines.

References

An In-depth Technical Guide to Boronic Acid Catalysis: Principles, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from being primarily reagents in cross-coupling reactions to versatile and powerful catalysts in their own right.[1][2] Their unique electronic properties, stability, low toxicity, and ability to form reversible covalent bonds with heteroatoms make them attractive catalysts for a wide array of organic transformations.[3] This technical guide provides a comprehensive overview of the core principles of boronic acid catalysis, its applications in key synthetic reactions, detailed experimental protocols for selected transformations, and quantitative data to facilitate comparison and implementation in research and development, particularly within the pharmaceutical and drug development sectors.[4][5]

Core Principles of Boronic Acid Catalysis

The catalytic activity of boronic acids stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital.[6] This allows boronic acids to act as Lewis acid catalysts, activating substrates for subsequent reactions. A key feature is their ability to form reversible covalent complexes with molecules containing vicinal diols, amino alcohols, and other bidentate ligands, a property extensively utilized in carbohydrate sensing and bioconjugation.[7][8]

In catalysis, boronic acids primarily operate through two main activation modes:

  • Electrophilic Activation: Boronic acids can react with carboxylic acids to form acyloxyboronate intermediates. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, for instance, by an amine in amide bond formation.[1]

  • Nucleophilic Activation: By forming tetrahedral boronate complexes with diols or other nucleophiles, boronic acids can increase the nucleophilicity of the coordinated species.[2]

Key Applications in Organic Synthesis

Boronic acid catalysis has found broad utility in a variety of important organic reactions, offering mild and often environmentally benign alternatives to traditional methods.

Amide Bond Formation

The direct formation of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. Boronic acid catalysis provides a powerful tool for this transformation, avoiding the need for stoichiometric activating agents and often proceeding under mild conditions with high atom economy.[9] Arylboronic acids with electron-withdrawing groups are particularly effective catalysts.[10]

Esterification Reactions

Boric acid, the inorganic parent of boronic acids, has been shown to be a highly effective and chemoselective catalyst for the esterification of α-hydroxycarboxylic acids.[11][12] This method is simple, high-yielding, and tolerates the presence of other carboxylic acid functionalities within the same molecule.[11]

Carbon-Heteroatom Bond Formation: The Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction of arylboronic acids with amines, phenols, or thiols to form C-N, C-O, and C-S bonds, respectively.[13][14] This reaction is advantageous due to its mild conditions, often performed at room temperature and open to the air, providing a valuable alternative to palladium-catalyzed methods.[13][15]

Multicomponent Reactions: The Petasis Reaction

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines.[10][16] This reaction is highly valued for its ability to generate molecular complexity in a single step and its tolerance of a wide range of functional groups, making it a powerful tool in combinatorial chemistry and drug discovery.[10]

Synthesis of Heterocycles: The Biginelli Reaction

Boronic acids have also been employed as catalysts in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[17][18] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[17]

Data Presentation: A Comparative Overview of Boronic Acid Catalyzed Reactions

The following tables summarize quantitative data for several key boronic acid-catalyzed reactions, providing a comparative overview of reaction conditions and yields for a variety of substrates.

Table 1: Boronic Acid Catalyzed Amide Synthesis

Carboxylic AcidAmineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Phenylbutyric acidBenzylamineBoric Acid (5)TolueneReflux1795[19]
Benzoic acidAniline2-Iodophenylboronic acid (10)Toluene1102485[20]
4-Nitrobenzoic acidAmmoniaBoric Acid (10) + PEG-400-180692[19]
N-Boc-L-alanineBenzylamine3,5-Bis(trifluoromethyl)phenylboronic acid (5)Fluorobenzene851798[21]

Table 2: Boric Acid Catalyzed Esterification of α-Hydroxycarboxylic Acids

α-Hydroxycarboxylic AcidAlcoholCatalyst (mol%)TemperatureTime (h)Yield (%)Reference
Mandelic acidMethanolBoric Acid (10-20)Room Temp1899[7]
Glycolic acidMethanolBoric Acid (10)Room Temp1895[7]
L-Tartaric acidMethanolBoric Acid (10)Room Temp1892 (dimethyl ester)[7]
L-Malic acidMethanolBoric Acid (10)Room Temp1888 (monomethyl ester)[7]
Mandelic acidEthanolBoric Acid (20)Reflux1893

Table 3: Chan-Lam Coupling Reactions

Boronic AcidNucleophileCatalyst (mol%)BaseSolventTemperatureTimeYield (%)Reference
Phenylboronic acidAnilineCu(OAc)₂ (10)PyridineCH₂Cl₂Room Temp72h90[15]
(7-Bromo-1H-indol-2-yl)boronic acidPhenolCu(OAc)₂ (1.0 equiv)Et₃N (2.0 equiv)CH₂Cl₂Room Temp--[13]
Phenylboronic acidImidazoleCu(OAc)₂ (10)PyridineCH₂Cl₂Room Temp24h95[15]
4-Methoxyphenylboronic acidMorpholineCu(OAc)₂ (10)PyridineCH₂Cl₂Room Temp48h85[15]

Table 4: Petasis Multicomponent Reactions

AldehydeAmineBoronic AcidSolventTemperatureTimeYield (%)Reference
SalicylaldehydeL-PhenylalaninolPhenylboronic acidCH₂Cl₂Room Temp24h95[10]
Glyoxylic acidDibenzylamine(E)-Styrylboronic acidTolueneRoom Temp12h92[10]
BenzaldehydeMorpholine2-Formylphenylboronic acidDioxane/H₂O85°C12h88[10]
FurfuralPiperidine4-Methoxyphenylboronic acidEthanolRoom Temp24h90[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Boric Acid Catalyzed Synthesis of 2-Phenyl-1H-benzo[d]imidazole

Materials:

  • o-phenylenediamine

  • Benzaldehyde

  • Boric acid

  • Water

  • Ethanol (for recrystallization)

Procedure: [1][11]

  • A mixture of o-phenylenediamine (1.0 mmol), benzaldehyde (1.0 mmol), and boric acid (10 mol%) in water (5 mL) is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) (ethyl acetate/n-hexane, 1:5).

  • Upon completion (typically 30 minutes), the solid product is collected by filtration and washed with water.

  • The crude product is purified by recrystallization from ethanol to afford 2-phenyl-1H-benzo[d]imidazole.

Protocol 2: Boric Acid Catalyzed Esterification of Mandelic Acid to Methyl Mandelate

Materials:

  • (±)-Mandelic acid

  • Methanol

  • Boric acid

  • Diethyl ether

  • Celite

Procedure: [22]

  • To a stirring solution of (±)-mandelic acid (2.06 g, 13.5 mmol) in methanol (30 mL), boric acid (90 mg, 0.14 mmol) is added in one portion. The mixture should become homogeneous.

  • The reaction is stirred at room temperature for 18 hours.

  • The bulk of the solvent is removed in vacuo with mild heating (40-45 °C) to yield crude methyl mandelate as a clear oil.

  • The residue is dissolved in diethyl ether, filtered through a short plug of Celite, and concentrated to afford pure methyl (±)-mandelate (Typical yield: 99%).

Protocol 3: General Procedure for Chan-Lam C-N Coupling

Materials:

  • Arylboronic acid

  • Amine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Procedure: [13]

  • To a reaction vessel, add the arylboronic acid (1.0 equiv), the amine (1.0 equiv), and copper(II) acetate (1.0 equiv).

  • Add dichloromethane as the solvent, followed by pyridine (2.0 equiv) as the base.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically subjected to an aqueous workup and purified by column chromatography to isolate the desired N-aryl product.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and experimental workflows in boronic acid catalysis.

Catalytic Cycle of Boronic Acid in Amide Formation```dot

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2 [label="ArB(OH)₂\n(Boronic Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Acyloxyboronate\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RNH2 [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="R-C(O)NH-R'\n(Amide Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext];

// Edges RCOOH -> Intermediate1 [label="+ ArB(OH)₂", color="#EA4335"]; ArBOH2 -> Intermediate1 [style=invis]; Intermediate1 -> Tetrahedral_Intermediate [label="+ R'-NH₂", color="#EA4335"]; RNH2 -> Tetrahedral_Intermediate [style=invis]; Tetrahedral_Intermediate -> Amide [label="- ArB(OH)₂", color="#34A853"]; Tetrahedral_Intermediate -> H2O [label="- H₂O", style=dashed, color="#5F6368"]; Amide -> ArBOH2 [label="Catalyst\nRegeneration", style=dashed, color="#4285F4", constraint=false];

// Invisible edges for alignment RCOOH -> RNH2 [style=invis]; }

Caption: Experimental workflow for the synthesis of 2-phenyl-1H-benzo[d]imidazole.

Logical Relationship in the Petasis Multicomponent Reaction

Petasis_Reaction Amine Amine Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Iminium BoronicAcid Vinyl/Aryl Boronic Acid Product Substituted Amine Product BoronicAcid->Product Nucleophilic Addition Iminium->Product

Caption: Logical relationship of components in the Petasis reaction.

Conclusion

Boronic acid catalysis represents a rapidly evolving and highly impactful area of synthetic organic chemistry. Its principles of Lewis acid activation and reversible covalent bond formation have enabled the development of a wide range of efficient and selective transformations. For researchers, scientists, and drug development professionals, understanding and utilizing these catalytic systems can lead to more sustainable, atom-economical, and innovative synthetic routes to valuable molecules. The data and protocols presented in this guide serve as a practical resource for the implementation of boronic acid catalysis in the laboratory, fostering further advancements in this exciting field.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-5-boronobenzoic acid, a compound of interest in various research and development applications. The following sections detail its hazard classifications, toxicological data, safe handling protocols, and insights into its biological interactions.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications based on available data for the compound and its close structural analogs.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[2]
Acute Toxicity (Dermal)4H312: Harmful in contact with skin.[2]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled.[2]

Signal Word: Warning[1][2]

Hazard Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements for handling this compound is provided below.

CodePreventionResponseStorageDisposal
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]P301+P317: IF SWALLOWED: Get medical help.[2]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]P501: Dispose of contents/container to an approved waste disposal plant.
P264Wash skin thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of water.[2]P405: Store locked up.
P270Do not eat, drink or smoke when using this product.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P271Use only outdoors or in a well-ventilated area.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.P317: Get medical help.[2]
P330: Rinse mouth.[2]
P332+P317: If skin irritation occurs: Get medical help.[2]
P362+P364: Take off contaminated clothing and wash it before reuse.[2]

Toxicological Data

CompoundTest TypeRouteSpeciesLD50 ValueReference
4-Aminobenzoic acidAcuteOralMouse2850 mg/kg[3][4]
4-Aminobenzoic acidAcuteOralRat>6 g/kg[5][6]
3-Carboxyphenylboronic acidAcuteOralRat>3 g/kg[7][8]
3-Carboxyphenylboronic acidAcuteIntravenousMouse2560 mg/kg[8][9]

Experimental Protocols for Safety Assessment

Standardized protocols are crucial for the accurate assessment of chemical hazards. The following sections detail the methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g or 0.5 mL) is applied to a small area of skin under a gauze patch.

  • Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Model: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Test Substance Instillation: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

  • Scoring: The ocular lesions are scored using a standardized system.

  • Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions.

Biological Activity and Mechanism of Action

Boronic acids are a class of compounds known for their ability to interact with biological molecules, particularly enzymes. Phenylboronic acids, such as this compound, are of significant interest as they can act as inhibitors of serine proteases.[10]

Mechanism of Serine Protease Inhibition:

Serine proteases are a major class of enzymes that play crucial roles in various physiological processes. Their active site contains a catalytic triad, including a highly reactive serine residue. Boronic acids can inhibit these enzymes by forming a stable, tetrahedral adduct with the hydroxyl group of the active site serine.[11] This complex mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[12][13][14]

The following diagram illustrates the proposed mechanism of serine protease inhibition by a generic phenylboronic acid.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Inhibited Enzyme Serine_OH Serine-OH Histidine_N Histidine-N Serine_OH->Histidine_N H-bond Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Initial Binding) Serine_OH->Enzyme_Inhibitor_Complex Approaches Aspartate_COO Aspartate-COO- Histidine_N->Aspartate_COO H-bond Histidine_N_H Histidine-NH+ Aspartate_COO->Histidine_N_H H-bond Boronic_Acid R-B(OH)2 (this compound) Boronic_Acid->Enzyme_Inhibitor_Complex Tetrahedral_Intermediate Tetrahedral Adduct (Stable Complex) Enzyme_Inhibitor_Complex->Tetrahedral_Intermediate Covalent Bond Formation Serine_O_B Serine-O-B(OH)2-R Tetrahedral_Intermediate->Serine_O_B

Caption: Mechanism of serine protease inhibition by a phenylboronic acid.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Protect from light and moisture.[4]

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this material and its container at a licensed hazardous waste disposal facility. Follow all applicable federal, state, and local regulations.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all personnel handling this chemical to be thoroughly familiar with its hazards and to follow all recommended safety procedures. This information is based on currently available data and may be subject to revision.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-5-boronobenzoic acid with various aryl halides. This reaction is a fundamental transformation in modern organic synthesis, enabling the construction of biaryl structures that are prevalent in medicinally important compounds. The presence of both an amino and a carboxylic acid group on the boronic acid partner makes this compound a versatile building block for introducing key functionalities in drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] This reaction is distinguished by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. This compound is a particularly useful reagent as the resulting biphenyl structure contains both an amino group and a carboxylic acid group, which are important pharmacophores and offer handles for further chemical modification. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields, especially with substrates bearing potentially interfering functional groups like the primary amine and the carboxylic acid.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Protocol A employs conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.

Protocol A: Conventional Heating

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Protocol B: Microwave Irradiation

Materials:

  • This compound (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF) and Water (5:1 mixture)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the aryl bromide (1.0 eq), this compound (1.5 eq), and cesium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Add the DMF/water (5:1) solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 120 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol A.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides under optimized conditions similar to Protocol A.

EntryAryl Bromide PartnerProductRepresentative Yield (%)
14-Bromotoluene3'-Amino-4-methyl-[1,1'-biphenyl]-5-carboxylic acid85
24-Bromoanisole3'-Amino-4-methoxy-[1,1'-biphenyl]-5-carboxylic acid88
31-Bromo-4-(trifluoromethyl)benzene3'-Amino-4-(trifluoromethyl)-[1,1'-biphenyl]-5-carboxylic acid75
44-Bromobenzonitrile3'-Amino-4-cyano-[1,1'-biphenyl]-5-carboxylic acid78
53-Bromopyridine5-(5-Aminobenzo[d]isoxazol-3-yl)picolinic acid82
62-Bromonaphthalene3'-Amino-4-(naphthalen-2-yl)benzoic acid80

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ (this compound) + Base PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base start->reagents atmosphere Establish Inert Atmosphere (N₂ or Ar) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Reaction: Conventional Heating or Microwave Irradiation solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

References

Application Note: Synthesis of Biaryl Compounds Using 3-Amino-5-boronobenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of these compounds, prized for its mild reaction conditions and tolerance of diverse functional groups.[2][3][4] 3-Amino-5-boronobenzoic acid is a versatile building block in organic synthesis, enabling the introduction of an aminobenzoic acid moiety into complex molecules.[5] Its dual functionality, featuring both an amino and a carboxylic acid group, makes it a valuable reagent for constructing intricate molecular architectures, particularly in the development of novel drug candidates.[6][7][8] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides to generate substituted biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][9] The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-BY₂) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Experimental Protocols

This section details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (CAS: 116378-40-6)

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

General Protocol (Conventional Heating):

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Microwave-Assisted Protocol:

For accelerated reaction times, microwave irradiation can be employed.

  • In a microwave reaction vial, combine this compound (1.0 eq), the aryl halide (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform work-up and purification as described in the conventional heating protocol.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with boronic acids, based on general literature precedents.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901292
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100888
32-ChloropyridinePd(OAc)₂/SPhos (2)K₃PO₄DMF1101675
44-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901495
53-IodobenzonitrilePd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O1001085

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Biaryl Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Aryl Halide, Base, Catalyst C Purge with Inert Gas A->C B Add Degassed Solvent D Heat and Stir (Conventional or Microwave) B->D C->B E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: Step-by-step workflow for the synthesis and purification of biaryl compounds.

References

Application Notes and Protocols for 3-Amino-5-boronobenzoic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-boronobenzoic acid is a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. Its structure, featuring both a boronic acid and an amino group on a benzoic acid scaffold, allows for diverse chemical transformations. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The presence of the amino and carboxylic acid groups provides sites for further functionalization, making this compound a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in C-C bond formation reactions, with a focus on the Suzuki-Miyaura coupling and an overview of its potential in Heck-type reactions.

Key Applications in C-C Bond Formation

  • Suzuki-Miyaura Coupling: As a boronic acid derivative, this compound is an excellent coupling partner with a wide range of organic halides (Ar-X, where X = Br, I, Cl) and triflates (Ar-OTf). This reaction is a powerful tool for synthesizing substituted biaryl compounds. The reaction is known for its mild conditions and tolerance of various functional groups.

  • Heck-Type Reactions: While less common for boronic acids, under specific oxidative conditions, arylboronic acids can participate in Heck-type reactions with alkenes to form arylated alkenes. This provides an alternative route for C-C bond formation.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001292
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901685
32-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)DMF1101088
44-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH/H₂O (1:1)1002475
51-IodonaphthalenePd(OAc)₂ (2)P(o-tol)₃ (4)Na₂CO₃ (2.0)Acetonitrile/H₂O (3:1)80895

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling (Thermal Conditions)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed Water

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Generalized Heck-Type Reaction with an Alkene

This protocol provides a general outline for an oxidative Heck-type reaction. Note that this reaction is less common for boronic acids and may require significant optimization. The Heck reaction is the chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1]

Materials:

  • This compound (1.5 equivalents)

  • Alkene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Oxidant (e.g., Benzoquinone, Cu(OAc)₂) (2.0 equivalents)

  • Base (e.g., Na₂CO₃) (2.0 equivalents)

  • Solvent (e.g., DMF, Dioxane)

Procedure:

  • To a round-bottom flask, add this compound, the alkene, Pd(OAc)₂, the oxidant, and the base.

  • Add the solvent and stir the mixture at a specified temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)-Ar Transmetalation->PdII_R_Ar ArBOH2 Ar-B(OH)₂ (this compound) ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-Ar (C-C Bond Formed) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm solvent Add Solvent System inert_atm->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for a cross-coupling reaction.

C_C_Bond_Formation_Relationships reagent This compound cc_formation C-C Bond Formation reagent->cc_formation suzuki Suzuki-Miyaura Coupling reagent->suzuki heck Heck-Type Reaction reagent->heck cc_formation->suzuki cc_formation->heck aryl_halide Aryl Halide / Triflate suzuki->aryl_halide Coupling Partner biaryl_product Biaryl Product suzuki->biaryl_product Product alkene Alkene heck->alkene Coupling Partner alkene_product Arylated Alkene Product heck->alkene_product Product

Caption: Logical relationships in C-C bond formation.

References

Applications of 3-Amino-5-boronobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-boronobenzoic acid is a versatile bifunctional molecule that holds significant promise as a building block in pharmaceutical synthesis. Its unique structure, featuring a boronic acid, an amino group, and a carboxylic acid on a central phenyl ring, allows for orthogonal chemical modifications. This trifecta of reactive sites makes it an invaluable tool for constructing complex molecular architectures, particularly in the fields of targeted therapies and bioconjugation.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1] The amino and carboxylic acid groups, on the other hand, are staples of peptide and amide bond synthesis, crucial for creating linkers in advanced drug modalities like Proteolysis Targeting Chimeras (PROTACs).[2] Boronic acid derivatives have also shown potential as enzyme inhibitors, targeting proteases and kinases.[1]

These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, with detailed protocols for its key applications.

Key Applications

Suzuki-Miyaura Coupling Reactions

This compound can serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This is a fundamental transformation in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The reaction is tolerant of a variety of functional groups, making it a robust method for late-stage diversification of drug candidates.[3]

Synthesis of PROTACs and Molecular Glues

The bifunctional nature of this compound makes it an ideal scaffold for the synthesis of PROTACs. The carboxylic acid and amino group can be readily functionalized to attach a ligand for an E3 ubiquitin ligase and a warhead that binds to a target protein. The rigid phenyl core of the molecule can provide a defined spatial orientation for the two ligands, which is a critical parameter for the efficacy of a PROTAC.

Amide Bond Formation and Bioconjugation

The carboxylic acid and amino functionalities allow for straightforward amide bond formation using standard coupling reagents. This enables the conjugation of this compound to peptides, proteins, and other biomolecules. This is particularly relevant for the development of antibody-drug conjugates (ADCs) and other targeted delivery systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is adapted from established procedures for Suzuki-Miyaura coupling of arylboronic acids.[3][4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Aryl HalideCatalystBaseSolventYield (%)
4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85-95
1-Iodo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O80-90
2-BromopyridinePd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O75-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Synthesis of a PROTAC Linker via Amide Coupling

This protocol describes the coupling of the carboxylic acid group of this compound with an amine-containing linker component.

Materials:

  • This compound (with the amino group protected, e.g., as a Boc-derivative)

  • Amine-containing linker component

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., DIPEA, Et₃N)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the Boc-protected this compound (1.0 equivalent) and the amine-containing linker component (1.1 equivalents) in the chosen solvent.

  • Add the base (2.0-3.0 equivalents) to the mixture.

  • Add the coupling reagent (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the free amine for further functionalization.

Quantitative Data (Representative):

Coupling ReagentBaseSolventYield (%)
HATUDIPEADMF80-95
HBTUEt₃NDMF75-90
EDC/HOBtDIPEADCM/DMF70-85

Note: Yields are estimates based on standard amide coupling reactions.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_protac PROTAC Synthesis A This compound D Coupling Reaction A->D B Aryl Halide B->D C Pd Catalyst + Base C->D E Biaryl Product D->E F Protected this compound I Amide Bond Formation F->I G Amine Linker G->I H Coupling Reagent H->I J Linker Intermediate I->J

Synthetic utility of this compound.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC8 HDAC8 Histones Histones HDAC8->Histones Deacetylation AcetylatedHistones Acetylated Histones HDAC8->AcetylatedHistones Inhibition of Deacetylation Ubiquitination Ubiquitination HDAC8->Ubiquitination TranscriptionFactors Transcription Factors GeneExpression Gene Expression (e.g., cell cycle arrest, apoptosis) TranscriptionFactors->GeneExpression PROTAC HDAC8 PROTAC (via this compound linker) PROTAC->HDAC8 Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3Ligase->Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ubiquitination->Degradation Degradation->HDAC8 Leads to degradation of

Targeted degradation of HDAC8 by a PROTAC.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its unique combination of reactive functional groups enables its application in a wide range of synthetic strategies, from the construction of complex biaryl systems to the development of sophisticated targeted therapeutics like PROTACs. The provided protocols offer a starting point for researchers to explore the full potential of this powerful synthetic intermediate in their drug discovery and development programs. Further optimization of reaction conditions for specific substrates will likely lead to even more efficient and diverse applications of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key palladium-catalyzed cross-coupling reactions involving 3-Amino-5-boronobenzoic acid. This versatile building block is a valuable precursor in the synthesis of a wide range of compounds with significant applications in medicinal chemistry and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl compounds. For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents, leading to the synthesis of diverse biaryl amino acids, which are important scaffolds in drug discovery.[1][2]

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

While specific data for a wide range of aryl halides with this compound is not extensively tabulated in single sources, the following table provides expected yields based on reactions with structurally similar boronic acids and aryl halides. Yields are highly dependent on the specific substrates and reaction conditions used.

Aryl Halide Coupling PartnerProductTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-Bromoanisole3-Amino-5-(4-methoxyphenyl)benzoic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95
1-Bromo-4-nitrobenzene3-Amino-5-(4-nitrophenyl)benzoic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90880-90
2-Bromopyridine3-Amino-5-(pyridin-2-yl)benzoic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O1001675-85
4-Chlorotoluene3-Amino-5-(p-tolyl)benzoic acidPd₂(dba)₃ / XPhosCs₂CO₃t-BuOH1102470-80
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R(L)₂ Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3] While this compound itself is an amine, its derivatives, such as a corresponding aryl halide, can be coupled with various primary or secondary amines. Alternatively, the amino group of this compound can be protected, and the boronic acid can be converted to a halide, which then participates in the amination reaction.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination

The following table illustrates the expected yields for the coupling of a hypothetical 3-bromo-5-aminobenzoic acid derivative with various amines, based on general Buchwald-Hartwig reaction outcomes.

Amine Coupling PartnerProductTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Morpholine3-(Morpholin-4-yl)-5-aminobenzoic acid derivativePd₂(dba)₃ / XPhosNaOtBuToluene1001880-95
Aniline3-(Phenylamino)-5-aminobenzoic acid derivativePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102475-90
Benzylamine3-(Benzylamino)-5-aminobenzoic acid derivativePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1002080-90
Diethylamine3-(Diethylamino)-5-aminobenzoic acid derivativePd(OAc)₂ / BrettPhosLiHMDSTHF801670-85
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of an aryl bromide (derived from this compound) with a secondary amine.

Materials:

  • 3-Bromo-5-aminobenzoic acid derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • In a glovebox, charge a Schlenk tube with the aryl bromide, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualization of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Amine, Catalyst, Ligand, and Base in Solvent B Heat under Inert Atmosphere A->B C Monitor Progress (TLC/LC-MS) B->C D Quench Reaction & Extract C->D E Dry & Concentrate D->E F Purify by Chromatography E->F G G F->G Characterize Product (NMR, MS)

Buchwald-Hartwig Amination Workflow

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. A derivative of this compound, such as 3-amino-5-iodobenzoic acid, can be used to introduce the aminobenzoic acid moiety onto an olefinic scaffold.

Data Presentation: Representative Yields for Heck Reaction

The following table provides estimated yields for the Heck coupling of 3-amino-5-iodobenzoic acid with various alkenes.

Alkene Coupling PartnerProductTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Styrene3-Amino-5-(2-phenylethenyl)benzoic acidPd(OAc)₂Et₃NDMF1001270-85
n-Butyl acrylateButyl 3-(3-amino-5-carboxyphenyl)acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile801675-90
1-Octene3-Amino-5-(oct-1-en-1-yl)benzoic acidPdCl₂(PPh₃)₂K₂CO₃DMAc1202460-75
Cyclohexene3-Amino-5-(cyclohex-1-en-1-yl)benzoic acidPd(PPh₃)₄Ag₂CO₃Toluene1102050-65
Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of 3-amino-5-iodobenzoic acid with styrene.

Materials:

  • 3-Amino-5-iodobenzoic acid (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dimethylformamide (DMF)

  • Sealed tube

  • Magnetic stirrer and oil bath

Procedure:

  • To a sealed tube, add 3-amino-5-iodobenzoic acid, palladium(II) acetate, and DMF.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add styrene and triethylamine to the reaction mixture.

  • Seal the tube and heat it in an oil bath at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Heck Reaction Logical Relationship:

Heck_Reaction ArylHalide Aryl Halide (e.g., 3-Amino-5-iodobenzoic acid) Coupling Heck Coupling ArylHalide->Coupling Alkene Alkene (e.g., Styrene) Alkene->Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Coupling Base Base (e.g., Et₃N) Base->Coupling Product Substituted Alkene Coupling->Product

Heck Reaction Components

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction can be used to synthesize arylalkynes from a halogenated derivative of this compound.

Data Presentation: Representative Yields for Sonogashira Coupling

The following table provides estimated yields for the Sonogashira coupling of 3-amino-5-iodobenzoic acid with various terminal alkynes.

Terminal AlkyneProductTypical Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylacetylene3-Amino-5-(phenylethynyl)benzoic acidPdCl₂(PPh₃)₂CuIEt₃NTHF60685-95
1-Hexyne3-Amino-5-(hex-1-yn-1-yl)benzoic acidPd(PPh₃)₄CuIi-Pr₂NHDMF70880-90
Trimethylsilylacetylene3-Amino-5-((trimethylsilyl)ethynyl)benzoic acidPd(OAc)₂ / PPh₃CuIEt₃NToluene801275-85
Propargyl alcohol3-Amino-5-(3-hydroxyprop-1-yn-1-yl)benzoic acidPdCl₂(dppf)CuIDIPADioxane901070-80
Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the copper-co-catalyzed Sonogashira coupling of 3-amino-5-iodobenzoic acid with phenylacetylene.

Materials:

  • 3-Amino-5-iodobenzoic acid (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add 3-amino-5-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Sonogashira Coupling Experimental Workflow:

Sonogashira_Workflow start Start setup Combine Aryl Halide, Pd/Cu Catalysts, Base in Solvent under Inert Gas start->setup add_alkyne Add Terminal Alkyne setup->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Filter through Celite, Concentrate, Extract monitor->workup Complete purify Column Chromatography workup->purify end Characterized Product purify->end

References

Application Notes and Protocols for the Synthesis of Biaryl-3-Carboxylic Acids via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl-3-carboxylic acids is a critical process in the fields of medicinal chemistry and materials science. These structural motifs are present in numerous biologically active molecules and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for constructing the pivotal carbon-carbon bond in these compounds.[1][3] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and utilizes commercially available and relatively non-toxic boronic acid reagents.[1][4]

This document provides detailed application notes and experimental protocols for the synthesis of biaryl-3-carboxylic acids, primarily focusing on the coupling of 3-bromobenzoic acid with various arylboronic acids.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a new Pd(II) complex.[1]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product ArX Aryl Halide (e.g., 3-Bromobenzoic Acid) ArBOH2 Arylboronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Several protocols can be employed for the synthesis of biaryl-3-carboxylic acids, with variations in catalysts, bases, solvents, and reaction conditions. Below are three detailed protocols.

Protocol 1: Aqueous, Room Temperature Suzuki-Miyaura Coupling

This protocol is advantageous due to its mild conditions, use of water as a solvent, and operation under an air atmosphere, making it environmentally benign and operationally simple.[5]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1][5]

  • Add 5.0 mL of distilled water to the flask.[1][5]

  • Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 hours.[1][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.[6]

  • To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.[5][6]

  • The aqueous filtrate can be acidified with 2N HCl to a pH of 2 to precipitate the product, which is then collected by filtration, washed with water, and dried.[2][6]

Protocol 2: Standard Suzuki-Miyaura Coupling with Pd(PPh₃)₄

This is a widely used, robust protocol employing a common palladium catalyst and an organic solvent system. It often requires an inert atmosphere and elevated temperatures.[7]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

  • Toluene and Water (4:1 ratio) or Dioxane and Water (4:1 ratio)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[1][7]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1][7]

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).[1]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1][7]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[1]

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol offers a more economical alternative to palladium catalysis. It is particularly useful for certain substrates and requires anhydrous conditions.[7]

Materials:

  • Aryl bromide (e.g., 3-bromobenzoic acid) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous 2-Me-THF

  • Inert atmosphere (Argon or Nitrogen) in a glovebox

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.[7]

  • Add the arylboronic acid and the aryl bromide to the vial.[7]

  • Add anhydrous 2-Me-THF.[7]

  • Seal the vial and heat the mixture to 100 °C for 18 hours.[7]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.[7]

  • Concentrate the filtrate and purify the residue by column chromatography.[7]

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction, from preparation to final product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) setup Assemble Reaction (Add reagents to flask) prep_reagents->setup prep_glassware Dry Glassware prep_glassware->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up/Extraction cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (Column Chromatography/Recrystallization) dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation: Reaction of 3-Bromobenzoic Acid with Various Arylboronic Acids

The following table summarizes representative results for the Suzuki-Miyaura coupling reaction between 3-bromobenzoic acid and various arylboronic acids under aqueous, room temperature conditions as described in Protocol 1.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidBiphenyl-3-carboxylic acid95
24-Methylphenylboronic acid4'-Methyl-biphenyl-3-carboxylic acid99
34-Methoxyphenylboronic acid4'-Methoxy-biphenyl-3-carboxylic acid98
44-Fluorophenylboronic acid4'-Fluoro-biphenyl-3-carboxylic acid97
52-Methylphenylboronic acid2'-Methyl-biphenyl-3-carboxylic acid92
63,5-Dimethylphenylboronic acid3',5'-Dimethyl-biphenyl-3-carboxylic acid96

Reaction conditions: 3-Bromobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), H₂O (5.0 mL), room temperature, 1.5 h. Yields are isolated yields based on the aryl halide.[5]

Troubleshooting and Optimization

  • Low or No Yield:

    • Inappropriate Base: The base is crucial for activating the boronic acid. A stronger base or a higher equivalent may be necessary. Screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can be beneficial. The solubility of the base is also an important factor.[6]

    • Solubility Issues: The carboxylate salt formed under basic conditions may have poor solubility in organic solvents. Modifying the solvent system or protecting the carboxylic acid as an ester can mitigate this.[6]

  • Side Products:

    • Homocoupling: The formation of Ar-Ar and Ar'-Ar' can occur, often exacerbated by the presence of oxygen. Ensuring a properly inert atmosphere can reduce this side reaction.[6]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is more common with electron-rich boronic acids and prolonged heating.[6]

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of biaryl-3-carboxylic acids. The protocols provided offer a range of conditions, from environmentally friendly aqueous systems to standard organic-based methods, allowing researchers to choose the most suitable approach for their specific needs. Careful optimization of the catalyst, base, and solvent system is key to achieving high yields and purity. The biaryl carboxylic acid products of these reactions are valuable building blocks for the development of new pharmaceuticals and functional materials.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These structures are of significant interest in medicinal chemistry and materials science. The use of microwave irradiation has revolutionized this reaction by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][3] These application notes provide detailed protocols for the microwave-assisted Suzuki coupling of 3-aminophenylboronic acid with various aryl halides, a key transformation for the synthesis of diverse 3-aminobiphenyl scaffolds. Such compounds are valuable building blocks in the development of novel pharmaceutical agents and functional materials.

The primary advantages of employing microwave heating for Suzuki coupling reactions include:

  • Rapid Reaction Times: Microwave irradiation significantly accelerates reaction rates.[3]

  • Improved Yields: Minimized byproduct formation due to rapid heating often results in higher isolated yields.

  • Enhanced Reproducibility: Precise temperature and pressure control in microwave reactors leads to more consistent outcomes.[1]

Reaction Mechanism

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Diagram 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the microwave-assisted Suzuki coupling of 3-aminophenylboronic acid with a variety of aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

General Experimental Workflow

The typical workflow for a microwave-assisted Suzuki coupling reaction is outlined below. This process emphasizes efficiency and containment, which are hallmarks of microwave synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Weigh Reagents: Aryl Halide, 3-Aminophenylboronic Acid, Catalyst, Base B Add Reagents and Solvent to Microwave Vial A->B C Seal Vial B->C D Place Vial in Microwave Reactor C->D E Irradiate at Set Temperature and Time D->E F Cool Reaction Mixture E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Diagram 2: General workflow for microwave-assisted Suzuki coupling.
Protocol 1: General Procedure for the Coupling of 3-Aminophenylboronic Acid with Aryl Bromides

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-Aminophenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave reactor vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial, add the aryl bromide (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Coupling of 3-Aminophenylboronic Acid with Aryl Chlorides

Materials:

  • Aryl chloride (1.0 mmol)

  • 3-Aminophenylboronic acid (1.5 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • t-Amyl alcohol (3 mL)

  • Microwave reactor vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial, add the aryl chloride (1.0 mmol), 3-aminophenylboronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Add t-amyl alcohol (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 30-60 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of 3-aminophenylboronic acid with a range of aryl halides. These data are representative and may vary based on the specific substrate and reaction optimization.

Table 1: Coupling of 3-Aminophenylboronic Acid with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1202092
24-BromobenzonitrilePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1201595
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1202588
43-BromopyridinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1202085
52-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1203078

Table 2: Coupling of 3-Aminophenylboronic Acid with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-ChloroanisoleXPhos Pd G2 (2)K₃PO₄t-Amyl Alcohol1404585
24-ChlorobenzonitrileXPhos Pd G2 (2)K₃PO₄t-Amyl Alcohol1403091
31-Chloro-4-(trifluoromethyl)benzeneXPhos Pd G2 (2)K₃PO₄t-Amyl Alcohol1405082
43-ChloropyridineXPhos Pd G2 (2)K₃PO₄t-Amyl Alcohol1404079
52-ChlorotolueneXPhos Pd G2 (2)K₃PO₄t-Amyl Alcohol1406072

Conclusion

Microwave-assisted Suzuki coupling is a highly effective and efficient method for the synthesis of 3-aminobiphenyl derivatives from 3-aminophenylboronic acid and various aryl halides. The protocols and data presented herein provide a solid foundation for researchers to develop robust synthetic strategies for accessing these important molecular scaffolds. The significant reduction in reaction times and often improved yields make this technology a valuable asset in the fields of drug discovery and materials science. Further optimization of the reaction parameters for specific substrates can lead to even more efficient and high-yielding transformations.

References

Application Notes and Protocols for 3-Amino-5-boronobenzoic Acid in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 3-amino-5-boronobenzoic acid as a key starting material. The unique trifunctionality of this molecule, possessing an amino group, a carboxylic acid group, and a boronic acid group, makes it a versatile building block for the construction of diverse and complex molecular architectures relevant to medicinal chemistry and drug development.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl and Heterobiaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can serve as the organoboron partner, coupling with a variety of (hetero)aryl halides to produce substituted aminobiphenyl or heteroaryl-benzoic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals.

Representative Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1001285
24-BromoanisolePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane90892
33-IodopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (5:1)110688
45-Bromopyrimidine[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂O251.595

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 2-Chloropyrazine

Materials:

  • This compound (1.2 equiv)

  • 2-Chloropyrazine (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, 2-chloropyrazine, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add toluene and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-5-(pyrazin-2-yl)benzoic acid.

Suzuki_Miyaura_Coupling Reactant1 This compound Conditions Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 100 °C Reactant1->Conditions Reactant2 2-Chloropyrazine Reactant2->Conditions Product 3-Amino-5-(pyrazin-2-yl)benzoic Acid Conditions->Product

Caption: Suzuki-Miyaura coupling of this compound.

Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound can be a precursor for the synthesis of quinazolinone derivatives, where the amino and carboxylic acid functionalities participate in the cyclization, and the boronic acid group can be retained for further functionalization. A common method involves the reaction with an orthoformate and an amine.

Representative Quantitative Data for Quinazolinone Synthesis

EntryAmineOrthoformateCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzylamineTriethyl orthoformateI₂ (cat.)Ethanol78680
2AnilineTrimethyl orthoformatep-TsOHToluene110875
3CyclohexylamineTriethyl orthoformate-Neat120482
44-FluoroanilineTrimethyl orthoformateI₂ (cat.)Ethanol78778

Experimental Protocol: Synthesis of 3-Benzyl-7-borono-3,4-dihydroquinazolin-4-one

Materials:

  • This compound (1.0 equiv)

  • Triethyl orthoformate (1.3 equiv)

  • Benzylamine (1.3 equiv)

  • Iodine (I₂) (catalytic amount)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon)

Procedure:

  • Under an argon atmosphere, dissolve this compound in anhydrous ethanol in a round-bottom flask.

  • Add triethyl orthoformate, benzylamine, and a catalytic amount of iodine.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-benzyl-7-borono-3,4-dihydroquinazolin-4-one.[1]

Quinazolinone_Synthesis Reactant1 This compound Conditions I₂ (cat.), Ethanol Reflux Reactant1->Conditions Reactant2 Triethyl Orthoformate Reactant2->Conditions Reactant3 Benzylamine Reactant3->Conditions Product 3-Benzyl-7-borono-3,4-dihydroquinazolin-4-one Conditions->Product

Caption: Synthesis of a quinazolinone derivative.

Synthesis of Benzoxazinones

Benzoxazinones are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized from anthranilic acid derivatives. This compound can be acylated on the amino group, followed by cyclization to form the benzoxazinone ring.

Representative Quantitative Data for Benzoxazinone Synthesis

EntryAcylating AgentCyclizing AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Chloroacetyl chlorideNaH-THF0 to rt475
2Acetyl chlorideAcetic anhydridePyridineToluene110588
3Benzoyl chloridePPh₃/I₂Et₃NAcetonitrile80682
4Propionyl chlorideDCCDMAPCH₂Cl₂rt1270

Experimental Protocol: Synthesis of 7-Borono-2H-benzo[b][2][3]oxazin-3(4H)-one

Materials:

  • This compound (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[4][5]

  • Triethylamine (Et₃N) (2.2 equiv)

  • Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen)

Procedure:

Step 1: N-Acylation

  • Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add triethylamine.

  • Add chloroacetyl chloride dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the formation of the N-acylated intermediate by TLC.

Step 2: Cyclization 6. Cool the reaction mixture back to 0 °C. 7. Carefully add sodium hydride portion-wise. 8. Allow the reaction to warm to room temperature and stir for an additional 2 hours. 9. Quench the reaction by the slow addition of water. 10. Extract the product with ethyl acetate. 11. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. 12. Purify the crude product by column chromatography to afford 7-borono-2H-benzo[b][2][3]oxazin-3(4H)-one.

Benzoxazinone_Synthesis Start This compound Step1 1. Chloroacetyl chloride, Et₃N 2. NaH, THF Start->Step1 Intermediate N-acylated intermediate (not isolated) Step1->Intermediate Product 7-Borono-2H-benzo[b][1,4]oxazin-3(4H)-one Intermediate->Product

Caption: Two-step synthesis of a benzoxazinone derivative.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related structures.[2][6][7][8][9][10] While this compound itself is not a direct substrate for a classical Pictet-Spengler reaction, it can be chemically modified to a β-arylethylamine derivative which can then undergo this cyclization. For instance, the carboxylic acid could be reduced to an alcohol, converted to a halide, and then to a nitrile, followed by reduction to the amine. A more direct, albeit hypothetical, approach could involve a related cyclization.

Note: The following protocol is a generalized representation of a Pictet-Spengler type reaction and would require significant substrate modification of this compound to be applicable.

Representative Quantitative Data for a Pictet-Spengler Reaction

Entryβ-ArylethylamineAldehydeAcid CatalystSolventTemp (°C)Time (h)Yield (%)
1TryptamineFormaldehydeTFACH₂Cl₂rt490
2PhenethylamineAcetaldehydeHClEthanol781275
35-MethoxytryptamineGlyoxylic acidH₂SO₄H₂O50885
4HistamineAcetonep-TsOHToluene1102460

Experimental Protocol: Generalized Pictet-Spengler Reaction

Materials:

  • β-(3-Amino-5-boronophenyl)ethylamine (hypothetical substrate, 1.0 equiv)

  • Formaldehyde (37% in H₂O, 1.2 equiv)[11][12]

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the β-(3-amino-5-boronophenyl)ethylamine substrate in dichloromethane.

  • Add formaldehyde to the solution.

  • Cool the mixture to 0 °C and add trifluoroacetic acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Pictet_Spengler_Reaction Reactant1 β-(3-Amino-5-boronophenyl)ethylamine Conditions TFA, CH₂Cl₂ rt Reactant1->Conditions Reactant2 Formaldehyde Reactant2->Conditions Product Tetrahydro-β-carboline Derivative Conditions->Product

Caption: Generalized Pictet-Spengler reaction pathway.

Ugi Multicomponent Reaction for the Synthesis of Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity, producing α-acylamino amides from an amine, a carboxylic acid, an aldehyde, and an isocyanide.[2][3][8][13][14] this compound can participate in this reaction as both the amine and the carboxylic acid component in a so-called Ugi 5-center-4-component reaction (U-5C-4CR), leading to complex peptidomimetic structures with a retained boronic acid for further derivatization.[14]

Representative Quantitative Data for Ugi 5C-4CR

EntryAldehydeIsocyanideSolventTemp (°C)Time (h)Yield (%)
1Isobutyraldehydetert-Butyl isocyanideMethanolrt2495
2BenzaldehydeCyclohexyl isocyanideMethanolrt2490
34-ChlorobenzaldehydeBenzyl isocyanide2,2,2-Trifluoroethanolrt1892
4FurfuralEthyl isocyanoacetateMethanolrt3685

Experimental Protocol: Ugi 5-Center-4-Component Reaction

Materials:

  • This compound (1.0 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add isobutyraldehyde to the solution and stir for 10 minutes at room temperature.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel.

Ugi_Reaction Amine This compound (Amine component) Reaction Ugi 5C-4CR Methanol, rt Amine->Reaction Acid This compound (Acid component) Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Acid Reaction->Isocyanide Product α-Acylamino Amide Derivative Reaction->Product

Caption: Ugi 5-center-4-component reaction workflow.

References

Application Notes and Protocols for Boronic Acid-Catalyzed Dehydration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing boronic acid catalysis in various dehydration reactions. This powerful and often environmentally benign catalytic approach has demonstrated broad utility in the synthesis of valuable chemical entities, including biofuels, pharmaceuticals, and polymers.

Dehydration of Sugars to 5-Hydroxymethylfurfural (5-HMF)

The conversion of biomass-derived carbohydrates into platform chemicals is a cornerstone of sustainable chemistry. Boronic acids have emerged as effective catalysts for the dehydration of fructose and glucose to 5-hydroxymethylfurfural (5-HMF), a key intermediate for biofuels and furan-based polymers.[1][2]

Mechanism of Action: Boronic acids facilitate the dehydration of fructose by forming a boronate ester with the cis-diols of the fructofuranose form. This interaction is believed to stabilize the cyclic form and promote the subsequent elimination of three water molecules to yield 5-HMF. In the case of glucose, boronic acids can also promote the initial isomerization to fructose.

Diagram: Catalytic Cycle of Fructose Dehydration to 5-HMF

Fructose_Dehydration Fructose Fructose BoronateEster Fructose-Boronate Ester Fructose->BoronateEster + ArB(OH)₂ BoronicAcid ArB(OH)₂ BoronateEster->Fructose - ArB(OH)₂ HMF 5-HMF BoronateEster->HMF - 3 H₂O H2O 3 H₂O Amidation_Mechanism cluster_cycle Catalytic Cycle Catalyst ArB(OH)₂ Acyloxyboron Acyloxyboron Intermediate [R¹COOB(OH)Ar] Catalyst->Acyloxyboron + R¹COOH - H₂O CarboxylicAcid R¹COOH Tetrahedral Tetrahedral Intermediate Acyloxyboron->Tetrahedral + R²NH₂ Water H₂O Amine R²NH₂ Amide Amide [R¹CONHR²] Tetrahedral->Amide - ArB(OH)₂ Esterification_Workflow Start Glycerol + Fatty Acid + Phenylboronic Acid Reaction Azeotropic Reflux in Nonpolar Solvent Start->Reaction Workup Phase-Switching Workup (Basic Aqueous Sorbitol) Reaction->Workup Separation Phase Separation Workup->Separation Product Monoester Product (Organic Phase) Separation->Product CatalystRecycle Boronic Acid Recovery (Aqueous Phase) Separation->CatalystRecycle

References

Application Notes and Protocols for 3-Amino-5-boronobenzoic acid pinacol ester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, commonly referred to as 3-Amino-5-boronobenzoic acid pinacol ester, a versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing an amine, a carboxylic acid, and a boronic ester, makes it a highly valuable intermediate, particularly in the synthesis of complex molecules for drug discovery and materials science.

Introduction and Key Applications

This compound pinacol ester is a stable, crystalline solid that serves as a cornerstone in the construction of intricate molecular architectures. The pinacol ester group offers enhanced stability compared to the free boronic acid, allowing for easier handling and purification while retaining the reactivity required for cross-coupling reactions.[1][2] Its primary applications are centered around two key transformations:

  • Suzuki-Miyaura Cross-Coupling: The boronic ester functionality is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to create biaryl structures.[3][4] This is the most prominent application, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6]

  • Amide Bond Formation: The carboxylic acid and amine moieties serve as handles for standard peptide coupling and amidation reactions, allowing for the extension of the molecular scaffold and the introduction of diverse functional groups.[7][8]

These reactions, often performed sequentially, allow for a modular approach to the synthesis of complex target molecules, most notably in the field of oncology with the development of PARP inhibitors like Olaparib and its analogues.[5][6]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound pinacol ester and its subsequent use in the synthesis of a PARP inhibitor analogue.

Protocol 1: Synthesis of this compound pinacol ester via Miyaura Borylation

This protocol describes the synthesis of the title compound from its corresponding aryl bromide precursor using a palladium-catalyzed Miyaura borylation reaction.[9][10]

Reaction Scheme:

Experimental Workflow:

G Workflow for Miyaura Borylation reagents Combine 3-amino-5-bromobenzoic acid, B₂pin₂, KOAc, and Pd(dppf)Cl₂ in dioxane reaction Heat mixture at 80-90 °C under inert atmosphere (12-24 hours) reagents->reaction Inert Atmosphere (N₂ or Ar) workup Cool, filter through celite, and concentrate filtrate reaction->workup Monitor by TLC purification Purify by column chromatography (Hexane/Ethyl Acetate) workup->purification product Isolate pure 3-Amino-5-boronobenzoic acid pinacol ester purification->product

Caption: General workflow for the synthesis of the boronic ester.

Materials and Reagents:

ReagentM.W.Quantity (1.0 mmol scale)Moles (mmol)Eq.
3-Amino-5-bromobenzoic acid216.03216 mg1.01.0
Bis(pinacolato)diboron (B₂pin₂)253.94279 mg1.11.1
Potassium Acetate (KOAc)98.14294 mg3.03.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.6424.5 mg0.030.03
1,4-Dioxane (anhydrous)88.1110 mL--

Procedure:

  • To a flame-dried round-bottom flask, add 3-Amino-5-bromobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Purge the resulting suspension with the inert gas for 15-20 minutes.

  • Add Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Yield: 75-90% (based on analogous reactions).[9][10]

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis (PARP Inhibitor Core)

This protocol details the coupling of the synthesized this compound pinacol ester with a suitable aryl halide, such as 4-(bromomethyl)-2H-phthalazin-1-one, to form a key biaryl intermediate for PARP inhibitor synthesis.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Quantity (1.0 mmol scale)Moles (mmol)Eq.
This compound pinacol ester263.12263 mg1.01.0
4-(Bromomethyl)-2H-phthalazin-1-one239.07287 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.5658 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
Toluene/Ethanol/Water (2:1:1)-8 mL--

Procedure:

  • In a round-bottom flask, combine this compound pinacol ester (1.0 eq), 4-(bromomethyl)-2H-phthalazin-1-one (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent mixture of Toluene, Ethanol, and degassed Water (2:1:1 ratio, ~0.125 M).

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to reflux (approx. 85-95 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the biaryl carboxylic acid.

Expected Yield: 80-95% (based on similar couplings in PARP inhibitor synthesis).[6]

Protocol 3: Amidation for Synthesis of a PARP Inhibitor Analogue

This protocol describes the final amidation step to couple the biaryl carboxylic acid with an amine, such as piperazine, to yield a molecule structurally analogous to PARP inhibitors like Olaparib.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Quantity (1.0 mmol scale)Moles (mmol)Eq.
Biaryl Carboxylic Acid (from Protocol 2)323.32323 mg1.01.0
Piperazine86.14103 mg1.21.2
HATU (Coupling Reagent)380.23418 mg1.11.1
N,N-Diisopropylethylamine (DIPEA)129.240.52 mL (388 mg)3.03.0
N,N-Dimethylformamide (DMF, anhydrous)73.0910 mL--

Procedure:

  • Dissolve the biaryl carboxylic acid (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve piperazine (1.2 eq) in a small amount of anhydrous DMF.

  • Add the piperazine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final PARP inhibitor analogue.

Expected Yield: 70-85%.[8]

Signaling Pathway Visualization

PARP1 in DNA Single-Strand Break Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which addresses DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins like XRCC1.[11][12] PARP inhibitors block this process, leading to the accumulation of SSBs. In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to cell death through a process known as synthetic lethality.[1]

G PARP1 Signaling in DNA Repair and Inhibition cluster_normal Normal Cell Response cluster_inhibition Mechanism of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_act PARP1 Activation (Binds to SSB) DNA_SSB->PARP1_act PARylation PAR Synthesis (PARylation) PARP1_act->PARylation PARP1_trap PARP1 Trapping on DNA PARP1_act->PARP1_trap leads to XRCC1 Recruitment of XRCC1 & other repair proteins PARylation->XRCC1 Repair SSB Repair XRCC1->Repair PARPi PARP Inhibitor (e.g., Olaparib Analogue) PARPi->PARP1_act Inhibits Accum_SSB SSB Accumulation PARP1_trap->Accum_SSB DSB Replication Fork Collapse -> Double-Strand Break (DSB) Accum_SSB->DSB Cell_Death Synthetic Lethality (in BRCA-deficient cells) DSB->Cell_Death

Caption: Role of PARP1 in DNA repair and the mechanism of synthetic lethality.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions. Yields are representative and may vary based on specific reaction conditions and substrate purity.

References

Application of 3-Amino-5-boronobenzoic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-boronobenzoic acid is a bifunctional molecule of significant interest in materials science, particularly for the development of advanced functional materials. Its unique structure, featuring a boronic acid group, an amino group, and a carboxylic acid group on a phenyl ring, allows for versatile chemical modifications and targeted interactions. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is central to its application in sensors for saccharides and in drug delivery systems. The amino and carboxylic acid groups provide reactive sites for polymerization and for grafting onto surfaces and nanoparticles, making it a valuable building block for a wide range of materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers, metal-organic frameworks (MOFs), and for surface modification of materials for biomedical applications.

Application Notes

Synthesis of Functional Polymers for pH and Glucose Sensing

This compound can be incorporated into polymer chains to create "smart" materials that respond to changes in pH and glucose concentration. The boronic acid group's affinity for diols, such as glucose, is pH-dependent, providing a mechanism for stimuli-responsive behavior.

  • Sensing Mechanism: At physiological pH, the boronic acid exists in equilibrium between a neutral trigonal planar form and a charged tetrahedral form. The charged form has a higher affinity for diols. The binding of glucose to the boronic acid shifts this equilibrium, leading to changes in the polymer's physical properties, such as swelling or fluorescence, which can be detected. The amino and carboxylic acid groups can be utilized for polymerization, for instance, through copolymerization with other monomers to tailor the material's properties.

Development of Metal-Organic Frameworks (MOFs) for Selective Adsorption and Catalysis

The dual functionality of this compound as both a linker (via the carboxylate) and a functional group (via the amino and boronic acid moieties) makes it an attractive candidate for the synthesis of functionalized MOFs.

  • MOF Synthesis and Functionality: The carboxylic acid group can coordinate with metal ions to form the framework structure, while the amino and boronic acid groups are available for post-synthetic modification or for direct interaction with guest molecules. The boronic acid groups within the MOF pores can be used for the selective capture of diol-containing molecules. The amino groups can be used to modulate the electronic properties of the framework or as sites for further chemical reactions.

Surface Modification of Biomaterials for Targeted Drug Delivery and Cell Adhesion

The reactive amino and carboxylic acid groups of this compound allow for its covalent attachment to the surface of various biomaterials, including nanoparticles and implantable devices.

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can target cells with overexpressed sialic acid residues (a type of sugar) on their surface, which is a common feature of cancer cells. The boronic acid acts as a recognition element, leading to enhanced accumulation of the drug-loaded nanoparticles at the tumor site.

  • Controlled Cell Adhesion: Surfaces modified with this molecule can be used to control cell adhesion. The boronic acid groups can interact with glycoproteins on the cell surface, promoting or inhibiting cell attachment depending on the surface density and presentation of the boronic acid moieties.

Experimental Protocols

Protocol 1: Synthesis of a pH and Glucose-Responsive Hydrogel

This protocol describes the synthesis of a poly(acrylamide-co-3-acrylamido-5-boronobenzoic acid) hydrogel.

Materials:

  • Acrylamide

  • This compound

  • Acryloyl chloride

  • N,N'-Methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS)

  • Glucose

Procedure:

  • Synthesis of 3-Acrylamido-5-boronobenzoic acid monomer:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of THF and water).

    • Add a base (e.g., sodium bicarbonate) and cool the solution to 0-5 °C.

    • Slowly add acryloyl chloride dropwise while maintaining the temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Acidify the solution and extract the product. Purify by recrystallization or column chromatography.

  • Hydrogel Synthesis:

    • Dissolve acrylamide and the synthesized 3-acrylamido-5-boronobenzoic acid monomer in PBS (pH 7.4).

    • Add the crosslinker, MBA.

    • Degas the solution with nitrogen for 30 minutes.

    • Add the initiator, APS, and the catalyst, TEMED, to initiate polymerization.

    • Pour the solution into a mold and allow it to polymerize at room temperature for several hours.

    • Wash the resulting hydrogel extensively with deionized water to remove unreacted monomers and initiator.

Characterization:

  • Swelling Studies: Measure the swelling ratio of the hydrogel in PBS solutions with varying pH and glucose concentrations.

  • FTIR Spectroscopy: Confirm the incorporation of the boronic acid monomer into the polymer network.

Protocol 2: Synthesis of a Boronic Acid-Functionalized Metal-Organic Framework (MOF)

This protocol outlines a general procedure for the synthesis of a MOF using this compound as a functionalized linker.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, ZrCl₄)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF))

  • Modulator (e.g., acetic acid, benzoic acid) - optional

Procedure:

  • Solvothermal Synthesis:

    • In a glass vial, dissolve the metal salt and this compound in the solvent.

    • If a modulator is used, add it to the solution.

    • Seal the vial and place it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

    • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh solvent to remove unreacted starting materials.

    • Activate the MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD): To determine the crystalline structure of the MOF.

  • Gas Adsorption (e.g., N₂ at 77 K): To determine the surface area and porosity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

  • FTIR Spectroscopy: To confirm the presence of the functional groups from the linker.

Protocol 3: Surface Functionalization of Nanoparticles for Targeted Drug Delivery

This protocol describes the modification of amine-functionalized nanoparticles with this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica or polymer nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of Carboxylic Acid:

    • Disperse the amine-functionalized nanoparticles in MES buffer (pH ~6.0).

    • In a separate vial, dissolve this compound, EDC, and NHS in MES buffer to activate the carboxylic acid group.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Let the reaction proceed for several hours to overnight at room temperature with gentle stirring.

  • Purification:

    • Separate the functionalized nanoparticles from the reaction mixture by centrifugation.

    • Wash the nanoparticles repeatedly with PBS to remove unreacted reagents.

    • Resuspend the purified nanoparticles in the desired buffer for further use.

Characterization:

  • Dynamic Light Scattering (DLS) and Zeta Potential: To assess the size and surface charge of the nanoparticles before and after functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of boron and nitrogen on the nanoparticle surface.

  • Cell Binding Assays: To evaluate the targeting efficiency of the functionalized nanoparticles to cancer cells.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for materials synthesized exclusively with this compound, the following table provides representative data from studies on similar boronic acid-functionalized materials to serve as a benchmark.

Material TypeFunctional Monomer/LinkerApplicationKey Performance MetricValue
HydrogelPoly(acrylamide-co-3-acrylamidophenylboronic acid)Glucose SensingSwelling Ratio Change (0 to 20 mM Glucose)~1.5 - 2.0 fold increase
MOF2-Amino-1,4-benzenedicarboxylic acid (for comparison)Gas AdsorptionBET Surface Area1000 - 2500 m²/g
Nanoparticles3-Aminophenylboronic acid functionalizedCell TargetingIncrease in Cellular Uptake (vs. non-targeted)2 - 5 fold

Visualizations

Experimental Workflow for Hydrogel Synthesis

hydrogel_synthesis cluster_monomer Monomer Synthesis cluster_hydrogel Hydrogel Formation start This compound + Acryloyl chloride reaction1 Schotten-Baumann Reaction start->reaction1 product1 3-Acrylamido-5-boronobenzoic acid reaction1->product1 monomers Acrylamide + Monomer + MBA (Crosslinker) product1->monomers Mix polymerization Free Radical Polymerization (APS/TEMED) monomers->polymerization hydrogel Responsive Hydrogel polymerization->hydrogel

Caption: Workflow for pH and glucose-responsive hydrogel synthesis.

Logical Pathway for Targeted Drug Delivery

drug_delivery NP Drug-loaded Nanoparticle (NP) FuncNP 3-ABBA Functionalized NP NP->FuncNP Surface Functionalization Binding Boronic Acid - Sialic Acid Binding FuncNP->Binding CancerCell Cancer Cell (Sialic Acid Overexpression) CancerCell->Binding Internalization Endocytosis Binding->Internalization DrugRelease Drug Release (e.g., pH-triggered) Internalization->DrugRelease Apoptosis Cell Apoptosis DrugRelease->Apoptosis

Caption: Targeted drug delivery using 3-ABBA functionalized nanoparticles.

MOF Synthesis and Functionalization Pathway

mof_synthesis cluster_synthesis MOF Synthesis cluster_application Potential Applications linker This compound solvothermal Solvothermal Reaction linker->solvothermal metal Metal Salt (e.g., Zn²⁺, Zr⁴⁺) metal->solvothermal mof Functionalized MOF solvothermal->mof adsorption Selective Adsorption of Diols mof->adsorption catalysis Catalysis mof->catalysis sensing Sensing mof->sensing

Caption: Synthesis and potential applications of a 3-ABBA based MOF.

Application Notes and Protocols for Boronic Acid-Modified Nanomaterials in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acid-modified nanomaterials are a class of smart materials gaining significant attention in the biomedical field. Their unique ability to form reversible covalent bonds with 1,2- or 1,3-diols makes them highly effective for a range of applications, from targeted drug delivery to sensitive biosensing. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of these versatile nanomaterials.

The key feature of boronic acids is their pH- and reactive oxygen species (ROS)-dependent interaction with diol-containing molecules, such as sialic acids overexpressed on cancer cells and glucose. This interaction allows for the design of stimuli-responsive nanosystems that can deliver therapeutic payloads specifically to diseased tissues or detect biomarkers with high sensitivity.[1][2][3]

Applications in Drug Delivery

Boronic acid-functionalized nanoparticles are particularly promising for targeted cancer therapy. By targeting sialic acid residues on cancer cell surfaces, these nanoparticles can enhance the delivery of chemotherapeutic agents like doxorubicin, improving their efficacy while minimizing systemic toxicity.[2][4] Furthermore, the pH-sensitive nature of the boronate ester bond allows for triggered drug release in the acidic tumor microenvironment.[5][6]

Key Advantages:
  • Targeted Delivery: Specifically binds to sialic acid-overexpressing cancer cells.

  • Stimuli-Responsive Release: Releases drug payload in response to acidic pH and high ROS levels characteristic of the tumor microenvironment.[7][8]

  • Biocompatibility: Many boronic acid-based nanomaterials exhibit good biocompatibility.[3]

Applications in Diagnostics and Biosensing

The ability of boronic acids to bind with glucose and other saccharides has led to the development of novel biosensors.[9][10] For instance, boronic acid-functionalized quantum dots can be used for the fluorescent detection of glucose, offering a potential alternative to enzyme-based sensors for continuous glucose monitoring.[1][7]

Key Advantages:
  • High Sensitivity and Selectivity: Can be designed to selectively bind to specific saccharides.[1][10]

  • Real-Time Monitoring: Enables continuous monitoring of analyte concentrations.[2]

  • Stability: Generally more stable than enzyme-based sensors.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on boronic acid-modified nanomaterials, providing a comparative overview of their properties and performance.

Nanomaterial PlatformDrug/AnalyteDrug Loading Capacity (DLC%) / Efficiency (EE%)IC50 ValueReference
Doxorubicin-loaded iron oxide nanoparticlesDoxorubicinEE: ~90%1.13 ± 0.02 mM (in terms of DOX)[12]
Doxorubicin-loaded silica nanocompositesDoxorubicinUp to 493 µg/mg1.12 ± 0.08 µM (in terms of DOX)[13]
Doxorubicin-loaded iron oxide nanoparticlesDoxorubicinLE: 85%Not specified[14]
Phenylboronic acid-conjugated doxorubicin nanocomplexesDoxorubicinNot specifiedNot specified[4]
Sensor PlatformAnalyteBinding Constant (K)Limit of Detection (LOD)Reference
Phenylboronic acidGlucose110 M⁻¹Not specified[9]
Phenylboronic acidFructose4365 M⁻¹Not specified[9]
Diboronic acid-based fluorescent sensor 1Glucose3981 M⁻¹Not specified[10]
Diboronic acid-based fluorescent sensor 1Fructose316 M⁻¹Not specified[10]
Water-soluble diboronic acid probe (Mc-CDBA)Glucose7.1 x 10² M⁻¹1.37 µM[2]
Water-soluble diboronic acid probe (Ca-CDBA)Glucose4.5 x 10³ M⁻¹Not specified[2]

Experimental Protocols

Here, we provide detailed protocols for key experiments involving boronic acid-modified nanomaterials.

Protocol 1: Synthesis of Phenylboronic Acid (PBA)-Modified Dextran Nanoparticles

This protocol describes the synthesis of dextran nanoparticles functionalized with phenylboronic acid, suitable for targeted drug delivery.

Workflow Diagram:

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization A Oxidize Dextran B Dissolve Oxidized Dextran A->B C Add Dodecylamine B->C D Form Nanoparticles C->D E Conjugate PBA to Nanoparticles D->E F Purify Functionalized Nanoparticles E->F G Analyze Size and Morphology (DLS, TEM) F->G H Confirm Functionalization (FTIR) F->H

Caption: Workflow for the synthesis and functionalization of PBA-modified dextran nanoparticles.

Materials:

  • Dextran (70 kDa)

  • Sodium periodate (NaIO₄)

  • Dodecylamine

  • 4-Formylphenylboronic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Ethanol

Procedure:

  • Oxidation of Dextran:

    • Dissolve 1 g of dextran in 50 mL of deionized water.

    • Add a calculated amount of NaIO₄ to achieve a 5% degree of oxidation.

    • Stir the reaction mixture in the dark at room temperature for 24 hours.

    • Stop the reaction by adding ethylene glycol.

    • Purify the oxidized dextran by dialysis against deionized water for 3 days, followed by lyophilization.[15]

  • Formation of Dextran Nanoparticles:

    • Dissolve 100 mg of the oxidized dextran in 10 mL of deionized water.

    • In a separate vial, dissolve 50 mg of dodecylamine in 5 mL of ethanol.

    • Add the dodecylamine solution dropwise to the dextran solution while stirring vigorously.

    • Continue stirring for 24 hours at room temperature to allow for nanoparticle formation via Schiff base reaction.[15]

  • Functionalization with Phenylboronic Acid:

    • To the nanoparticle suspension, add 50 mg of 4-formylphenylboronic acid.

    • Add 30 mg of sodium cyanoborohydride to the mixture.

    • Stir the reaction for 48 hours at room temperature.

  • Purification:

    • Purify the PBA-modified dextran nanoparticles by dialysis against deionized water for 3 days, changing the water frequently.

    • Lyophilize the purified nanoparticles for storage.

Protocol 2: Doxorubicin Loading into PBA-Modified Nanoparticles

This protocol details the loading of the chemotherapeutic drug doxorubicin into the synthesized nanoparticles.

Workflow Diagram:

G A Disperse Nanoparticles in Buffer B Add Doxorubicin Solution A->B C Incubate Mixture B->C D Separate Drug-Loaded Nanoparticles C->D E Quantify Unbound Doxorubicin D->E F Calculate Drug Loading Efficiency E->F

Caption: General workflow for loading doxorubicin into nanoparticles.

Materials:

  • PBA-modified dextran nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Sodium borate buffer (10 mM, pH 8.5)

  • Centrifuge

Procedure:

  • Disperse 10 mg of PBA-modified dextran nanoparticles in 10 mL of sodium borate buffer.[12]

  • Prepare a 1 mg/mL stock solution of doxorubicin in deionized water.

  • Add 1 mL of the doxorubicin stock solution to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Centrifuge the suspension at 15,000 rpm for 30 minutes to pellet the doxorubicin-loaded nanoparticles.

  • Carefully collect the supernatant containing unbound doxorubicin.

  • Measure the concentration of doxorubicin in the supernatant using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-triggered release of doxorubicin from the nanoparticles using a dialysis method.

Workflow Diagram:

G A Prepare Drug-Loaded Nanoparticle Suspension B Place Suspension in Dialysis Bag A->B C Immerse in Release Media (pH 7.4 and 5.5) B->C D Incubate with Shaking C->D E Collect Aliquots at Time Points D->E F Quantify Doxorubicin Concentration E->F G Plot Cumulative Release vs. Time F->G

Caption: Workflow for in vitro pH-responsive drug release study.

Materials:

  • Doxorubicin-loaded PBA-modified dextran nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 12-14 kDa)

  • Shaking incubator

Procedure:

  • Suspend 5 mg of doxorubicin-loaded nanoparticles in 5 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle shaking (100 rpm).[16]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.[17]

  • Measure the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Cell Viability Assay (CCK-8)

This protocol is for assessing the cytotoxicity of the doxorubicin-loaded nanoparticles against a cancer cell line (e.g., B16F10 melanoma cells).

Workflow Diagram:

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Nanoparticle Formulations B->C D Incubate for 48h C->D E Add CCK-8 Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 450 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

  • B16F10 melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin-loaded nanoparticles, free doxorubicin, and empty nanoparticles (as controls)

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[18]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of free doxorubicin, doxorubicin-loaded nanoparticles, and empty nanoparticles in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the different formulations to the cells. Include untreated cells as a control.

  • Incubate the plate for another 48 hours.

  • Add 10 µL of CCK-8 solution to each well.[19][20][21]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5: Synthesis and Glucose Sensing with Boronic Acid-Functionalized Graphene Quantum Dots (GQDs)

This protocol outlines the synthesis of 3-aminophenylboronic acid (APBA)-functionalized GQDs and their application in fluorescent glucose sensing.

Signaling Pathway Diagram:

G cluster_synthesis Synthesis cluster_sensing Glucose Sensing Mechanism A Synthesize GQDs from Graphene Oxide B Functionalize GQDs with APBA A->B C APBA-GQDs (Fluorescent) B->C E Boronate Ester Formation C->E + D Glucose D->E + F Fluorescence Quenching E->F

Caption: Synthesis and glucose sensing mechanism of APBA-functionalized GQDs.

Materials:

  • Graphene oxide (GO)

  • 3-Aminophenylboronic acid (APBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffer (pH 7.4)

  • Glucose solutions of varying concentrations

  • Fluorometer

Procedure:

  • Synthesis of GQDs: Synthesize GQDs from graphene oxide using a hydrothermal method as previously described.[1][22]

  • Functionalization with APBA:

    • Disperse 10 mg of synthesized GQDs in 10 mL of phosphate buffer.

    • Add 20 mg of EDC and 12 mg of NHS to activate the carboxyl groups on the GQDs. Stir for 30 minutes.

    • Add 15 mg of APBA to the mixture.

    • Stir the reaction for 24 hours at room temperature.

    • Purify the APBA-GQDs by dialysis against deionized water for 3 days.

  • Fluorescence-Based Glucose Sensing:

    • Prepare a series of glucose solutions with varying concentrations in phosphate buffer.

    • In a cuvette, add a fixed concentration of APBA-GQDs solution.

    • Record the initial fluorescence intensity.

    • Add a known volume of a glucose solution to the cuvette and mix.

    • Record the fluorescence intensity after the addition of glucose.

    • Repeat for each glucose concentration.

    • Plot the change in fluorescence intensity against the glucose concentration to generate a calibration curve.[1][7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges in Suzuki-Miyaura cross-coupling reactions involving substituted boronic acids.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki coupling reaction is resulting in low to no yield. What are the primary factors to investigate?

A1: A low or nonexistent yield in a Suzuki coupling reaction can be attributed to several factors. A systematic check of the following is recommended:

  • Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] The presence of oxygen can lead to catalyst decomposition and should be rigorously excluded by properly degassing solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and often interdependent.[2] The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products.[1] For reactions that are not anhydrous, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I'm observing significant protodeboronation of my boronic acid. How can this be minimized?

A2: Protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[1][3] Here are some strategies to mitigate this issue:

  • Use a Milder Base: Strong bases in aqueous environments can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce or eliminate protodeboronation.[1]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[4] These are more resistant to protodeboronation.[4]

  • Slow-Release Strategy: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates allows for a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]

Q3: A significant amount of boronic acid homocoupling is occurring. What are the likely causes and solutions?

A3: Homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen and Pd(II) species.[5] To address this:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen to minimize oxygen levels.[1]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a precatalyst that readily generates the active Pd(0) species.[6]

  • Optimize Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[6]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thus disfavoring homocoupling.[2][6]

Q4: I am struggling with a sterically hindered boronic acid, particularly one with ortho-substituents. What conditions should I try?

A4: Steric hindrance can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Stronger Bases and Higher Temperatures: A stronger base, such as potassium phosphate (K₃PO₄), may be required to facilitate the transmetalation of the hindered boronic acid.[1] Increasing the reaction temperature can also help to overcome the higher activation energy barriers.[4]

  • Anhydrous Conditions: For sterically demanding couplings, anhydrous conditions are often preferred.[7]

Q5: How do I choose the right base and solvent for my substituted boronic acid?

A5: The choice of base and solvent is highly dependent on the specific substrates being coupled.

  • Base Selection: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[4]

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and is often effective for more challenging couplings.[4]

    • Fluoride sources like KF or CsF can be used as milder bases, which can be beneficial when dealing with base-sensitive functional groups.[8]

  • Solvent Selection:

    • Aprotic solvents like dioxane, THF, and toluene are frequently used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.[4][5]

    • For highly sensitive substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[4]

Data Presentation

The following tables provide example conditions for Suzuki coupling reactions with different types of substituted boronic acids.

Table 1: Conditions for Sterically Hindered Boronic Acids

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Toluene110>95[9]
2-Bromo-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10094
1-Bromo-2-isopropylbenzene2-Isopropylphenylboronic acidPd/BI-DIMEK₃PO₄Toluene11096[10]

Table 2: Conditions for Electron-Deficient Boronic Acids

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
4-Bromoacetophenone4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8095
4-Chloronitrobenzene3-Nitrophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10092
3-Bromopyridine4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)K₂CO₃DMF/H₂O9088

Table 3: Conditions for Electron-Rich Boronic Acids

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
4-Bromoanisole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10098
1-Bromo-4-(dimethylamino)benzene4-Anisylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9091
2-Bromothiophene2-Thiopheneboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O8589

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for specific substrates.[4]

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid or its derivative (1.1–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).[1]

  • Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of Diethanolamine Adducts of Boronic Acids

This protocol is useful for stabilizing sensitive boronic acids.[1]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will form.[1]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ ArBOH->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Fresh? Active? Degassed?) start->check_catalyst check_reagents Verify Reagent Purity (Boronic Acid Degradation?) check_catalyst->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_reagents->check_conditions side_reactions Analyze for Side Products check_conditions->side_reactions protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes no_reaction Mainly Starting Material side_reactions->no_reaction No optimize_base_solvent Change Base (e.g., K₃PO₄) Use Anhydrous Conditions protodeboronation->optimize_base_solvent improve_degassing Improve Degassing Protocol Use Pd(0) Source homocoupling->improve_degassing optimize_catalyst Use Bulky, Electron-Rich Ligand Increase Catalyst Loading no_reaction->optimize_catalyst increase_temp Increase Temperature optimize_catalyst->increase_temp protect_boronic_acid Use Boronic Ester (BPin) or Trifluoroborate optimize_base_solvent->protect_boronic_acid success Successful Coupling protect_boronic_acid->success improve_degassing->success increase_temp->success

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Boronic_Acid_Decision_Tree start Select Boronic Acid Type sterically_hindered Sterically Hindered (ortho-substituted) start->sterically_hindered electron_deficient Electron-Deficient (e.g., -NO₂, -CF₃) sterically_hindered->electron_deficient No cond_hindered Use Bulky Ligands (XPhos, SPhos) Strong Base (K₃PO₄) Higher Temperature (100-120°C) sterically_hindered->cond_hindered Yes electron_rich Electron-Rich / Heteroaryl (e.g., -OMe, Thiophene) electron_deficient->electron_rich No cond_deficient Standard Conditions Often Work (e.g., Pd(PPh₃)₄, Na₂CO₃) Consider Boronic Ester if Unstable electron_deficient->cond_deficient Yes cond_rich Prone to Protodeboronation Use Milder Base (KF, K₂CO₃) Anhydrous Conditions or Use Boronic Ester (BPin, MIDA) electron_rich->cond_rich Yes

Caption: Decision tree for selecting initial reaction conditions.

References

Technical Support Center: 3-Amino-5-boronobenzoic Acid in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Amino-5-boronobenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-aminobenzoic acid. Homocoupling results in the formation of biphenyl structures from the self-coupling of this compound. Additionally, the presence of the amino and carboxylic acid functional groups can lead to other complications.

Q2: How do the amino and carboxylic acid groups on this compound influence its reactivity and potential side reactions?

A2: The amino group, being a Lewis base, can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The carboxylic acid group can be deprotonated under the basic conditions of the Suzuki-Miyaura reaction, forming a carboxylate salt. This can affect the solubility of the reagent in organic solvents and may also coordinate with the palladium catalyst. Under certain conditions, decarboxylation of the benzoic acid moiety can also occur.

Q3: Can this compound undergo self-coupling or polymerization?

A3: Yes, under certain oxidative conditions, aminophenylboronic acids can undergo polymerization.[1][2][3] This is a potential side reaction to be aware of, especially during electrochemical applications or in the presence of strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product

Low yields are a common issue and can be attributed to several factors, including side reactions and suboptimal reaction conditions.

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Quality - Purity of 3-ABBA - Activity of Pd catalyst - Purity of aryl halide start->check_reagents check_conditions Review Reaction Conditions - Anhydrous/degassed solvent? - Correct base and concentration? - Optimal temperature? start->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) - Protodeboronation? - Homocoupling? - Starting material? start->analyze_byproducts solution_reagent_quality Improve Reagent Quality - Use fresh reagents - Confirm catalyst activity check_reagents->solution_reagent_quality solution_optimization Optimize Conditions - Screen ligands (e.g., SPhos, XPhos) - Vary solvent system - Adjust temperature check_conditions->solution_optimization solution_protodeboronation Address Protodeboronation - Use anhydrous conditions - Weaker base (e.g., K3PO4, CsF) - Lower temperature analyze_byproducts->solution_protodeboronation Protodeboronation detected solution_homocoupling Minimize Homocoupling - Rigorous degassing - Use Pd(0) precatalyst - Slower addition of boronic acid analyze_byproducts->solution_homocoupling Homocoupling detected

Caption: Troubleshooting workflow for low yields.

Issue 2: Significant Formation of 3-Aminobenzoic Acid (Protodeboronation Product)

Protodeboronation is a major side reaction that consumes the boronic acid starting material.

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89
StrategyDetailed Methodology
Use Anhydrous Conditions Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Select a Milder Base Strong bases can promote protodeboronation. Consider using weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF.
Optimize Reaction Temperature Higher temperatures can accelerate protodeboronation. If the desired coupling can proceed at a lower temperature, reducing the heat can minimize this side reaction.
Use a Protected Boronic Acid The use of boronic esters, such as pinacol esters, can sometimes mitigate protodeboronation by providing a slow release of the active boronic acid.
Issue 3: Formation of Homocoupling Byproducts

Homocoupling of the boronic acid is often promoted by the presence of oxygen and certain palladium species.

HomocouplingTroubleshooting cluster_solutions Corrective Actions start Homocoupling Detected check_degassing Review Degassing Procedure - Freeze-pump-thaw? - Purging with inert gas? start->check_degassing check_catalyst Evaluate Palladium Source - Using Pd(II) precatalyst? - Catalyst degradation? start->check_catalyst check_concentration Assess Reagent Concentration - High concentration of boronic acid? start->check_concentration solution_degassing Improve Degassing - Use freeze-pump-thaw cycles - Ensure a robust inert atmosphere check_degassing->solution_degassing solution_catalyst Optimize Catalyst - Use a Pd(0) source (e.g., Pd(PPh₃)₄) - Ensure efficient reduction of Pd(II) check_catalyst->solution_catalyst solution_concentration Control Concentration - Slow addition of the boronic acid - Use a higher ratio of aryl halide check_concentration->solution_concentration

Caption: Troubleshooting homocoupling side reactions.

Issue 4: Potential Decarboxylation

Under certain conditions, particularly at elevated temperatures, aryl carboxylic acids can undergo decarboxylation.

  • Mitigation Strategy: If decarboxylation is suspected, consider running the reaction at a lower temperature. If the desired reaction requires high temperatures, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can be an effective strategy. The ester can then be hydrolyzed post-coupling to yield the desired carboxylic acid.

Experimental Protocols

The following are general protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound. Optimization for specific substrates is recommended.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a good starting point for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol can significantly reduce reaction times, particularly for less reactive aryl halides.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • PdCl₂(dppf) (2-3 mol%)

  • Cs₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl halide, PdCl₂(dppf), and Cs₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

ExperimentalWorkflow prep 1. Reagent Preparation - Weigh 3-ABBA, aryl halide, base - Prepare degassed solvent setup 2. Reaction Setup - Combine reagents in a dry flask - Establish inert atmosphere prep->setup catalyst 3. Catalyst Addition - Add Palladium catalyst setup->catalyst reaction 4. Reaction - Heat to desired temperature - Stir vigorously catalyst->reaction monitoring 5. Monitoring - TLC or LC-MS analysis reaction->monitoring workup 6. Work-up - Cool, dilute, and perform  aqueous extraction monitoring->workup purification 7. Purification - Column chromatography workup->purification analysis 8. Product Analysis - NMR, MS, etc. purification->analysis

Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.

References

How to prevent protodeboronation in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protodeboronation, a common side reaction in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and how do I identify it?

Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes your starting material, leading to a reduced yield of the desired cross-coupled product and generating a byproduct that can complicate purification.[2][4]

You can identify protodeboronation by analyzing your crude reaction mixture with techniques like LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a byproduct corresponding to the protonated version of your boronic acid or ester starting material (e.g., Ar-H instead of Ar-B(OH)₂).[5]

Q2: Why are some boronic acids more susceptible to protodeboronation?

The stability of organoboron reagents varies significantly. Key factors include:

  • Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (especially 2-pyridyl) are highly susceptible to protodeboronation.[2][5][6] For 2-pyridyl boronic acids, this instability is due to the formation of a highly reactive zwitterionic intermediate under neutral pH conditions, which rapidly fragments.[1][2]

  • Boron Reagent Type: Simple boronic acids are generally more prone to protodeboronation than their ester derivatives. Boronic esters, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or organotrifluoroborates, offer increased stability.[3][6][7]

Q3: What reaction conditions promote protodeboronation?

Several reaction parameters can significantly increase the rate of protodeboronation:

  • Presence of Water: Water acts as the proton source for the undesired reaction. While some Suzuki reactions require water, excessive amounts can accelerate protodeboronation, especially through the hydrolysis of more stable boronic esters back to their susceptible boronic acid forms.[4]

  • Choice of Base: The base is necessary to activate the boronic acid for transmetalation but can also promote protodeboronation.[8][9] Strong bases, particularly hydroxides (e.g., NaOH, KOH), are known to accelerate base-catalyzed protodeboronation.[2][4]

  • High Temperature: Elevated temperatures can increase the rate of decomposition of the boronic acid, often more than it increases the rate of the desired coupling.[4][5]

  • Inefficient Catalysis: If the main Suzuki coupling catalytic cycle is slow, the sensitive boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[4]

  • Ligand Choice: While bulky, electron-rich phosphine ligands are often used to accelerate the desired coupling, some studies have shown they can also paradoxically promote palladium-catalyzed protodeboronation.[5][10][11]

Troubleshooting Guides

If you are observing significant protodeboronation, consult the following guides to optimize your reaction conditions.

Guide 1: Optimizing Reaction Parameters

This guide focuses on adjusting reaction conditions to disfavor the protodeboronation pathway.

Troubleshooting Workflow

G start Low Yield of Desired Product check_side_product Identify Side Products (LCMS, NMR) start->check_side_product is_proto Is Protodeboronation the Major Side Reaction? check_side_product->is_proto strategy1 Strategy 1: Modify Boron Reagent is_proto->strategy1 Yes other_issues Troubleshoot Other Side Reactions (e.g., Homocoupling) is_proto->other_issues No strategy2 Strategy 2: Adjust Reaction Conditions strategy1->strategy2 action1a Switch to Pinacol Ester, MIDA Boronate, or Organotrifluoroborate strategy1->action1a strategy3 Strategy 3: Optimize Catalyst System strategy2->strategy3 action2a Use Weaker Base (K₃PO₄, K₂CO₃, Cs₂CO₃) strategy2->action2a action2b Lower Reaction Temperature (e.g., 60-80 °C) strategy2->action2b action2c Ensure Anhydrous Conditions (Dry Solvents) strategy2->action2c action3a Increase Catalyst Loading strategy3->action3a action3b Screen Different Ligands (e.g., Buchwald-type) strategy3->action3b end Improved Yield action1a->end action2a->end action2b->end action2c->end action3a->end action3b->end

Caption: A decision tree for troubleshooting low yields due to protodeboronation.

Competing Suzuki Coupling and Protodeboronation Pathways

G cluster_suzuki Suzuki Coupling Cycle cluster_proto Protodeboronation Side Reaction pd0 Pd(0)Lₙ oxidative_add Oxidative Addition pd0->oxidative_add + R¹-X pd2_complex R¹-Pd(II)Lₙ-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [R²-B(OH)₃]⁻ pd2_biaryl R¹-Pd(II)Lₙ-R² transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 (Catalyst Regenerated) product R¹-R² (Desired Product) reductive_elim->product boronic_acid R²-B(OH)₂ protonolysis Protonolysis boronic_acid->protonolysis + H⁺ Source (e.g., H₂O) proto_product R²-H (Byproduct) protonolysis->proto_product boronic_acid_start R²-B(OH)₂ (Starting Material) boronic_acid_start->pd2_complex Enters Suzuki Cycle (via Boronate) boronic_acid_start->boronic_acid Competes

Caption: Competing pathways for the boronic acid reagent in Suzuki coupling.

Data Presentation: Effect of Reaction Parameters on Protodeboronation

The following table summarizes the qualitative impact of various parameters on minimizing protodeboronation.

ParameterCondition to AVOIDRecommended ConditionRationaleCitations
Boron Reagent Unstable Boronic AcidMIDA Boronate, Pinacol Ester, or OrganotrifluoroborateIncreases stability and allows for "slow release" of the active nucleophile, keeping its concentration low.[1][2][3]
Base Strong Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Reduces the rate of base-catalyzed decomposition pathways.[2][4]
Temperature High (e.g., >100 °C)Moderate (e.g., Room Temp to 80 °C)Slows the rate of thermal decomposition of the boronic acid.[4][12]
Catalyst System Inefficient Catalyst (e.g., low loading, standard ligand like PPh₃)Highly Active Catalyst (e.g., Buchwald-type biaryl phosphines, higher loading)Accelerates the desired C-C coupling to outcompete the slower protodeboronation side reaction.[1][2][4]
Solvent Aqueous mixtures (if not required)Anhydrous Solvents (e.g., Dioxane, Toluene, 2-MeTHF)Removes the primary proton source for the protodeboronation reaction.[4][12]
Guide 2: Using Protected Boronic Acid Derivatives (Slow-Release Strategy)

For particularly unstable substrates, protecting the boronic acid as an ester or trifluoroborate is a highly effective strategy.[3][13] These derivatives are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition while still allowing it to participate in the catalytic cycle.[13][14]

Slow-Release Mechanism using MIDA Boronates

G cluster_suzuki Fast Consumption cluster_proto Slow Decomposition MIDA_Boronate Ar-B(MIDA) (Stable Reservoir) Hydrolysis Slow Hydrolysis (Base, H₂O) MIDA_Boronate->Hydrolysis Free_Boronic_Acid Ar-B(OH)₂ (Low Concentration, Active Reagent) Hydrolysis->Free_Boronic_Acid Suzuki_Cycle Suzuki Coupling (Desired Reaction) Free_Boronic_Acid->Suzuki_Cycle k_coupling >> k_proto Protodeboronation Protodeboronation (Side Reaction) Free_Boronic_Acid->Protodeboronation

Caption: Slow-release strategy to minimize the concentration of reactive boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Stable Boronic Ester

This protocol is a general starting point for couplings where protodeboronation is a potential concern and uses a stable pinacol ester.

Reagents & Setup:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Pinacol Ester (1.3 equiv)

  • Anhydrous Base (e.g., K₃PO₄, 2.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Anhydrous Solvent (e.g., Dioxane or Toluene)

  • All glassware should be oven-dried and cooled under an inert atmosphere.

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid pinacol ester, the anhydrous base, and the palladium catalyst.[4]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protocol for Challenging Couplings with Unstable Heteroaryl Boronic Acids

This protocol uses a MIDA boronate and a highly active catalyst system, designed for substrates that are highly prone to protodeboronation.

Reagents & Setup:

  • Aryl Halide (1.0 equiv)

  • Heteroaryl-MIDA Boronate (1.5 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Solvent System (e.g., 2-MeTHF/H₂O mixture)

  • Thoroughly degas all solvents before use.

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the aryl halide, the heteroaryl-MIDA boronate, potassium phosphate, and the palladium precatalyst to an oven-dried reaction vessel.[2]

  • Seal the vessel and remove it from the glovebox.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath at a moderate temperature (e.g., 60 °C) and stir.

  • Monitor the reaction closely. Work up the reaction as soon as the starting material is consumed to minimize the formation of side products.[4]

  • Follow the workup and purification steps outlined in Protocol 1.

References

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling with Aminoboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in cross-coupling reactions involving aminoboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with an aminoboronic acid is giving a low yield. What are the most common initial checks?

A1: When encountering low yields, begin by assessing these critical parameters:

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.

  • Reagent Purity: Verify the purity of your starting materials, including the aminoboronic acid, aryl halide, and base. Impurities can poison the catalyst.

  • Solvent Degassing: Use properly degassed solvents. Residual oxygen in the solvent is a common cause of reaction failure.

  • Catalyst Activity: Confirm the activity of your palladium catalyst. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst if its age is uncertain.

Q2: How does the amino group on the boronic acid affect the cross-coupling reaction?

A2: The amino group can significantly impact the reaction in several ways:

  • Lewis Basicity: The lone pair on the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Brønsted Basicity: The amino group can react with the base in the reaction mixture, altering the basicity of the medium.

  • Side Reactions: Unprotected primary or secondary amines can undergo N-arylation under the reaction conditions, leading to byproducts.

To mitigate these effects, protection of the amino group is often recommended.

Q3: What are the common side reactions observed with aminoboronic acids in Suzuki-Miyaura coupling?

A3: Besides the desired cross-coupling product, several side reactions can occur, leading to low yields:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively removing the boronic acid from the catalytic cycle. This is often exacerbated by the presence of water and the electronic properties of the boronic acid.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can lead to undesired symmetrical biaryl products. This is often promoted by the presence of oxygen.

  • N-Arylation: As mentioned, the amino group can be arylated, consuming the aryl halide and leading to amine byproducts.

Q4: When should I consider using a protecting group for my aminoboronic acid?

A4: The use of a protecting group is highly recommended, especially when dealing with primary or secondary aminoboronic acids. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group. N-Boc protected aminoboronic acids have been shown to give significantly higher yields and faster reaction times.

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere (Ar or N2) start->check_inert check_inert->start Oxygen Leak Suspected check_reagents Check Reagent Purity and Stoichiometry check_inert->check_reagents Atmosphere is Inert check_reagents->start Impure Reagents Found check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) check_reagents->check_catalyst Reagents are Pure check_catalyst->start Catalyst Inactive check_solvent Assess Solvent (Degassed, Anhydrous) check_catalyst->check_solvent Catalyst System is Appropriate check_solvent->start Solvent Contaminated optimize_temp Optimize Reaction Temperature check_solvent->optimize_temp Solvent is Suitable optimize_temp->start Suboptimal Temperature consider_pg Consider Amino Protecting Group (e.g., Boc) optimize_temp->consider_pg Temperature Optimized consider_pg->start Amino Group Interference successful Improved Yield consider_pg->successful Protection Strategy Implemented

Caption: A logical workflow for troubleshooting low yields in aminoboronic acid cross-coupling.

Issue 2: Interference from the Unprotected Amino Group

The presence of a free amino group can poison the palladium catalyst.

Potential Catalytic Cycle Inhibition:

Catalytic_Cycle_Inhibition pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (Ar-X) inhibited_pd Inactive Catalyst Complex pd0->inhibited_pd Coordination transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' reductive_elim->product aminoboronic H2N-Ar'-B(OH)2 aminoboronic->transmetalation Base

Caption: Unprotected amino group coordinating to and deactivating the Pd(0) catalyst.

Data Presentation: Comparison of Reaction Parameters

Table 1: Effect of Amino Group Protection on Yield

This table illustrates the significant improvement in yield when the amino group is protected.

Aminoboronic Acid DerivativeProtecting GroupYield (%)Reference
2-(aminomethyl)phenylboronic acidNone25
2-(aminomethyl)phenylboronic acidBoc95
Table 2: Comparison of Palladium Catalysts for Coupling with an Amino-Substituted Aryl Bromide

The choice of catalyst and ligand is critical for achieving high yields.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10012~854-Amino-3-bromobenzoic acid analog
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Amino-3-bromobenzoic acid analog
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012~904-Amino-3-bromobenzoic acid analog

Data adapted from a comparative guide for a structurally similar substrate.

Table 3: Comparison of Bases in Suzuki-Miyaura Coupling

The selection of the base can have a substantial impact on the reaction outcome.

BaseTypical SubstrateGeneral Yield Range (%)Comments
K₂CO₃Aryl bromides/iodides80-95A commonly used, effective base.
K₃PO₄Aryl bromides/chlorides85-98Often provides excellent yields, especially for less reactive chlorides.
Cs₂CO₃Aryl bromides/chlorides90-99A strong, soluble base that is highly effective but more expensive.
Et₃NAryl triflates70-90An organic base often used for triflate substrates.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of N-Boc-2-(aminomethyl)phenylboronic acid

This protocol provides a starting point for the successful cross-coupling of a protected aminoboronic acid.

Materials:

  • N-Boc-2-(aminomethyl)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), N-Boc-2-(aminomethyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol is a general guideline and may require optimization for specific substrates.

Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, particularly with challenging substrates.

Q1: My Suzuki coupling reaction is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: Ensure the palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to ensure that the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, with some being particularly prone to protodeboronation.[1][3]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing the degradation of starting materials or products.[1] For anhydrous reactions, ensure the base is a fine, dry powder. In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I am observing significant protodeboronation of my boronic acid. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich heterocyclic or vinyl boronic acids.[1][3] Here are some strategies to mitigate this issue:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[3][4] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of protodeboronation.[3]

Q3: My reaction is yielding a significant amount of homocoupling product. What are the likely causes and solutions?

A3: Homocoupling, the coupling of two boronic acid molecules, is a common side reaction. It is often caused by the presence of Pd(II) species, which can occur if a Pd(II) source is used and is not efficiently reduced to Pd(0), or if the reaction mixture is not properly degassed.[2] Higher levels of oxygen in the reaction mixture have been shown to increase the incidence of homocoupling.[2] To minimize homocoupling, ensure thorough degassing of all solvents and reagents and maintain a strictly inert atmosphere throughout the reaction.

Q4: I am struggling with a sterically hindered Suzuki coupling. What catalyst systems are recommended?

A4: Low yields are a common problem with sterically hindered substrates due to the decreased reaction rate. The selection of the catalyst and ligand is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often not effective.[5]

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[5][6]

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[5]

    • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[5]

    • Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[5]

Q5: What are the best practices for coupling heteroaryl halides?

A5: Heteroaryl halides can be challenging substrates in Suzuki couplings. The choice of catalyst is crucial for achieving high yields. Newly developed air-stable PdCl₂{PR₂(Ph-R')}₂ complexes have shown unique efficiency in the coupling of various heteroatom-substituted heteroaryl chlorides with a diverse range of aryl/heteroaryl boronic acids, providing high product yields (88-99%) and high catalyst turnover numbers (up to 10,000 TON).[7] For substrates with multiple halide atoms, site-selectivity can be influenced by the nature of the halide and the intrinsic electrophilicity of the different ring carbons. The choice of the palladium precatalyst and ligand can be decisive in controlling selectivity, with more sterically hindered and/or electron-rich phosphines (e.g., QPhos, P(t-Bu)₃, amphos, dtbpf) often providing better control compared to standard phosphines like PPh₃ or dppf.[8]

Catalyst and Ligand Performance for Difficult Couplings

The following table summarizes recommended catalyst systems for various challenging Suzuki coupling scenarios.

ChallengeSubstrate ExampleRecommended Catalyst/Ligand SystemKey Considerations
Sterically Hindered Substrates Coupling of ortho-substituted aryl halidesPd precatalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5]Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] The bulky ligand facilitates oxidative addition and reductive elimination.[5]
Electron-Rich Aryl Halides Coupling of anisole derivativesUse of bulky and electron-rich phosphine ligands is crucial to facilitate the slower oxidative addition step.[6]Electron-donating groups on the aryl halide slow down the rate-limiting oxidative addition step.[6]
Electron-Deficient Boronic Acids Coupling with boronic acids bearing electron-withdrawing groupsBuchwald-type ligands (e.g., SPhos, XPhos) can improve the efficiency of the catalytic cycle.[3]These substrates are particularly susceptible to protodeboronation.[3]
Heteroaryl Chlorides Coupling of heteroatom-substituted heteroaryl chloridesAir-stable PdCl₂{PR₂(Ph-R')}₂ complexes.[7]These catalysts have shown high yields and turnover numbers for a variety of heteroaryl chlorides.[7]
Aryl Chlorides (General) General coupling of aryl chloridesPalladium-imidazol-2-ylidene complexes (NHC ligands) or systems like Pd₂(dba)₃/P(t-Bu)₃.[9]Aryl chlorides are less reactive than bromides or iodides and require more active catalyst systems.[3][10]

Experimental Protocols

General Procedure for a Difficult Suzuki Coupling Reaction:

  • Inert Atmosphere Setup: In a reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2-3 equiv).

  • Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, perform three cycles of evacuation and backfilling with the inert gas.[3]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visual Guides

Suzuki_Troubleshooting_Workflow start_node Start: Low/No Yield check_catalyst Check Catalyst Activity - Fresh? Stored correctly? - Pd(II) or Pd(0)? start_node->check_catalyst check_oxygen Check for Oxygen Contamination - Degassed solvent? - Inert atmosphere? start_node->check_oxygen check_reagents Check Reagent Purity/Stability - Boronic acid degradation? - Halide purity? start_node->check_reagents check_conditions Review Reaction Conditions - Base choice? Solvent? - Temperature? Stirring? start_node->check_conditions side_reactions Identify Side Reactions check_catalyst->side_reactions If active check_oxygen->side_reactions If O2 excluded check_reagents->side_reactions If pure check_conditions->side_reactions If appropriate protodeboronation Protodeboronation? - Milder base? - Anhydrous conditions? - Stable boron reagent? side_reactions->protodeboronation Yes homocoupling Homocoupling? - Thorough degassing? - Check Pd source? side_reactions->homocoupling Yes dehalogenation Dehalogenation? - Check base/solvent compatibility side_reactions->dehalogenation Yes optimize_catalyst Optimize Catalyst System - Bulky/e--rich ligand? - NHC ligand? - Higher catalyst loading? side_reactions->optimize_catalyst No obvious side reactions protodeboronation->optimize_catalyst homocoupling->optimize_catalyst dehalogenation->optimize_catalyst success Successful Coupling optimize_catalyst->success Optimized

Caption: Troubleshooting workflow for difficult Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 pd_complex2 R¹-Pd(II)L₂-OR pd_complex1->pd_complex2 pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 pd_complex3->pd0 oa_label Oxidative Addition oa_label->pd_complex1 transmetalation_label Transmetalation transmetalation_label->pd_complex2 re_label Reductive Elimination re_label->pd0 aryl_halide R¹-X aryl_halide->oa_label boronic_acid R²-B(OR)₂ boronic_acid->transmetalation_label base Base base->transmetalation_label product R¹-R² product->re_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Effect of base and solvent on 3-Amino-5-boronobenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-boronobenzoic acid. The guides focus on the critical effects of bases and solvents on its reactivity, particularly in Suzuki-Miyaura coupling and amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the two functional groups on the aromatic ring: the amino group (-NH₂) and the carboxylic acid group (-COOH). Under basic conditions typical for Suzuki-Miyaura coupling, the carboxylic acid deprotonates to a carboxylate, which can coordinate to the palladium catalyst and potentially inhibit its activity.[1] The amino group's lone pair of electrons can also bind to the palladium center, hindering the catalytic cycle.[2] Furthermore, the boronic acid group is susceptible to protodeboronation (replacement by a hydrogen atom) under harsh basic conditions, reducing the yield of the desired product.[1]

Q2: How does the choice of base impact the Suzuki-Miyaura coupling reaction?

A2: The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it into a more nucleophilic borate anion [RB(OH)₃]⁻, which facilitates the key transmetalation step with the palladium complex.[3] The choice and amount of base can significantly affect reaction yield and selectivity.[3] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are often more effective than organic bases such as triethylamine (TEA).[4][5] Stronger bases like sodium hydroxide (NaOH) are not always effective and can promote side reactions like protodeboronation.[1][4]

Q3: What is the best solvent system for reactions with this compound?

A3: The ideal solvent must dissolve the reactants and be compatible with the catalyst system. Due to the polar amino acid structure, this compound has limited solubility in many non-polar organic solvents. Therefore, mixed solvent systems, particularly aqueous mixtures, are commonly employed.[6] Combinations like 1,4-dioxane/water, DMF/water, or ethanol/water are frequently used for Suzuki-Miyaura reactions.[2][4] The water component can aid in dissolving the base and the boronic acid salt, while the organic solvent helps dissolve the halide partner and the palladium catalyst complex.

Q4: Can I perform an amide coupling reaction using the amino and carboxyl groups of this molecule? What are the risks?

A4: Yes, amide bond formation is possible. However, the primary risk is intermolecular self-condensation or polymerization, where one molecule's amino group reacts with another's carboxylic acid. To achieve selective coupling with a different amine or carboxylic acid, one of the functional groups on the this compound typically needs to be protected. Alternatively, using specific coupling agents and carefully controlled conditions (e.g., high dilution) can favor the desired reaction.

Q5: My boronic acid seems to be degrading. What is happening and how can I prevent it?

A5: The degradation is likely protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is a significant side reaction for arylboronic acids, especially under basic conditions.[1] To minimize this, you can:

  • Use a milder base (e.g., K₂CO₃ instead of NaOH).[1]

  • Lower the reaction temperature.[1]

  • Reduce the reaction time.[1]

  • Ensure the boronic acid is stored under dry conditions to prevent hydrolysis and the formation of its anhydride (boroxine).[1]

Troubleshooting Guides

Problem: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential CauseRecommended Solution(s)
Inappropriate Base Selection The chosen base may be too strong, causing degradation, or too weak to activate the boronic acid. Screen a panel of bases. Mild inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are often successful.[5]
Poor Solubility of Reactants This compound may not be fully dissolved. Switch to a mixed aqueous solvent system such as dioxane/water or DMF/water to improve solubility.[4][6]
Catalyst Inhibition/Deactivation The amino or carboxylate group may be coordinating to the palladium catalyst.[1][2] Consider using a ligand (e.g., XPhos) that can mitigate this effect.[7] In some cases, protecting the carboxylic acid as an ester prior to coupling may be necessary.[1]
Protodeboronation of Starting Material The boronic acid is being consumed by a side reaction. Use milder bases, lower reaction temperatures, and shorter reaction times. Analyze the purity of your starting material before use.[1]
Problem: Multiple Products or Side Reactions in Amide Bond Formation
Potential CauseRecommended Solution(s)
Self-Polymerization The molecule is reacting with itself. Protect either the amine or the carboxylic acid group before performing the coupling reaction. Alternatively, use high-dilution conditions to favor the desired intermolecular reaction over polymerization.
Ineffective Coupling Reagent The chosen coupling agent is not efficiently activating the carboxylic acid. Use highly efficient reagents like HATU or PyBOP in the presence of a non-nucleophilic base like DIPEA.[8]
Racemization (if chiral centers are involved) The reaction conditions are too harsh, causing loss of stereochemical integrity. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used with coupling reagents to suppress racemization.[9]

Data Presentation

Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield (Note: Data is illustrative, based on typical results for arylboronic acids. Actual yields will vary based on specific substrates, catalyst, and solvent.)

EntryBaseTypical Yield (%)Reference
1Na₂CO₃90-98%[5]
2K₂CO₃85-95%[10]
3K₃PO₄88-96%[5]
4Cs₂CO₃80-95%[10]
5NaOH20-50% (Degradation risk)[4]
6TEA (Triethylamine)30-60%[5]

Table 2: Effect of Solvent Systems on Suzuki-Miyaura Coupling (Note: Data is illustrative and highly dependent on the specific reaction.)

EntrySolvent SystemObservationReference
11,4-Dioxane / H₂OGenerally good yields, widely applicable.[2][11]
2DMF / H₂OHigh boiling point, good for less reactive halides.[4]
3Toluene / H₂OBiphasic system, often requires a phase-transfer catalyst.[12]
4Ethanol / H₂O"Green" solvent option, effective for many substrates.[5]
5H₂O onlyEnvironmentally friendly, but solubility can be a major issue.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel (e.g., a round-bottom flask or microwave vial), combine this compound (1.0 eq.), the aryl halide partner (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any required ligand.[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[12]

Protocol 2: General Procedure for Amide Bond Formation
  • Reactant Preparation: Dissolve the carboxylic acid component (e.g., a protected version of this compound) (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the amine component (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere (N₂/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Cool & Perform Aqueous Extraction monitor->extract purify Dry & Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Reactivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center 3-Amino-5-boronobenzoic Acid Reactivity Amino Amino Group (-NH₂) center->Amino Inhibition Risk Carboxyl Carboxylic Acid (-COOH) center->Carboxyl Inhibition Risk Boronic Boronic Acid (-B(OH)₂) center->Boronic Protodeboronation Risk Base Base (Type & Strength) Base->center Activates / Degrades Solvent Solvent (Polarity & Mixture) Solvent->center Solubilizes Catalyst Catalyst & Ligand (Choice & Loading) Catalyst->center Mediates Reaction

Caption: Factors influencing the reactivity of this compound.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdi R¹-Pd(II)L₂-X (Palladacycle) oa->pdi trans Transmetalation pdi->trans pdi_r2 R¹-Pd(II)L₂-R² trans->pdi_r2 re Reductive Elimination pdi_r2->re re->pd0 product R¹-R² (Coupled Product) re->product Releases r1x R¹-X r1x->oa Aryl Halide r2b R²-B(OH)₂ + Base r2b->trans Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Improving the Solubility of Boronic Acid Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the solubility of boronic acid reagents in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is poorly soluble in my reaction solvent. What are the initial steps I should take?

A1: Poor solubility of boronic acids is a common issue. Here are some initial troubleshooting steps:

  • Solvent Screening: The solubility of boronic acids is highly dependent on the solvent's polarity. It is recommended to perform a small-scale solubility test with a range of solvents. Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1]

  • Heating: Gently heating the reaction mixture can significantly increase the solubility of many boronic acids. However, be cautious as some boronic acids can dehydrate at elevated temperatures to form cyclic anhydrides known as boroxines, which can also have limited solubility.[2]

  • Use of Co-solvents: Employing a co-solvent system can be highly effective. For many cross-coupling reactions like the Suzuki-Miyaura coupling, adding water to an organic solvent (e.g., dioxane, THF, DMF) is a common practice to enhance the solubility of both the boronic acid and the inorganic base.[3][4]

Q2: I'm observing a significant amount of starting boronic acid crashing out of the reaction mixture. How can I improve its solubility in situ?

A2: If your boronic acid precipitates during the reaction, consider the following strategies to enhance its concentration in the solution:

  • pH Adjustment: The solubility of boronic acids can be pH-dependent. Increasing the pH of the reaction medium by using a suitable base can favor the formation of the more soluble boronate ion.[5][6]

  • Addition of Polyols: The addition of polyols, such as mannitol or monosaccharides, can increase the solubility of boronic acids.[7] This is attributed to the formation of more soluble boronic acid esters and a lowering of the boronic acid's pKa.[7] For example, mannitol has been shown to cause a 10-fold increase in the solubility of 4-methoxycarbonylphenylboronic acid (4-MBBA) at physiological pH.[7]

  • Phase-Transfer Catalysis: In biphasic solvent systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species from the aqueous phase to the organic phase, thereby increasing the effective concentration for the reaction.

Q3: Can converting my boronic acid to an ester derivative improve its solubility?

A3: Yes, converting a boronic acid to a boronic ester is a highly effective strategy to improve solubility and stability.

  • Pinacol Esters: Pinacol esters of boronic acids are generally more soluble in organic solvents than the corresponding free boronic acids.[1] They are also more stable towards protodeboronation.[3]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable boronic acid derivatives that exhibit improved solubility and are designed for slow release of the boronic acid under reaction conditions.

  • Trifluoroborate Salts: Potassium alkyl- and aryltrifluoroborates are stable, crystalline solids that can be used as alternatives to boronic acids. They often exhibit better solubility and stability and slowly hydrolyze in situ to generate the active boronic acid.[8]

Q4: My Suzuki-Miyaura coupling reaction is failing, and I suspect solubility is the main issue. What specific modifications to the reaction conditions should I consider?

A4: For Suzuki-Miyaura couplings, where the solubility of the boronic acid is crucial for efficient transmetalation, consider the following:

  • Solvent System: A mixture of an organic solvent and water (e.g., 10:1 Dioxane/H₂O) is often used to dissolve the boronic acid and the base.[3][9] Vigorous stirring is essential for biphasic reactions.[9]

  • Choice of Base: The base plays a critical role. While strong bases can facilitate the reaction, they might also promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective and may influence solubility differently.[9] Ensure the base is finely powdered and dry for anhydrous reactions.[9]

  • Ligand and Catalyst: While not directly impacting the initial solubility of the boronic acid, the choice of palladium catalyst and ligand can influence the overall reaction rate. A faster catalytic cycle can consume the dissolved boronic acid more rapidly, shifting the equilibrium towards further dissolution.

Quantitative Data Summary

The following tables summarize the solubility of representative boronic acids and the effect of additives.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures

Temperature (°C)Chloroform (mole fraction, x)3-Pentanone (mole fraction, x)Dipropyl ether (mole fraction, x)Methylcyclohexane (mole fraction, x)
20~0.08~0.45~0.55~0.001
40~0.15~0.65~0.75~0.002
60~0.30--~0.004

Data extrapolated from graphical representations in the cited literature.[1]

Table 2: Effect of Mannitol on the Solubility of 4-Methoxycarbonylphenylboronic Acid (4-MBBA)

ConditionSolubility Increase
At physiologic pH10-fold

This effect is attributed to the formation of a more soluble boronic acid ester and a decrease in the pKa of the boronic acid.[7]

Experimental Protocols

Protocol 1: Dynamic Method for Determining Boronic Acid Solubility

This method involves observing the temperature at which a solid boronic acid of known composition completely dissolves in a solvent upon controlled heating.[10]

Materials:

  • Boronic acid of interest

  • High-purity organic solvent

  • Jacketed glass vessel with a magnetic stirrer

  • Calibrated temperature probe

  • Heating/cooling circulator

  • Luminance probe or light source and detector

Procedure:

  • Accurately weigh the boronic acid and the chosen organic solvent to create a biphasic sample of a known mole fraction in the jacketed glass vessel.[10]

  • Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously.[10]

  • Continuously monitor the turbidity of the solution using a luminance probe.[10]

  • The temperature at which the last solid particles dissolve, indicated by a sharp increase in light intensity, is the equilibrium solubility temperature for that composition.[10]

  • Repeat this procedure for various compositions to construct a solubility curve.

Protocol 2: In Situ Formation of a More Soluble Diethanolamine Adduct

This protocol is useful for boronic acids that are difficult to handle or have poor solubility.

Materials:

  • Poorly soluble boronic acid

  • Diethanolamine

  • Suitable solvent (e.g., methylene chloride)

  • Stir bar and vial

Procedure:

  • In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride.[9]

  • While stirring, add diethanolamine (1.0 equivalent) dropwise.[9]

  • A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.[9]

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

  • This diethanolamine adduct can often be used directly in subsequent reactions, particularly in protic solvents.[9]

Visualizations

experimental_workflow cluster_start Problem Identification cluster_screening Initial Screening cluster_modification Chemical Modification cluster_outcome Desired Outcome start Poorly Soluble Boronic Acid solvent Solvent Screening (Ethers, Ketones, etc.) start->solvent heating Gentle Heating start->heating cosolvent Use of Co-solvents (e.g., Dioxane/Water) start->cosolvent ph_adjust pH Adjustment (Base Addition) solvent->ph_adjust If still insoluble heating->ph_adjust If still insoluble cosolvent->ph_adjust If still insoluble polyol Additive (e.g., Mannitol) ph_adjust->polyol For further improvement ester Conversion to Ester (Pinacol, MIDA) ph_adjust->ester Alternative strategy end Improved Solubility & Successful Reaction polyol->end ester->end

Caption: Troubleshooting workflow for improving boronic acid solubility.

logical_relationship BA Boronic Acid (R-B(OH)₂) Boroxine Boroxine (Trimer) BA->Boroxine Dehydration (Heat) Boronate Boronate Ion (R-B(OH)₃⁻) BA->Boronate + Base (OH⁻) Ester Boronic Ester (R-B(OR')₂) BA->Ester + Diol/Alcohol Boroxine->BA Hydration Boronate->BA + Acid (H⁺) Solubility Increased Solubility Boronate->Solubility Ester->BA Hydrolysis Ester->Solubility

Caption: Factors influencing the solubility equilibrium of boronic acids.

References

Technical Support Center: Managing Homocoupling of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of boronic acids in cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a significant issue?

A1: Boronic acid homocoupling is a common side reaction in cross-coupling reactions where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This side reaction is problematic as it consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product.[1] Furthermore, the homocoupled byproduct can often be difficult to separate from the target molecule due to similar physical properties, complicating purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then facilitate the homocoupling of the boronic acid.[1]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product alongside the active Pd(0) catalyst. This is often a more significant issue at the beginning of the reaction.[1]

Q3: How does the choice of palladium source impact the extent of homocoupling?

A3: The palladium source plays a crucial role. Pd(II) sources like palladium acetate (Pd(OAc)₂) require an in-situ reduction to the active Pd(0) species. This reduction can be partially mediated by the boronic acid, leading to homocoupling. In contrast, using a Pd(0) precatalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can minimize this initial homocoupling pathway as the active catalyst is already in the correct oxidation state.

Q4: Can the choice of ligands, bases, and solvents influence homocoupling?

A4: Absolutely.

  • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the desired cross-coupling catalytic cycle, specifically the reductive elimination step. This increased rate can help the desired reaction outcompete the undesired homocoupling pathway.

  • Bases: The base is essential for activating the boronic acid for transmetalation. However, the strength and concentration of the base can influence side reactions. It is often necessary to screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal conditions for a specific substrate.

  • Solvents: Aprotic solvents like dioxane, THF, and toluene are commonly employed. While a small amount of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling.

Q5: Are there chemical additives that can actively suppress homocoupling?

A5: Yes, certain additives can be very effective. Mild reducing agents, such as potassium formate (HCO₂K), can help to maintain the palladium catalyst in its active Pd(0) state. This minimizes the concentration of Pd(II) species that are responsible for mediating the homocoupling side reaction.[2][3][4][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during cross-coupling reactions involving boronic acids.

Issue Potential Cause Suggested Solution(s)
Significant formation of homocoupled byproduct 1. Presence of dissolved oxygen.1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes. 1b. For more thorough oxygen removal, perform three to five freeze-pump-thaw cycles.
2. Use of a Pd(II) precatalyst.2a. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate (1.1-1.5 equivalents relative to the palladium catalyst) before adding the catalyst.[2][3][4][5]
3. High concentration of boronic acid.3. Add the boronic acid solution slowly to the reaction mixture over an extended period (e.g., 30-60 minutes) using a syringe pump. This keeps the instantaneous concentration low, disfavoring the bimolecular homocoupling.
4. Suboptimal ligand choice.4. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling reaction.
Low yield of the desired product with homocoupling observed 1. Inefficient catalyst turnover.1. Ensure all reagents are pure and the solvent is anhydrous (if required by the specific protocol).
2. Catalyst deactivation.2. Optimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition.
3. Incomplete reaction.3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Difficulty in purifying the final product 1. Co-elution of the desired product and the homocoupled byproduct.1a. If homocoupling cannot be fully suppressed, explore different solvent systems for column chromatography to improve separation. 1b. Consider recrystallization as an alternative purification method.

Data Presentation

The following tables summarize quantitative data on the effectiveness of various strategies to minimize boronic acid homocoupling.

Table 1: Effect of Deoxygenation Method and Potassium Formate on Homocoupling

EntryDeoxygenation MethodAdditive (Potassium Formate)Homocoupling Byproduct (%)
1Nitrogen Sparge (30 min)None~1.5 - 3.0
2Freeze-Pump-Thaw (3 cycles)None~0.5 - 1.5
3Nitrogen Sparge (30 min)Present< 0.1
4Freeze-Pump-Thaw (3 cycles)Present< 0.1

Data adapted from studies on Suzuki-Miyaura cross-coupling reactions. The presence of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[5]

Table 2: Comparative Effect of Palladium Precatalyst and Ligand on Homocoupling

EntryPalladium PrecatalystLigandHomocoupling Byproduct (approx. %)
1Pd(OAc)₂PPh₃5 - 10
2Pd(PPh₃)₄PPh₃2 - 5
3Pd(OAc)₂SPhos1 - 3
4Pd₂(dba)₃XPhos< 1

General trends observed in Suzuki-Miyaura cross-coupling reactions. Actual values may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Rigorous Deoxygenation

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Suzuki-Miyaura Coupling Using Potassium Formate to Suppress Homocoupling

  • Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 equiv.), boronic acid (1.1 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), and potassium formate (1.2 equiv. relative to the palladium catalyst).

  • Inert Atmosphere and Solvent Addition: Establish an inert atmosphere and add the degassed solvent as described in Protocol 1.

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen for at least 30 minutes to minimize dissolved oxygen.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(OAc)₂) under a positive flow of nitrogen.

  • Reaction Monitoring: Heat the reaction mixture to the appropriate temperature and monitor for completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling with Slow Addition of Boronic Acid

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), base (2.0 equiv.), and palladium catalyst (1-5 mol%). Add the degassed solvent.

  • Boronic Acid Solution: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.

  • Slow Addition: Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes.

  • Reaction and Workup: Once the addition is complete, continue to heat the reaction and monitor its progress. Follow the workup and purification procedures described in Protocol 1.

Visualizations

competing_pathways cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Pathway Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-B(OH)2 Ar-Pd(II)-B(OH)2 Pd(0)->Ar-Pd(II)-B(OH)2 Oxidative Coupling (O2 mediated) Ar-X Ar-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (with Ar'-B(OH)2) Ar-B(OH)2 Ar-B(OH)2 Ar-Ar' Desired Cross-Coupling Product Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Homocoupling_Product Homocoupling Byproduct (Ar-Ar) Ar-Pd(II)-B(OH)2->Homocoupling_Product Reaction with Ar-B(OH)2

Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.

experimental_workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with N2 or Ar) A->B C 3. Add Degassed Solvent B->C D 4. Rigorous Deoxygenation (Sparge or Freeze-Pump-Thaw) C->D E 5. Add Palladium Catalyst (under inert atmosphere) D->E F 6. Reaction (Heating and Monitoring) E->F G 7. Workup (Quench and Extract) F->G H 8. Purification (Chromatography/Recrystallization) G->H

Caption: A generalized experimental workflow for minimizing boronic acid homocoupling.

troubleshooting_workflow Start Significant Homocoupling Observed Q1 Is the reaction rigorously deoxygenated? Start->Q1 Sol1 Improve degassing: - Sparge for longer - Use Freeze-Pump-Thaw Q1->Sol1 No Q2 Are you using a Pd(II) precatalyst? Q1->Q2 Yes A1_Yes Yes A1_No No End Homocoupling Minimized Sol1->End Sol2 Switch to Pd(0) source OR add Potassium Formate Q2->Sol2 Yes Q3 Is the boronic acid added all at once? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Implement slow addition of the boronic acid Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A troubleshooting decision tree for managing boronic acid homocoupling.

References

Technical Support Center: Purification of Biaryl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying biaryl carboxylic acid products.

Troubleshooting Guides

Issue 1: Co-elution of Product and Unreacted Boronic Acid in Normal Phase Column Chromatography

Question: I am purifying my biaryl carboxylic acid, synthesized via a Suzuki-Miyaura coupling, using silica gel column chromatography. However, the product is co-eluting with the unreacted arylboronic acid. How can I resolve this?

Answer:

This is a common issue due to the polar nature of both the carboxylic acid product and the boronic acid starting material. Here are several strategies to address this:

  • Acid/Base Extraction: Before chromatography, perform an acid/base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your biaryl carboxylic acid will move into the aqueous layer as its carboxylate salt, while the less acidic boronic acid may remain in the organic layer. Separate the layers, then acidify the aqueous layer with a strong acid (e.g., 2N HCl) to precipitate your product, which can then be extracted back into an organic solvent.[1][2][3]

  • Modify the Mobile Phase:

    • Add an Acidic Modifier: Adding a small amount of acetic acid (0.1-1%) or trifluoroacetic acid (TFA) (0.1%) to your mobile phase can help to suppress the ionization of the carboxylic acid, reducing its interaction with the silica and potentially improving separation from the boronic acid.[1][4]

    • Increase Polarity: A more polar eluent system, such as dichloromethane/methanol, may provide better separation.[4]

  • Esterification: As a last resort, you can convert the crude mixture to their methyl esters. The difference in polarity between the biaryl methyl ester and the boronic acid (or its methyl boronate) is often greater, allowing for easier separation by column chromatography. The purified methyl ester can then be hydrolyzed back to the carboxylic acid.[1]

  • Reversed-Phase Chromatography: If normal phase fails, reversed-phase chromatography (e.g., using C18 silica) is an excellent alternative for purifying polar compounds like carboxylic acids.[4][5]

Issue 2: The Purified Biaryl Carboxylic Acid Shows a Low Yield After Crystallization

Question: I've attempted to purify my biaryl carboxylic acid by crystallization, but the recovery is very low. What can I do to improve the yield?

Answer:

Low recovery during crystallization can be due to several factors. Consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent systems (e.g., mixtures of a good solvent and a poor solvent like hexanes/ethyl acetate or toluene/petroleum ether).[2][6]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small crystals or an oil, which can trap impurities and reduce the isolated yield. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Concentration: If the solution is too dilute, the product will remain in solution even at low temperatures. If no crystals form upon cooling, try to slowly evaporate some of the solvent to increase the concentration and then attempt to cool again.

  • Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure product can induce crystallization.

  • pH Adjustment: For water-soluble acids, purification can sometimes be achieved by dissolving the sodium salt in hot water, followed by recrystallization and then acidification to precipitate the free acid.[2]

Issue 3: Chiral Atropisomeric Biaryl Carboxylic Acids are Difficult to Separate

Question: I have synthesized a chiral biaryl carboxylic acid, but I am struggling to separate the atropisomers. What techniques are available for this?

Answer:

The separation of stable atropisomers requires specialized chiral purification techniques.[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers.[9] You will need a chiral stationary phase (CSP). Cyclofructan-based CSPs have shown broad applicability for the separation of biaryl atropisomers.[9] Method development will involve screening different chiral columns and mobile phases (normal phase or polar organic).[9]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[10][11] For example, a stereoselective biocatalytic acylation can be used to isolate the enantiopure material.[10]

  • Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine) will form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the acid is regenerated by treatment with a strong acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude biaryl carboxylic acid product from a Suzuki-Miyaura coupling?

A1: Common impurities include:

  • Unreacted starting materials: aryl halide and arylboronic acid.

  • Homocoupling products of the arylboronic acid.

  • Residual palladium catalyst.

  • Inorganic salts from the base used in the reaction.

Q2: How can I remove the palladium catalyst from my product?

A2: Several methods can be employed:

  • Filtration: Passing a solution of your crude product through a pad of Celite® or silica gel can often remove a significant portion of the palladium catalyst.

  • Aqueous Workup: A thorough aqueous workup during extraction can help remove water-soluble palladium species.

  • Specialized Scavengers: There are commercially available scavenger resins that can selectively bind to and remove palladium from the reaction mixture.

Q3: Can I use acid/base extraction to purify my biaryl carboxylic acid?

A3: Yes, this is a very effective technique for separating acidic products from neutral and basic impurities.[2][3] Dissolving the crude mixture in an organic solvent and extracting with an aqueous base will transfer the carboxylic acid to the aqueous layer as its salt. After separating the layers, the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be extracted into an organic solvent.[2][3]

Q4: What is the difference between preparative HPLC and flash chromatography?

A4: Both are liquid chromatography techniques used for purification, but they differ in their operating pressure and particle size of the stationary phase.

  • Flash Chromatography: Uses lower pressure and larger particle size silica, resulting in lower resolution but higher loading capacity. It is a faster and less expensive technique suitable for routine purifications.

  • Preparative HPLC: Employs high pressure and smaller particle size stationary phases, providing higher resolution for more challenging separations, such as the purification of closely eluting isomers or chiral separations.[12][13] The loading capacity is generally lower than flash chromatography.[12]

Experimental Protocols

Protocol 1: General Acid/Base Extraction for Purification of a Water-Insoluble Biaryl Carboxylic Acid
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate or 1N sodium hydroxide. The pH of the aqueous layer should be at least three units above the pKa of the carboxylic acid.[2]

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. Repeat the extraction of the organic layer with the basic solution 2-3 times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding a strong acid (e.g., 2N HCl) until the pH is at least three units below the pKa of the acid.[2] The biaryl carboxylic acid should precipitate out of solution.

  • Final Extraction: Extract the precipitated product with a fresh portion of the organic solvent. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified biaryl carboxylic acid.[2]

Protocol 2: Normal Phase Silica Gel Column Chromatography with an Acidic Modifier
  • Slurry Preparation: Adsorb the crude biaryl carboxylic acid onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using the desired mobile phase.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, which should contain a small percentage of an acidic modifier (e.g., 0.1-1% acetic acid or 0.1% TFA).[4]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification TechniquePurity AchievedTypical YieldThroughputKey Considerations
Crystallization High (>99%)Variable (50-90%)HighHighly dependent on solvent selection and compound solubility.
Acid/Base Extraction Good to HighHigh (>90%)HighEffective for removing neutral and basic impurities.[2][3]
Normal Phase Column Chromatography Good to HighGood (70-95%)MediumCo-elution with polar impurities can be an issue.[1]
Reversed-Phase Flash Chromatography HighGood (70-90%)MediumExcellent for polar compounds; requires C18 silica.[5]
Preparative HPLC Very High (>99.5%)Good (60-85%)LowHigh resolution for difficult separations; more expensive.[12]
Chiral Preparative HPLC Enantiomerically PureFair to Good (40-70%)Very LowRequires specialized chiral columns and method development.[9]

Visualizations

Purification_Workflow crude_product Crude Biaryl Carboxylic Acid extraction Acid/Base Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography Removes bulk impurities pure_product Pure Product extraction->pure_product If sufficiently pure crystallization Crystallization chromatography->crystallization For high purity chromatography->pure_product If sufficiently pure crystallization->pure_product

Caption: General purification workflow for biaryl carboxylic acids.

Troubleshooting_Chromatography start Co-elution in Normal Phase Column option1 Add Acidic Modifier (e.g., 0.1% AcOH) start->option1 option2 Switch to Reversed-Phase start->option2 option3 Perform Acid/Base Extraction First start->option3 option4 Esterify, Purify, then Hydrolyze start->option4 If other methods fail success Successful Separation option1->success option2->success option3->success option4->success

Caption: Troubleshooting co-elution in normal phase chromatography.

References

Technical Support Center: Overcoming Catalyst Inhibition by Amino-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving amino-substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura reactions with amino-substituted boronic acids often problematic?

A1: Amino groups, particularly on pyridyl or anilino substrates, can act as Lewis bases and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, which slows down or completely halts the catalytic cycle, resulting in low product yields.[1] The electron-donating nature of the amino group can also decrease the reactivity of the C-X bond (where X is a halide) towards the crucial oxidative addition step.[1]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by aqueous basic conditions.[1] To minimize this, one can use boronic esters (e.g., pinacol esters), which exhibit greater stability, or conduct the reaction under anhydrous conditions.[1]

  • Homocoupling: The coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this pathway.[2][3] Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[4]

  • Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom. This can be minimized by avoiding potential hydride sources in solvents and optimizing the reaction time.[1]

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical. For electron-rich or sterically hindered aryl halides, using electron-rich and bulky ligands such as Buchwald's SPhos or XPhos, or trialkylphosphines like P(t-Bu)₃, can facilitate the oxidative addition step.[5] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.[6][7] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be advantageous as they do not require an in-situ reduction step.[5]

Q4: What is the role of the base, and which one should I select?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5] The choice of base can significantly impact the reaction's success. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective.[5] However, for substrates sensitive to harsh basic conditions, milder bases like KF may be preferable.[8] The solubility of the base is also a key factor; finely powdered bases are recommended, and in some cases, the addition of a small amount of water to organic solvents can improve solubility and facilitate the formation of the active boronate species.[5]

Q5: When should I consider using a protecting group for my amino-substituted boronic acid?

A5: If catalyst inhibition by the amino group is a persistent issue, using a protecting group can be an effective strategy. Protecting groups mask the problematic functional group, preventing it from interfering with the catalyst. Common protecting groups for boronic acids include pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and 1,8-diaminonaphthalene (dan) boronamides.[9][10] These protected boronic acids often exhibit enhanced stability and can be used in a wider range of reaction conditions.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11] Consider using a higher catalyst loading.These ligands can stabilize the palladium center and promote the desired cross-coupling over inhibitory pathways.
Inactive Catalyst Use a fresh batch of catalyst or a pre-catalyst that is known to be active. Ensure proper degassing to prevent catalyst oxidation.[4]The active Pd(0) species is susceptible to oxidation.
Inefficient Transmetalation Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[5] Consider adding a small amount of water to the solvent system.[5]A more nucleophilic boronate species is required for efficient transmetalation.
Poor Substrate Reactivity Increase the reaction temperature.[5] Switch from an aryl chloride to a more reactive aryl bromide or iodide.Higher temperatures can overcome activation energy barriers. C-Br and C-I bonds are more readily cleaved in the oxidative addition step.
Protodeboronation Use a boronic ester (e.g., pinacol ester) instead of the free boronic acid.[1] Run the reaction under anhydrous conditions.Boronic esters are more stable towards hydrolysis.
Issue 2: Significant Homocoupling of the Boronic Acid
Potential Cause Troubleshooting Step Rationale
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[4]Oxygen can lead to the formation of Pd(II) species which promote homocoupling.[2]
Use of Pd(II) Pre-catalyst Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).This avoids the in-situ reduction step where side reactions can occur.
Sub-optimal Reaction Conditions Optimize the reaction temperature and time.Prolonged reaction times at high temperatures can sometimes favor side reactions.

Quantitative Data Summary

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with 4-Bromotoluene *

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O1001245
P(t-Bu)₃2K₂CO₃Toluene/H₂O1001278
XPhos2K₃PO₄Dioxane/H₂O100892
SPhos2K₃PO₄Dioxane/H₂O100895

*Representative data synthesized from literature principles; actual results may vary.

Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 4-Amino-3-pyridylboronic Acid with 1-Bromo-4-methoxybenzene *

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Pd(PPh₃)₄Dioxane/H₂O1001635
K₂CO₃Pd(PPh₃)₄Dioxane/H₂O1001655
K₃PO₄Pd(dppf)Cl₂Dioxane/H₂O1001285
Cs₂CO₃Pd(dppf)Cl₂Dioxane/H₂O1001290

*Representative data synthesized from literature principles; actual results may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with an Amino-Substituted Boronic Acid
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the amino-substituted boronic acid or boronic ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol for the Protection of an Amino-Substituted Boronic Acid with Diethanolamine
  • Dissolution: In a vial with a stir bar, dissolve the amino-substituted boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[4]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before precipitating.[4]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[4]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[4]

Visualizations

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Ligand Evaluate Ligand Choice Check_Catalyst->Check_Ligand Check_Base Assess Base Strength and Solubility Check_Ligand->Check_Base Check_Solvent Verify Solvent Quality (Degassed, Anhydrous) Check_Base->Check_Solvent Check_Boronic_Acid Inspect Boronic Acid Stability (Consider Protodeboronation) Check_Solvent->Check_Boronic_Acid Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Boronic_Acid->Optimize_Conditions Consider_Protection Consider Protecting Group Strategy Check_Boronic_Acid->Consider_Protection Success Improved Yield Optimize_Conditions->Success Consider_Protection->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Catalyst_Inhibition cluster_catalytic_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X Inactive_Complex Inactive Pd-Amine Complex Pd0->Inactive_Complex Coordination PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerated Catalyst Product R¹-R² RedElim->Product Amino_Boronic_Acid Amino-Substituted Boronic Acid Amino_Boronic_Acid->Inactive_Complex

Caption: The Suzuki-Miyaura catalytic cycle and the inhibitory pathway caused by amino-substituted boronic acids.

References

Technical Support Center: Optimizing Ligand-to-Metal Ratio in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions. The focus is on optimizing the ligand-to-metal ratio to improve reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, with a focus on the ligand-to-palladium ratio as a key parameter.

Question: My reaction yield is low or there is no product formation. How can the ligand-to-metal ratio be the cause?

Answer:

An inappropriate ligand-to-palladium ratio can lead to low or no product yield due to several factors:

  • Catalyst Deactivation: An insufficient amount of ligand may not adequately protect the palladium center, leading to the formation of inactive palladium black.[1][2] Conversely, an excessive amount of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium complex.[3]

  • Inefficient Catalytic Cycle: The ligand plays a crucial role in every step of the catalytic cycle. The wrong ratio can hinder oxidative addition or reductive elimination, stalling the reaction. For instance, a lower phosphine-to-palladium ratio can sometimes lead to a more reactive catalyst.[4]

  • Incomplete Pre-catalyst Activation: When using a Pd(II) pre-catalyst, the ligand is often involved in its reduction to the active Pd(0) species.[5][6] An incorrect ratio can lead to inefficient activation and a low concentration of the active catalyst.[2]

Troubleshooting Steps:

  • Screen a Range of Ratios: Systematically vary the ligand-to-palladium ratio. Common starting points are 1:1, 1.2:1, and 2:1. In some cases, ratios up to 4:1 or even higher might be beneficial, especially with bidentate ligands.

  • Consider the Ligand Type: The optimal ratio is highly dependent on the ligand's properties. Bulky, electron-rich ligands might require different ratios compared to smaller, less donating ligands.[7][8]

  • Check Reagent Purity: Impurities in your substrates, solvent, or base can poison the catalyst, mimicking a problem with the ligand-to-metal ratio.[1][9]

  • Ensure Inert Atmosphere: Oxygen can degrade both the palladium catalyst and phosphine ligands, leading to catalyst deactivation.[1][2] Ensure your reaction is performed under strictly anaerobic conditions.

Question: I am observing the formation of palladium black in my reaction. What should I do?

Answer:

The formation of palladium black indicates the precipitation of metallic palladium, a common sign of catalyst decomposition.[1][2] This can be caused by an insufficient ligand-to-metal ratio, where the palladium center is not adequately stabilized.

Troubleshooting Steps:

  • Increase the Ligand-to-Palladium Ratio: A higher ligand concentration can often prevent the aggregation of palladium atoms into palladium black. An extra equivalent of ligand relative to palladium can improve catalyst stability.

  • Evaluate the Ligand: The chosen ligand may not be providing enough steric bulk or electronic stabilization to the palladium center throughout the catalytic cycle. Consider screening different types of ligands.

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3] Running the reaction at a lower temperature may improve catalyst stability, though it might require longer reaction times.

  • Check for Impurities: Impurities can also lead to catalyst decomposition. Ensure all reagents and solvents are of high purity.[1]

Question: My reaction is not reproducible. Could the ligand-to-metal ratio be a contributing factor?

Answer:

Yes, inconsistencies in the ligand-to-metal ratio can be a significant source of irreproducibility in palladium-catalyzed reactions.[9]

Troubleshooting Steps:

  • Precise Measurements: Ensure accurate and consistent weighing of both the palladium source and the ligand. Small variations can have a large impact on the reaction outcome.[9]

  • Consistent Order of Addition: The order in which you add the reagents can influence the formation of the active catalyst. Maintain a consistent order of addition for all experiments.[9]

  • Pre-catalyst vs. In Situ Generation: Using a well-defined pre-catalyst can often provide more reproducible results than generating the active catalyst in situ from a palladium salt and a separate ligand.[10]

  • Stirring Rate: In heterogeneous mixtures, the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal ligand-to-metal ratio for a palladium-catalyzed coupling reaction?

A1: There is no single "magic" ratio.[10] The optimal ligand-to-palladium ratio is highly dependent on the specific reaction, including the substrates, solvent, base, temperature, and the nature of the ligand itself.[4][11] A common starting point for monodentate phosphine ligands is a ratio of 2:1 to palladium.[4] For bidentate ligands, a 1:1 to 1.2:1 ratio is often used. However, systematic screening is the best approach to find the optimal conditions for your specific reaction.

Q2: How does the choice of ligand affect the optimal ligand-to-metal ratio?

A2: The ligand's steric and electronic properties are critical.

  • Bulky, electron-rich ligands (e.g., Buchwald-type phosphines like XPhos or SPhos) can often be effective at lower ligand-to-metal ratios (e.g., 1:1 to 2:1) as they are good at stabilizing the palladium center.[7]

  • Less sterically demanding ligands (e.g., PPh₃) may require a higher ratio to prevent catalyst decomposition.

  • Bidentate ligands (e.g., dppf, Xantphos) typically require a ratio close to 1:1, as they bind to the palladium in a 1:1 fashion. An excess of a bidentate ligand can sometimes be detrimental.

Q3: Can I have too much ligand? What are the consequences?

A3: Yes, an excess of ligand can be detrimental to the reaction. This is known as ligand poisoning or inhibition. A high concentration of ligand can lead to the formation of a coordinatively saturated and less reactive palladium complex, which can slow down or even stop the catalytic cycle.[3] This is why it is crucial to screen a range of ligand-to-metal ratios to find the optimal balance.

Q4: When should I consider using a higher ligand-to-metal ratio?

A4: A higher ligand-to-metal ratio may be beneficial in the following situations:

  • When using less stable palladium pre-catalysts.

  • In reactions that require high temperatures for extended periods, to prevent catalyst decomposition.

  • When observing the formation of palladium black.

  • When using substrates that can also act as ligands (e.g., some nitrogen-containing heterocycles), as they can compete with the desired ligand for coordination to the palladium center.[3]

Data Presentation

Table 1: Effect of Ligand-to-Metal Ratio on Suzuki-Miyaura Coupling Yield

Pd SourceLigandLigand:Pd RatioYield (%)
Pd(OAc)₂PPh₃1:1< 5
Pd(OAc)₂PPh₃2:1~20-40
Pd(OAc)₂P(t-Bu)₃2:185
Pd(OAc)₂XPhos2:198
Pd(OAc)₂SPhos2:197

Reaction Conditions: 1 mol% Pd(OAc)₂, specified ligand amount, K₃PO₄ (2.0 equiv.), 4-chlorotoluene, and phenylboronic acid. Data synthesized from multiple sources for illustrative purposes.[9]

Table 2: General Recommendations for Initial Ligand:Pd Ratio Screening

Ligand TypeTypical Starting Ratio (L:Pd)Considerations
Monodentate (e.g., PPh₃, P(o-tol)₃)2:1 to 4:1Higher ratios may be needed for stability.
Bulky Monodentate (e.g., XPhos, SPhos)1:1 to 2:1Generally more stable complexes are formed.
Bidentate (e.g., dppf, BINAP, Xantphos)1:1 to 1.2:1Excess ligand can be inhibitory.
N-Heterocyclic Carbenes (NHCs)1:1 to 2:1Often form very stable complexes.

Experimental Protocols

Protocol for Optimizing Ligand-to-Metal Ratio in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening the optimal ligand-to-palladium ratio for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2-1.5 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 mmol, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) to a series of reaction vials.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium pre-catalyst in the chosen solvent.

    • Prepare a separate stock solution of the ligand in the same solvent.

  • Varying the Ligand-to-Metal Ratio:

    • To each vial, add a constant amount of the palladium pre-catalyst stock solution (e.g., 1 mol%).

    • Add varying amounts of the ligand stock solution to achieve the desired ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1).

  • Reaction Setup:

    • Add the solvent to each vial to reach the desired concentration.

    • Seal the vials and place them in a pre-heated reaction block or oil bath.

  • Reaction Monitoring and Analysis:

    • Stir the reactions at the desired temperature for a set amount of time.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

    • Once the reaction is complete, quench the reaction and analyze the crude mixture to determine the yield for each ligand-to-metal ratio.

  • Optimization: Based on the results, you can perform a more focused screen around the most promising ratio to further refine the optimal conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents (Substrates, Base, Solvent) add_solids Add Solids to Vials prep_reagents->add_solids prep_stock Prepare Pd & Ligand Stock Solutions add_pd Add Constant Pd prep_stock->add_pd add_ligand Add Variable Ligand prep_stock->add_ligand run_reaction Run Reaction (Heat & Stir) add_ligand->run_reaction monitor Monitor Progress (TLC, GC, LC-MS) run_reaction->monitor analyze Analyze Yields monitor->analyze optimize Identify Optimal Ratio analyze->optimize

Caption: Workflow for optimizing the ligand-to-metal ratio.

Troubleshooting_Logic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield / No Reaction check_ratio Is L:Pd Ratio Optimal? start->check_ratio pd_black Palladium Black Observed? start->pd_black check_purity Are Reagents Pure? start->check_purity ligand_choice Is Ligand Appropriate? check_ratio->ligand_choice screen_ratio Screen L:Pd Ratios check_ratio->screen_ratio No check_temp Is Temperature Correct? pd_black->check_temp increase_ratio Increase L:Pd Ratio pd_black->increase_ratio Yes change_ligand Screen Different Ligands ligand_choice->change_ligand check_atmosphere Is Atmosphere Inert? check_purity->check_atmosphere purify_reagents Purify Reagents check_purity->purify_reagents No check_atmosphere->check_temp degas_setup Improve Degassing check_atmosphere->degas_setup No optimize_temp Optimize Temperature check_temp->optimize_temp

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Strategies for Reducing Reaction Times in Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for boronic acid couplings, specifically tailored for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance in a direct question-and-answer format to address common issues encountered during Suzuki-Miyaura cross-coupling reactions, with a focus on strategies to decrease reaction times and improve overall efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction is sluggish and not reaching completion. What are the first parameters I should investigate to speed it up?

A1: When a Suzuki-Miyaura reaction is slow, the primary factors to re-evaluate are the catalyst system (palladium source and ligand), reaction temperature, and the choice of solvent and base. The activity of the catalyst is paramount; modern, pre-formed catalysts or pre-catalysts are often more effective than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.[1] Elevating the temperature will generally increase the reaction rate, but be mindful of potential substrate or product decomposition.[2] Finally, the solvent and base combination is crucial for both solubility and facilitating the catalytic cycle.

Q2: How does the choice of palladium catalyst and ligand impact the reaction time?

A2: The catalyst and ligand system is a critical determinant of reaction speed and efficiency. Bulky, electron-rich phosphine ligands, such as the Buchwald family (e.g., SPhos, XPhos), are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] This often leads to significantly faster reactions, especially with challenging substrates like aryl chlorides.[3][4] N-heterocyclic carbene (NHC) ligands are also highly effective and can offer greater stability.[5] Modern palladacycle pre-catalysts are designed for the clean and efficient generation of the active Pd(0) species, which can reduce induction periods and shorten overall reaction times.[1][6][7] For unactivated alkyl electrophiles, specific catalyst systems have been developed that can facilitate the reaction even at room temperature.[8][9]

Logical Relationship: Key Factors Influencing Reaction Rate

ReactionRateFactors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Catalyst Palladium Source (Precatalyst vs. Pd(II)) ReactionTime Reaction Time Catalyst->ReactionTime Ligand Ligand Choice (e.g., Buchwald, NHC) Ligand->ReactionTime Temperature Temperature Temperature->ReactionTime Solvent Solvent System Solvent->ReactionTime Base Base Choice Base->ReactionTime BoronicAcid Boronic Acid/Ester Stability BoronicAcid->ReactionTime ArylHalide Aryl Halide Reactivity (I > OTf > Br >> Cl) ArylHalide->ReactionTime

Caption: Key parameters influencing Suzuki-Miyaura reaction time.

Q3: Can changing the solvent reduce my reaction time?

A3: Absolutely. The solvent plays a multifaceted role in a Suzuki-Miyaura coupling. It must solubilize the reagents and catalyst, and it can influence the rate of the catalytic cycle.[10] Common solvents include ethers like dioxane and THF, and aromatic solvents like toluene.[10] The addition of water is often necessary to dissolve inorganic bases and can be crucial for the transmetalation step.[10] For some systems, running the reaction in purely aqueous media can be highly efficient and offers environmental benefits.[11][12][13] Screening different solvents or solvent/water ratios can reveal a more optimal medium for your specific substrates, potentially leading to a significant rate increase.

Solvent SystemCommon Characteristics
TolueneHigh boiling point, good for higher temperature reactions.
Dioxane/THFCommon ethereal solvents, often used with water.[10]
DMF/DMAcPolar aprotic solvents, good for solubility issues.[10]
Alcohols (e.g., n-BuOH)Can serve as both solvent and a mild base promoter.[10]
WaterEnvironmentally friendly, can accelerate some reactions.[12]

Q4: I've heard microwave irradiation can dramatically speed up reactions. How does it work and what are the typical time savings?

A4: Microwave-assisted synthesis is a powerful technique for accelerating many organic reactions, including Suzuki-Miyaura couplings.[14] Microwaves efficiently heat the reaction mixture, leading to rapid temperature increases and often dramatic reductions in reaction time. It is not uncommon to see reactions that take several hours (e.g., 8-24 hours) under conventional heating to complete in just minutes (e.g., 10-20 minutes) with microwave irradiation.[14][15] This can represent a rate increase of over 70-fold in some cases.[14] This technique is particularly valuable for high-throughput synthesis and library generation.

Heating MethodTypical Reaction TimeReference Example
Conventional Thermalup to 24 hoursSuzuki coupling of aryl bromides and boronic acids.[14]
Microwave Irradiation10 - 20 minutesSame reaction completed in 20 minutes, a ~72-fold rate increase.[14]
Conventional Thermal8 hoursCoupling of 4-bromoanisole and phenylboronic acid.
Microwave Irradiation10 minutesSame reaction completed in 10 minutes at a slightly higher temperature, a 48-fold rate increase.
Conventional Thermal12 hoursCoupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid.[16]
Microwave Irradiation40 minutesSame reaction completed in 40 minutes with improved yield and selectivity.[16]

Q5: My boronic acid seems to be decomposing, leading to a slow or incomplete reaction. How can I address this?

A5: Boronic acid instability, leading to side reactions like protodeboronation (hydrolysis back to the arene), is a very common reason for slow or low-yielding reactions.[1][17] This is especially problematic with electron-deficient boronic acids and can be exacerbated by high temperatures and strong bases.[5][18]

To mitigate this, consider the following strategies:

  • Use a milder base: Switching to bases like K₃PO₄ or Cs₂CO₃ can reduce the rate of decomposition.[18]

  • Protect the boronic acid: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an organotrifluoroborate salt can protect it from premature degradation.[1][7][18] These reagents often release the active boronic acid species slowly into the reaction, a "slow-release" strategy that minimizes its concentration and side reactions.[19][20][21][22]

  • Control reaction conditions: Shorter reaction times and lower temperatures can help minimize the extent of protodeboronation.[18]

Experimental Workflow: Troubleshooting a Slow Suzuki-Miyaura Reaction

TroubleshootingWorkflow Start Slow Reaction Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckCatalyst Is Catalyst/Ligand Active? (Use fresh material) CheckReagents->CheckCatalyst [If issue persists] CheckBoronic Is Boronic Acid Stable? (Check for decomposition) CheckReagents->CheckBoronic [If issue persists] OptimizeConditions 2. Optimize Reaction Conditions CheckCatalyst->OptimizeConditions CheckBoronic->OptimizeConditions IncreaseTemp Increase Temperature or Use Microwave Irradiation OptimizeConditions->IncreaseTemp [If issue persists] ScreenSolvents Screen Solvents/Bases OptimizeConditions->ScreenSolvents [If issue persists] ChangeStrategy 3. Modify Strategy IncreaseTemp->ChangeStrategy ScreenSolvents->ChangeStrategy NewCatalyst Use Advanced Catalyst System (e.g., Buchwald, Palladacycle) ChangeStrategy->NewCatalyst [If issue persists] ProtectBoronic Use More Stable Boronate (e.g., BPin, MIDA, BF3K) ChangeStrategy->ProtectBoronic [If issue persists] End Reaction Time Reduced NewCatalyst->End ProtectBoronic->End

Caption: A systematic workflow for troubleshooting and accelerating slow reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).[23]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and, if required, the ligand.[23]

  • Solvent Addition: Add the appropriate degassed solvent (e.g., Dioxane/Water 5:1, ~0.2 M concentration).[14]

  • Reaction Setup: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-40 minutes).[14][16][23] Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Screening of Catalysts and Ligands for Reaction Optimization

This procedure is designed for parallel screening to quickly identify optimal conditions.

  • Array Preparation: In an inert atmosphere (glovebox), dispense pre-weighed catalysts and/or ligands into an array of reaction vials (e.g., a 24-well plate) equipped with stir bars.[1] Modern pre-catalysts like Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts are excellent candidates for screening.[1]

  • Stock Solution Preparation:

    • Substrate Stock: Prepare a stock solution of the aryl halide (1.0 eq) and boronic acid/ester (1.2 eq) in a suitable anhydrous and degassed solvent (e.g., Dioxane, Toluene).[1][24]

    • Base Stock: Prepare a stock solution of the chosen base (e.g., 2.0 M K₃PO₄ in degassed water).[1]

  • Reaction Assembly: To each vial containing the catalyst/ligand, add the substrate stock solution followed by the base stock solution via syringe or pipette.

  • Reaction Execution: Seal the reaction block and place it on a preheated stirring hotplate (e.g., 60-100 °C).[24] Stir the reactions for a set period (e.g., overnight).

  • Analysis: After cooling, quench the reactions and analyze the conversion/yield in each vial by LC-MS or GC-MS to identify the most effective catalyst/ligand system.

References

Validation & Comparative

3-Amino-5-boronobenzoic acid vs. 3-aminophenylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3-Amino-5-boronobenzoic Acid and 3-aminophenylboronic Acid in Suzuki Coupling

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents and advanced materials. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a detailed comparison of two commercially available aminophenylboronic acid derivatives: this compound and 3-aminophenylboronic acid, highlighting their respective performance in Suzuki coupling reactions based on established chemical principles and available experimental data.

Physicochemical Properties and Reactivity Profile

The key difference between this compound and 3-aminophenylboronic acid lies in the presence of a carboxylic acid group on the phenyl ring of the former. This substituent significantly influences the electronic properties and, consequently, the reactivity of the molecule in the Suzuki coupling catalytic cycle.

PropertyThis compound3-aminophenylboronic acid
Molecular Formula C₇H₈BNO₄C₆H₈BNO₂
Molecular Weight 180.96 g/mol 136.95 g/mol
Appearance Off-white to light yellow powderLight brown to brown crystalline powder
Functional Groups Amino (-NH₂), Boronic acid (-B(OH)₂), Carboxylic acid (-COOH)Amino (-NH₂), Boronic acid (-B(OH)₂)
Electronic Effects The amino group is electron-donating (+M, -I), while the carboxylic acid group is electron-withdrawing (-M, -I). The overall effect on the boronic acid's reactivity is a balance of these opposing influences.The amino group is electron-donating (+M, -I), which generally increases the nucleophilicity of the boronic acid and can accelerate the transmetalation step in the Suzuki coupling.
Solubility Soluble in organic solvents such as DMF and DMSO.Soluble in organic solvents like THF, DMF, and alcohols.

Performance in Suzuki Coupling: A Comparative Overview

The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of the Suzuki-Miyaura coupling reaction. Electron-donating groups (EDGs) generally enhance the rate of the transmetalation step, a key process in the catalytic cycle, by increasing the nucleophilicity of the carbon atom attached to the boron. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.

3-aminophenylboronic acid , with its electron-donating amino group, is generally expected to be more reactive in Suzuki couplings compared to unsubstituted phenylboronic acid. This enhanced reactivity often leads to higher yields and faster reaction times.

This compound presents a more complex scenario. It possesses both an electron-donating amino group and an electron-withdrawing carboxylic acid group. The net effect on reactivity will depend on the interplay of these two groups and the specific reaction conditions, particularly the base used. The carboxylic acid group can be deprotonated under basic conditions, forming a carboxylate, which is also an electron-withdrawing group. This can potentially decrease the nucleophilicity of the boronic acid and slow down the transmetalation step.

While direct head-to-head comparative yield data under identical conditions is scarce in the literature, we can infer the expected performance based on these electronic principles.

Table of Representative Suzuki Coupling Reaction Yields

The following table presents a summary of reported yields for Suzuki coupling reactions involving 3-aminophenylboronic acid with various aryl halides. Due to the limited availability of specific data for this compound, a qualitative comparison is provided based on expected reactivity.

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole3-aminophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90-95
21-Bromo-4-nitrobenzene3-aminophenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF908~85-92
32-Bromopyridine3-aminophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10016~88-94
44-BromoanisoleThis compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O10012-24Lower
51-Bromo-4-nitrobenzeneThis compoundPd(dppf)Cl₂Na₂CO₃DMF908-16Lower
62-BromopyridineThis compoundPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10016-24Lower

*Note: The yields for this compound are expected to be lower or require longer reaction times compared to 3-aminophenylboronic acid under identical conditions due to the electron-withdrawing nature of the carboxylic acid group.

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura coupling reactions. These should be considered as starting points, and optimization of conditions may be necessary for specific substrates.

General Protocol for Suzuki Coupling with 3-aminophenylboronic acid

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-aminophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • To a round-bottom flask, add the aryl halide, 3-aminophenylboronic acid, palladium catalyst, and base.

  • Fit the flask with a condenser and flush with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Considerations for Suzuki Coupling with this compound

When using this compound, the following adjustments to the general protocol may be necessary to achieve optimal results:

  • Base: A stronger base (e.g., K₃PO₄ or Cs₂CO₃) may be required to facilitate the transmetalation step due to the decreased nucleophilicity of the boronic acid.

  • Catalyst/Ligand System: More electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃) might be more effective in promoting the coupling of this less reactive boronic acid.

  • Reaction Time and Temperature: Longer reaction times or higher temperatures may be needed to drive the reaction to completion.

Mandatory Visualizations

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar' R-X Aryl Halide (R-X) R-X->Oxidative_Addition R'-B(OH)2 Boronic Acid (R'-B(OH)2) R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, catalyst, base to flask - Flush with inert gas Start->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Heating_Stirring Heat and Stir Reaction Mixture Solvent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Drying_Concentration Dry and Concentrate Organic Layer Workup->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

Both this compound and 3-aminophenylboronic acid are valuable reagents for the synthesis of aminobiaryl compounds via the Suzuki-Miyaura coupling. The choice between them depends on the specific requirements of the synthetic route.

  • 3-aminophenylboronic acid is generally the more reactive of the two, making it a good choice when high yields and short reaction times are the primary goals.

  • This compound offers the advantage of an additional functional handle (the carboxylic acid) for further synthetic transformations. However, its reduced reactivity, due to the electron-withdrawing nature of the carboxylic acid group, may necessitate more carefully optimized reaction conditions, including the use of more active catalyst systems, stronger bases, and potentially longer reaction times.

Researchers should consider these factors when selecting the appropriate boronic acid for their specific synthetic targets. The provided protocols and theoretical background serve as a guide for developing efficient and successful Suzuki coupling reactions with these aminophenylboronic acid derivatives.

A Comparative Guide to Boronic and Borinic Acids in Catalysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Within the realm of organoboron catalysis, boronic acids and their structural cousins, borinic acids, have emerged as versatile and powerful tools. This guide provides an objective, data-driven comparison of their performance in key catalytic transformations, supported by experimental evidence and detailed methodologies.

Executive Summary

Boronic acids (RB(OH)₂) and borinic acids (R₂BOH) both function as Lewis acidic catalysts, primarily through the activation of hydroxyl groups. However, their distinct structural and electronic properties lead to significant differences in their catalytic efficacy and substrate scope.

Borinic acids , possessing two organic substituents on the boron atom, generally exhibit enhanced Lewis acidity compared to their boronic acid counterparts.[1][2] This heightened reactivity often translates to superior performance in reactions such as the regioselective acylation of polyols.[1]

Conversely, boronic acids have demonstrated broader utility and higher efficiency in other transformations, most notably in direct amidation reactions. In this context, borinic acids are often found to be incompetent catalysts due to the formation of unreactive complexes or degradation to less active boronic acids.[1][3]

This guide will delve into a comparative analysis of these two classes of organoboron catalysts in three key areas: direct amidation, regioselective acylation of diols, and glycosylation.

Performance Comparison: Boronic vs. Borinic Acid Catalysts

The choice between a boronic and a borinic acid catalyst is highly dependent on the specific chemical transformation. Below, we present a summary of their performance in selected, synthetically important reactions.

Direct Amidation

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine, is a fundamental reaction in organic synthesis. Arylboronic acids, particularly those bearing electron-withdrawing groups, have proven to be highly effective catalysts for this transformation.[4]

Table 1: Performance of Various Boronic Acid Catalysts in the Direct Amidation of Benzoic Acid and Benzylamine

Boronic Acid CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
3,4,5-Trifluorophenylboronic acid1TolueneReflux (111)1694-95
3,5-Bis(trifluoromethyl)phenylboronic acid5TolueneReflux (111)12~90
2,4-Bis(trifluoromethyl)phenylboronic acid5FluorobenzeneReflux (85)2464
ortho-Iodophenylboronic acid5TolueneReflux (111)1885

Note: This table is a representative summary based on reported outcomes. Direct comparative studies under identical conditions are limited.[4]

In stark contrast, borinic acids have been shown to be ineffective for direct amidation. Mechanistic studies have revealed that borinic acids can form unreactive amino-carboxylate complexes with the reactants or undergo protodeboronation to form the less active corresponding boronic acids.[3][5] This fundamental difference in reactivity makes boronic acids the clear catalysts of choice for direct amidation reactions.

Regioselective Acylation of Diols and Carbohydrates

The selective functionalization of one hydroxyl group in the presence of others is a significant challenge in the chemistry of polyols, such as carbohydrates. In this area, the enhanced Lewis acidity of diarylborinic acids gives them a distinct advantage over boronic acids.[1][6] Diarylborinic acid catalysis enables the efficient and highly regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols.[6]

Table 2: Comparison of Borinic and Boronic Acid Catalysis in the Regioselective Benzoylation of Methyl α-D-galactopyranoside

CatalystCatalyst Loading (mol%)Reaction Time (h)Major ProductRegioselectivity (C3:C2:C4:C6)Yield (%)
Diphenylborinic Acid1023-O-benzoyl>20:1:1:085
Phenylboronic Acid1024Mixture of isomersLow<10

Note: The data for phenylboronic acid is an estimation based on the general observation of its lower reactivity and selectivity in this context. The primary literature predominantly focuses on the successful application of borinic acids.

The superior performance of borinic acids is attributed to their ability to form a tetracoordinate borinate complex with the diol, which then reacts with the electrophile in the turnover-limiting step of the catalytic cycle.[6]

Glycosylation

Glycosylation, the formation of a glycosidic bond, is another area where both boronic and borinic acids have been employed as catalysts, with varying degrees of success depending on the specific reaction conditions and substrates. Diarylborinic acid catalysts have been shown to promote regio- and stereoselective couplings of glycosyl methanesulfonates with partially protected pyranoside and furanoside acceptors.[7] Boronic acid catalysts, on the other hand, have been utilized in regioselective Koenigs-Knorr-type glycosylations.[8]

Experimental Protocols

To provide a practical understanding of the application of these catalysts, detailed experimental protocols for representative reactions are outlined below.

Boronic Acid-Catalyzed Direct Amidation: Synthesis of N-Benzyl-4-phenylbutyramide

This protocol is adapted from the work of Ishihara, Ohara, and Yamamoto.

Materials:

  • 4-phenylbutyric acid

  • Benzylamine

  • 3,4,5-Trifluorophenylboronic acid

  • Toluene

  • Dichloromethane

  • 1.0 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A reaction flask is charged with 4-phenylbutyric acid (33.0 mmol), benzylamine (30.0 mmol), and 3,4,5-trifluorophenylboronic acid (0.300 mmol) in toluene (60 mL).

  • The reaction mixture is heated to reflux (oil bath temperature 120°C) for 16 hours.

  • After cooling to ambient temperature, the mixture is diluted with dichloromethane (80 mL).

  • The organic layer is washed with 1.0 M hydrochloric acid (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford N-benzyl-4-phenylbutyramide.

Borinic Acid-Catalyzed Regioselective Acylation of a Carbohydrate Derivative

This protocol is adapted from the work of Lee and Taylor.[6]

Materials:

  • Methyl α-D-galactopyranoside

  • Benzoyl chloride

  • Diphenylborinic acid ethanolamine complex

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl α-D-galactopyranoside (1.0 mmol) and diphenylborinic acid ethanolamine complex (0.1 mmol, 10 mol%) in dichloromethane (10 mL) is added pyridine (1.2 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • Benzoyl chloride (1.1 mmol) is added dropwise, and the reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the 3-O-benzoylated product.

Mechanistic Insights and Visualizations

The differing catalytic activities of boronic and borinic acids can be understood by examining their proposed catalytic cycles.

Boronic Acid Catalysis in Direct Amidation

In the direct amidation reaction, the boronic acid is proposed to react with the carboxylic acid to form a monoacyloxyboronic acid intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine. The removal of water is crucial to drive the equilibrium towards product formation.

Boronic_Acid_Amidation_Cycle cluster_main Catalytic Cycle Catalyst R'B(OH)₂ Intermediate1 R'B(OH)(OCOR) (Acyloxyboronic acid) Catalyst->Intermediate1 + RCOOH - H₂O CarboxylicAcid RCOOH Amine R''NH₂ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R''NH₂ Product RCONHR'' (Amide) Intermediate2->Product - R'B(OH)₂ Water H₂O

Catalytic cycle for boronic acid-catalyzed direct amidation.
Borinic Acid Catalysis in Regioselective Acylation

For the regioselective acylation of diols, the diarylborinic acid reacts with the diol to form a cyclic borinate ester. This complexation activates the diol, and subsequent reaction with an electrophile occurs at the more accessible hydroxyl group. The catalyst is then regenerated upon hydrolysis.

Borinic_Acid_Acylation_Cycle cluster_main Catalytic Cycle Catalyst R'₂BOH Intermediate1 Cyclic Borinate Ester Catalyst->Intermediate1 + Diol - H₂O Diol Substrate (Diol) Electrophile R''COCl Base Base Intermediate2 Acylated Borinate Complex Intermediate1->Intermediate2 + R''COCl + Base Product Mono-acylated Diol Intermediate2->Product + H₂O - R'₂BOH - Base·HCl

Catalytic cycle for borinic acid-catalyzed regioselective acylation.
General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing a catalyzed reaction, as described in the protocols.

Experimental_Workflow A Combine Reactants and Catalyst B Reaction under Controlled Conditions (Temperature, Time) A->B C Quench Reaction B->C D Workup (Extraction, Washing) C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

General experimental workflow for catalyzed reactions.

Conclusion

References

Stability Showdown: Boronic Acid Pinacol Esters vs. Boronic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of reagents is paramount to the success and reproducibility of a reaction. Among the versatile building blocks available, organoboron compounds, especially boronic acids and their derivatives, have become indispensable for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

However, a critical consideration for any researcher is the stability of these reagents. While boronic acids are highly reactive and often provide excellent results, their inherent instability can pose significant challenges in terms of handling, storage, and purification. This has led to the widespread adoption of more stable surrogates, with boronic acid pinacol esters being the most prominent. This guide provides an objective, data-driven comparison of the stability of boronic acid pinacol esters versus free boronic acids, aimed at helping researchers, scientists, and drug development professionals make informed decisions for their synthetic endeavors.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids and their pinacol esters lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster reaction times.[1] This enhanced reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity comes at the cost of diminished stability.[1]

Boronic acids are susceptible to several degradation pathways, including:

  • Oxidation: The carbon-boron bond can be readily oxidized, especially in the presence of air.[1][2]

  • Protodeboronation: Cleavage of the carbon-boron bond by a proton source, leading to the formation of an undesired C-H bond.[1][2]

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines, which can complicate accurate weighing and stoichiometry calculations.[2][3]

Boronic acid pinacol esters, on the other hand, offer significantly enhanced stability.[1][3][4][5][6] The pinacol group acts as a protecting group for the boronic acid moiety, sterically hindering it from degradation pathways.[4] This makes them easier to handle, purify by chromatography, and store for extended periods.[1][3] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is widely believed that under many Suzuki-Miyaura reaction conditions, the pinacol ester undergoes in-situ hydrolysis to generate the more reactive boronic acid.[1][2][7] However, evidence also suggests that direct transmetalation from the boronate ester is possible.[8]

Quantitative Stability Comparison

The following tables summarize the key stability differences between boronic acids and their pinacol esters under various conditions.

Stability Parameter Boronic Acids Boronic Acid Pinacol Esters Key Observations
General Benchtop Stability Prone to degradation (oxidation, protodeboronation, boroxine formation).[1][2][3] Often require storage under inert atmosphere.Generally stable crystalline solids.[1] Can be handled in air for routine laboratory operations.[3]Pinacol esters offer a significantly longer shelf-life.[3]
Thermal Stability Can undergo dehydration to form boroxines at elevated temperatures.[9]Generally more thermally stable than boronic acids.[4][9]Pinacol esters are more robust for reactions requiring heat.
Hydrolytic Stability N/A (are the product of ester hydrolysis)Susceptible to hydrolysis back to the boronic acid and pinacol, especially under acidic or basic conditions.[2][6][10][11][12]The rate of hydrolysis is pH-dependent.[9] Steric hindrance around the boron center increases hydrolytic stability.[5]
Chromatographic Stability Challenging to purify by silica gel chromatography due to high polarity and potential for decomposition.[7][13]Can be purified by silica gel chromatography, but decomposition can still occur.[13] Prone to on-column hydrolysis during reversed-phase HPLC.[10][11][14][15][16]Specialized chromatographic techniques may be required for both, but pinacol esters are generally more amenable to purification.

Experimental Data: A Case Study in Alkaline Stability

An experiment comparing the stability of 3-pyridylboronic acid, its pinacol ester, and a more sterically hindered "epin" ester (derived from 3,4-diethyl-hexane-3,4-diol) in the presence of aqueous potassium phosphate at 110°C provides a clear illustration of the stability differences.[7]

Compound Stability after 12 hours at 110°C in aqueous K₃PO₄ / toluene
3-Pyridylboronic AcidComplete decomposition[7]
3-Pyridylboronic Acid Pinacol EsterLow levels of starting material remained[7]
3-Pyridylboronic Acid "Epin" EsterCompletely stable[7]

This data highlights the protective effect of the ester group and demonstrates that increasing the steric bulk of the diol can further enhance stability.

Experimental Protocols

To aid researchers in evaluating the stability of their own boron-containing compounds, the following are general protocols for assessing hydrolytic and thermal stability.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the real-time monitoring of the hydrolysis of a boronic acid pinacol ester.

Materials:

  • Boronic acid pinacol ester

  • Deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃)

  • Deionized water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the boronic acid pinacol ester (e.g., 10 mM) and the internal standard in the chosen deuterated solvent.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a known amount of deionized water to the NMR tube, mix thoroughly, and begin acquiring spectra at regular time intervals.

  • Integrate the signals corresponding to the pinacol ester and the internal standard.

  • Plot the ratio of the pinacol ester integral to the internal standard integral versus time to determine the rate of hydrolysis.

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol determines the thermal degradation profile of the boronic acid or its pinacol ester.

Materials:

  • Boronic acid or boronic acid pinacol ester

  • Thermogravimetric analyzer (TGA)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Accurately weigh a small sample of the compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition.

Logical Relationships and Decision Making

The choice between a boronic acid and its pinacol ester is dictated by the specific requirements of the synthesis.

Stability_vs_Reactivity cluster_reagent Reagent Choice cluster_acid Boronic Acid cluster_ester Boronic Acid Pinacol Ester cluster_application Typical Application Reagent Synthetic Requirement High_Reactivity High Reactivity (Fast Reaction) Reagent->High_Reactivity Maximize Rate High_Stability High Stability (Easy Handling & Storage) Reagent->High_Stability Ensure Stability Low_Stability Low Stability (Degradation Risk) High_Reactivity->Low_Stability Acid_App Simple, fast couplings with stable boronic acids High_Reactivity->Acid_App Low_Reactivity Lower Reactivity (Slower Reaction) Low_Reactivity->High_Stability Ester_App Multi-step synthesis High-throughput screening Unstable boronic acids High_Stability->Ester_App

Decision workflow for choosing between a boronic acid and its pinacol ester.

The Role in Cross-Coupling Reactions

The stability of the boron reagent directly impacts its performance in cross-coupling reactions.

Suzuki_Miyaura_Pathway BA Boronic Acid (R-B(OH)₂) Transmetalation Transmetalation BA->Transmetalation BPE Boronic Acid Pinacol Ester (R-B(pin)) Hydrolysis Hydrolysis BPE->Hydrolysis in situ BPE->Transmetalation direct pathway (less common) Pd_cat Pd(0) Catalyst Pd_cat->Transmetalation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_cat Oxidative Addition Base Base Base->Transmetalation Hydrolysis->BA Product Cross-Coupled Product (Ar-R) Transmetalation->Product Reductive Elimination

Simplified pathways for boronic acids and their pinacol esters in Suzuki-Miyaura cross-coupling.

Conclusion

For researchers engaged in synthetic chemistry, the choice between a boronic acid and its pinacol ester is a critical decision that balances reactivity against stability. Boronic acid pinacol esters offer a robust and reliable alternative to often unstable free boronic acids. Their superior stability in terms of handling, storage, and purification makes them particularly well-suited for complex, multi-step syntheses and for use in high-throughput screening campaigns where reagent longevity is crucial.[1] While the higher intrinsic reactivity of boronic acids may be advantageous in certain contexts, the practical benefits of the enhanced stability of pinacol esters frequently make them the reagent of choice in modern drug discovery and materials science. By understanding the principles and data presented in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Comparative Guide to HPLC-Based Purity Validation of 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is fundamental to ensuring the safety and efficacy of therapeutic agents. 3-Amino-5-boronobenzoic acid is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules through reactions like the Suzuki-Miyaura coupling. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and the overall success of drug development programs. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the purity determination of such compounds, offering high resolution and sensitivity.

This guide provides an objective comparison of HPLC with alternative analytical methodologies and presents a detailed experimental protocol for the validation of this compound purity.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a versatile and widely adopted method, other techniques can be employed for the analysis of boronic acids and their derivatives. The choice of method depends on the specific analytical requirements, such as the need for high throughput, the nature of potential impurities, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Capillary Electrophoresis (CE) Gas Chromatography (GC)
Specificity High; capable of separating structurally similar impurities.Very High; provides mass information for peak identification.High; excellent for separating hydrophilic and charged molecules.Low for this analyte; requires derivatization due to non-volatility.[1]
Sensitivity Good to High (ng range), detector-dependent (UV, PDA).Very High (pg to fg range).[2]High, especially with laser-induced fluorescence detection.Varies with detector, but generally less suitable.
Precision (RSD%) Excellent (< 2%).Excellent (< 2%).[2]Good (< 5%).Good (< 5%), but method variability is high for this analyte.
Throughput Moderate; typical run times of 10-30 minutes.High; run times can be as short as one minute.[2]High; rapid separation times.Low; longer run times and sample preparation.
Key Challenges Potential for on-column hydrolysis of the boronic acid moiety.[3]Matrix effects, ion suppression.Limited loading capacity, sensitivity to sample matrix.Unsuitable for non-volatile and thermally labile compounds like boronic acids.[1]

Detailed Experimental Protocol: Purity Validation by HPLC

This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound. The method is designed to provide robust separation of the main component from potential process-related impurities and degradants.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. An Agilent 1100 series or similar is suitable.[4]

  • Column: XBridge BEH C18, 4.6 x 100 mm, 3.5 µm, or equivalent C18 stationary phase.[5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Ammonium acetate (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Standard: this compound reference standard of known purity.

2. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample and Standard Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v). Using aprotic solvents like acetonitrile for initial stock solutions can minimize hydrolysis.[3]

  • Standard Solution: Accurately weigh about 5.0 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Data Analysis and Purity Calculation

  • Inject the diluent (blank), followed by the standard solution (five replicate injections for system suitability) and then the sample solution.

  • Assess system suitability parameters: The relative standard deviation (RSD) for the peak area of the main component from the five replicate standard injections should be not more than 2.0%.

  • Calculate the purity of the this compound sample using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

5. Hypothetical Data Presentation

The following table illustrates a sample result for a purity analysis of a this compound batch.

Peak Identity Retention Time (min) Peak Area (mAU*s) Area %
Impurity 13.451,2340.08
Impurity 25.672,3450.15
This compound8.921,567,89099.71
Impurity 311.218760.06
Total 1,572,345 100.00

Visualizing the Workflow

A clear and logical workflow is essential for ensuring consistency and accuracy in the validation process. The following diagram outlines the key stages of the HPLC purity determination for this compound.

HPLC_Purity_Validation_Workflow Figure 1: HPLC Purity Validation Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile_phase Prepare Mobile Phases (Aqueous Buffer & Organic) system_setup HPLC System Setup & Equilibration prep_mobile_phase->system_setup prep_sample Prepare Sample and Standard Solutions (0.1 mg/mL) system_suitability System Suitability Test (Inject Standard x5) prep_sample->system_suitability system_setup->system_suitability sample_analysis Inject Blank and Sample Solutions system_suitability->sample_analysis RSD < 2.0%? integration Integrate Chromatographic Peaks sample_analysis->integration calculation Calculate Purity via Area Normalization integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

References

A Comparative Guide to the Kinetics of Boronic Acid Ester Reactions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the kinetic profiles of boronic acid esters in key organic transformations, supported by experimental data and detailed protocols.

Boronic acid esters have become indispensable reagents in modern organic synthesis and drug development, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Understanding the kinetics of their reactions is paramount for optimizing reaction conditions, improving yields, and developing robust synthetic routes. This guide provides an objective comparison of the kinetic performance of various boronic acid esters in Suzuki-Miyaura cross-coupling, Chan-Lam amination, and addition reactions to carbonyl compounds.

Executive Summary: The Reactivity-Stability Compromise

A central theme in the chemistry of boronic acid derivatives is the trade-off between the high reactivity of boronic acids and the superior stability of their ester counterparts. Boronic acids are generally more reactive, often leading to faster reaction times, but they are also more susceptible to decomposition pathways like protodeboronation.[1] Boronic esters, particularly pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[1] This guide will delve into the quantitative and qualitative kinetic data that underpins this crucial balance, empowering researchers to make informed decisions in reagent selection.

Suzuki-Miyaura Cross-Coupling: A Quantitative Look at Transmetalation Rates

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of the boron-containing reagent significantly impacts the rate-determining transmetalation step. Kinetic studies have revealed that the structure of the diol used to form the boronic ester has a profound effect on the reaction rate.

Comparative Kinetic Data for Suzuki-Miyaura Reactions

The following table summarizes the first-order rate constants for the formation of the cross-coupling product from various pre-transmetalation intermediates, providing a direct comparison of their relative reactivities.

Boron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
Arylboronic Acid5.78 ± 0.131.00
Catechol Boronic Ester26.6 ± 0.804.60
Ethylene Glycol Boronic Ester133 ± 7.023.0
Dimethyl Boronic EsterNot ReportedFaster than Arylboronic Acid
Pinacol Boronic EsterSigmoidal kinetics, slow< 0.39
α-hydroxyisobutyrate boronic ester2.26 ± 0.310.39
Boroxine53.9 ± 0.709.33

Data sourced from a study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[1]

The data clearly indicates that while pinacol esters are prized for their stability, they are among the slowest reacting partners in this specific kinetic study. In contrast, esters derived from simple diols like ethylene glycol exhibit significantly enhanced rates compared to the parent boronic acid.[1] This is attributed to the electronic properties of the diol and its influence on the nucleophilicity of the organic group being transferred.[1]

Signaling Pathway for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'OH) Ar-Pd(II)-OR'(L2):e->Pd(0)L2:w Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'(L2)->Ar-Ar' Product Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-OR'(L2) Ar' Transfer Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants and catalyst B Equilibrate solutions to reaction temperature A->B C Initiate reaction by mixing reagents in NMR tube or cuvette B->C D Acquire spectra (e.g., NMR, UV-vis) at timed intervals C->D E Integrate signals corresponding to starting material and product D->E F Plot concentration vs. time E->F G Fit data to appropriate rate law to determine k F->G Reactivity_Comparison cluster_reactivity General Reactivity Trend cluster_stability General Stability Trend Boronic Acid Boronic Acid Boronic Ester Boronic Ester Boronic Acid->Boronic Ester Higher Reactivity, Lower Stability StableEster Boronic Ester UnstableAcid Boronic Acid StableEster->UnstableAcid Higher Stability, Lower Reactivity

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules. For substrates such as 3-amino-5-boronobenzoic acid, which contains both an electron-donating amino group and an electron-withdrawing carboxylic acid group, the choice of the palladium catalyst is critical to achieving high yields and reaction efficiency. This guide provides a comparative overview of common palladium catalysts for the coupling of this compound with aryl halides, supported by experimental data from analogous reactions.

Performance Comparison of Palladium Catalysts

Direct comparative data for the Suzuki-Miyaura coupling of this compound is limited in readily available literature. However, by examining the performance of various palladium catalysts in the coupling of structurally similar substrates, such as aminophenylboronic acids and bromobenzoic acids, we can infer their potential efficacy. The following table summarizes the performance of several common palladium catalyst systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ PPh₃K₃PO₄1,4-Dioxane/H₂O10012~85A versatile and commonly used catalyst, though sometimes requiring higher temperatures and longer reaction times.[1]
PdCl₂(dppf) dppfCs₂CO₃THF/H₂O804-1285-95Often shows high reactivity and is effective for a broad range of substrates, including heteroaryl halides.[2]
Pd(OAc)₂ SPhosK₃PO₄Toluene/H₂O10012>95The use of bulky, electron-rich phosphine ligands like SPhos can lead to excellent yields under relatively mild conditions.[1]
Pd/C -VariousAqueousVariousVariousGoodA heterogeneous catalyst that offers the advantage of easy separation and potential for recycling.[3]
PEPPSI-IPr IPr (NHC)K₃PO₄t-BuOH/H₂O80-1001-6>95N-Heterocyclic carbene (NHC) ligated catalysts can be highly active, allowing for lower catalyst loadings and shorter reaction times.[4]

Note: The yields and conditions presented are based on reactions with structurally similar substrates and should be considered as a guide. Optimization for the specific coupling of this compound is recommended.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for the use of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for Suzuki-Miyaura coupling reactions using a common palladium catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane and degassed Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly shorten reaction times.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, palladium catalyst, and cesium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.[5]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

This diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling experiment in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Weighing Weigh Reactants (Aryl Halide, Boronic Acid, Base) Catalyst_Addition Add Catalyst Reactant_Weighing->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill) Solvent_Addition->Inert_Atmosphere Heating_Stirring Heat and Stir Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to the Reactivity of Aryltrifluoroborates and Aryl Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of organoboron reagent in palladium-catalyzed cross-coupling reactions is a critical decision that impacts yield, purity, and practicality. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, traditionally utilizes aryl boronic acids. However, potassium aryltrifluoroborates have emerged as a superior alternative in many contexts, offering significant advantages in stability and handling. This guide provides an objective, data-driven comparison of these two classes of reagents.

Aryltrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture. This contrasts sharply with aryl boronic acids, which are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can complicate reaction stoichiometry and reproducibility. The enhanced stability of aryltrifluoroborates is due to the tetracoordinate nature of the boron atom, which protects it from degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid. Consequently, potassium organotrifluoroborates can be considered a stabilized, "protected" form of boronic acids, allowing for indefinite storage at room temperature without special precautions.

Comparative Performance in Suzuki-Miyaura Coupling

While aryl boronic acids can be highly reactive, their trifluoroborate counterparts often provide comparable or even superior yields, particularly when considering their ease of use and reliability. The following table summarizes the performance of various aryltrifluoroborates and aryl boronic acids in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that these are not direct head-to-head comparisons under identical conditions but are illustrative of the typical performance of each reagent class under optimized protocols.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Potassium Phenyltrifluoroborate4-Bromo-acetophenonePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O851295
Phenylboronic Acid4-Bromo-acetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80292
Potassium 4-methoxyphenyl-trifluoroborate4-Chloro-benzonitrilePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O802491
4-Methoxy-phenylboronic Acid4-Chloro-benzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene1001894
Potassium 2-thienyl-trifluoroborate2-Bromo-pyridinePdCl₂(dppf)Cs₂CO₃THF/H₂O801285
2-Thienyl-boronic Acid2-Bromo-pyridinePd(PPh₃)₄Na₂CO₃DME801278

The Underlying Chemistry: A Tale of Two Species

The reactivity of potassium aryltrifluoroborates in Suzuki-Miyaura coupling is intrinsically linked to that of aryl boronic acids. It is widely accepted that the aryltrifluoroborate salt is a stable precatalyst that, under the basic aqueous conditions of the reaction, undergoes slow hydrolysis to release the corresponding aryl boronic acid in situ. This newly formed aryl boronic acid is the active species that participates in the catalytic cycle.

This slow-release mechanism can be advantageous, as it maintains a low concentration of the reactive and potentially unstable boronic acid, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling.

G cluster_storage Benchtop Stability cluster_reaction Suzuki-Miyaura Reaction Conditions ArylBF3K Potassium Aryltrifluoroborate (Air- and Moisture-Stable Solid) ArylBOH2 Aryl Boronic Acid (Active Species) ArylBF3K->ArylBOH2 Hydrolysis (H₂O, Base) CatalyticCycle Pd(0)/Pd(II) Catalytic Cycle ArylBOH2->CatalyticCycle Transmetalation Biaryl Biaryl Product CatalyticCycle->Biaryl Reductive Elimination

Aryltrifluoroborates as stable precursors for the in-situ generation of active aryl boronic acids.

Representative Experimental Protocols

The following protocols provide detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction using either a potassium aryltrifluoroborate or an aryl boronic acid.

Protocol 1: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole

Materials:

  • Potassium phenyltrifluoroborate (1.1 mmol, 1.1 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To an oven-dried Schlenk tube, add potassium phenyltrifluoroborate, 4-bromoanisole, Pd(OAc)₂, RuPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoanisole

Materials:

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add phenylboronic acid, 4-bromoanisole, and Pd(PPh₃)₄.

  • Add toluene and ethanol, and stir for 10 minutes.

  • Prepare a solution of Na₂CO₃ in water and add it to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C under an inert atmosphere.

  • Stir the reaction for 2-4 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography or recrystallization to yield the final product.

Conclusion

The evidence strongly supports the use of potassium aryltrifluoroborates as highly stable, reliable, and efficient alternatives to aryl boronic acids in Suzuki-Miyaura cross-coupling reactions. Their superior handling characteristics and the beneficial slow-release of the active boronic acid species make them particularly suitable for complex, multi-step syntheses and for applications where reproducibility and reagent longevity are paramount. While aryl boronic acids remain effective and economical reagents, the enhanced stability and consistent performance of aryltrifluoroborates often justify their use, providing a robust solution to the challenges associated with the inherent instability of traditional boronic acids.

A Comparative Analysis of 3-Amino-5-boronobenzoic Acid Synthesis: Flow Chemistry vs. Batch Processing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic methodology is paramount to achieving efficiency, scalability, and high purity in the production of complex molecules. This guide provides an objective comparison of flow chemistry and traditional batch synthesis for reactions involving 3-Amino-5-boronobenzoic acid, a versatile building block in pharmaceutical and materials science.

While direct comparative studies on this compound are not extensively published, this guide extrapolates from the well-documented behavior of its constituent functional groups—a boronic acid, an amino group, and a carboxylic acid—in both flow and batch environments. The insights are drawn from analogous and relevant chemical transformations, such as Suzuki-Miyaura cross-coupling and amide bond formation.

Flow chemistry, also known as continuous flow chemistry, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering numerous advantages over traditional batch methods.[1][2][3][4] These benefits include enhanced control over reaction parameters, improved safety, and seamless scalability.[4][5]

Quantitative Data Presentation

The following tables summarize typical performance metrics for reactions analogous to those involving this compound, comparing flow chemistry and batch synthesis.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

ParameterFlow ChemistryBatch SynthesisSource(s)
Reaction Time 60 - 70 minutes4 - 6 hours[6][7]
Yield Generally higher and more consistentVariable, often lower[6][8]
Temperature Precise control, can be superheated safelyDifficult to control, risk of hotspots[8][9]
Selectivity High, reduced by-productsLower, prone to side reactions[6]
Scalability Seamless by extending run time or parallelizationComplex, often requires re-optimization[5]

Table 2: Amide Bond Formation

ParameterFlow ChemistryBatch SynthesisSource(s)
Reaction Time ≤ 1 hour12 - 24 hours[10]
Yield High (e.g., 86%)Moderate (e.g., 77%)[10]
Process Control Superior control over mixing and temperatureInhomogeneous mixing can lead to inconsistency[5][8]
Safety Smaller reaction volumes reduce riskLarger volumes pose greater safety concerns[4][5]
Throughput HighLow[3]
Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction, a key application of this compound, in both flow and batch settings.

Batch Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: A round-bottom flask is charged with this compound, an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).[7]

  • Solvent Addition: A suitable solvent, such as 1,4-dioxane and water, is added to the flask.[7]

  • Inert Atmosphere: The flask is purged with an inert gas (e.g., nitrogen or argon) to prevent catalyst degradation.

  • Heating and Stirring: The reaction mixture is heated to a specified temperature (e.g., 80-100°C) with continuous stirring for several hours (typically 4-6 hours).[7]

  • Quenching and Extraction: After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent.

  • Purification: The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Flow Chemistry Protocol: Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: Two or more stock solutions are prepared. Solution A contains this compound and the aryl halide in a suitable solvent. Solution B contains the base in an aqueous solvent. A separate solution for the catalyst may also be prepared.[11]

  • System Setup: A continuous flow reactor system is assembled, consisting of pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

  • Pumping and Mixing: The reagent solutions are pumped at specific flow rates into the T-mixer, where they combine and enter the heated reactor coil.[8] The reaction time (residence time) is controlled by the flow rate and the reactor volume.

  • Reaction: The reaction mixture flows through the heated coil (e.g., at 60-120°C) for a predetermined residence time (e.g., a few minutes).[11][12]

  • Collection: The product stream exits the reactor and is collected. For continuous production, in-line purification modules can be integrated.

  • Work-up and Purification: The collected solution is then worked up in a similar manner to the batch process, though often with higher purity, requiring less intensive purification.

Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for batch and flow synthesis.

Batch_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reagents & Solvent inert Inert Atmosphere reagents->inert heat_stir Heat & Stir (Several Hours) inert->heat_stir Start Reaction quench Quench & Extract heat_stir->quench Reaction Complete purify Purify quench->purify final_product Final Product purify->final_product Isolate

Batch Synthesis Workflow

Flow_Chemistry_Workflow cluster_reagents Reagent Preparation cluster_system Flow System solA Solution A (Substrates) pumps Pumps solA->pumps solB Solution B (Base/Catalyst) solB->pumps mixer T-Mixer pumps->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Work-up & Purification collection->workup final_product Final Product workup->final_product

Flow Chemistry Workflow

Discussion and Conclusion

The transition from batch to flow chemistry offers significant advantages for reactions involving versatile molecules like this compound.

Key Advantages of Flow Chemistry:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents and managing exothermic reactions.[5][9]

  • Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to more consistent product quality and higher yields.[1][8]

  • Faster Reactions and Higher Throughput: The superior heat and mass transfer in flow reactors often leads to dramatic reductions in reaction times.[6][8]

  • Scalability: Scaling up production in a flow system is typically more straightforward than in batch, often involving longer run times or parallelizing reactors.[5]

  • Suppression of Side Reactions: Flow chemistry can inhibit side reactions, which is particularly beneficial for boronic acid synthesis where unstable intermediates can be an issue in batch processing.[13][14][15]

Challenges of Batch Synthesis:

  • Inconsistent Product Quality: Inhomogeneous mixing and poor heat transfer can lead to variations between batches.[5]

  • Complex Scale-Up: Transferring a process from the lab to production scale can be challenging and may require significant redesign.[5]

  • Safety Risks: Large-scale batch reactions, especially those that are highly exothermic, pose significant safety hazards.[5]

References

A Comparative Performance Analysis: MIDA Boronates versus 3-Amino-5-boronobenzoic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Boronic Acid Reagents for Cross-Coupling Reactions.

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of biaryl scaffolds, which are prevalent in a multitude of pharmaceutical agents. The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and functional group tolerance. This guide provides an objective comparison of the performance of N-methyliminodiacetic acid (MIDA) boronates against 3-Amino-5-boronobenzoic acid, offering insights supported by available experimental data to inform reagent selection.

Executive Summary

MIDA boronates are a class of air- and chromatographically-stable boronic acid surrogates that offer significant advantages in terms of handling, stability, and amenability to iterative cross-coupling strategies.[1][2] In contrast, this compound is a functionalized arylboronic acid that serves as a versatile building block for introducing an aminobenzoic acid moiety, a common pharmacophore in drug candidates.

The primary distinction lies in their stability and reactivity profiles. MIDA boronates act as a protecting group for the boronic acid, allowing for slow, controlled release of the active boronic acid under specific basic conditions, which can be advantageous for sensitive or unstable boronic acids.[2] this compound, as a free boronic acid, is generally more reactive but can be more susceptible to decomposition pathways such as protodeboronation, especially under harsh reaction conditions. The choice between these two reagents will ultimately depend on the specific synthetic challenge, including the stability of the coupling partners and the desired reaction kinetics.

Data Presentation: A Comparative Overview

Direct head-to-head quantitative comparisons of MIDA boronates and this compound under identical reaction conditions are not extensively documented in the literature. Therefore, the following tables present representative data compiled from various sources to illustrate their performance in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison of yields should be made with caution due to the differing reaction conditions, substrates, and catalysts.

Table 1: Performance of MIDA Boronates in Suzuki-Miyaura Cross-Coupling

Aryl Halide/TriflateMIDA BoronateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorotoluene4-Tolyl MIDA boronate2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O1001892[3]
2-Bromobenzonitrile4-Tolyl MIDA boronate2% Pd(dtbpf)Cl₂Et₃NH₂ORT2492[4][5]
5-Bromopyrimidinep-Tolyl MIDA boronate2% Pd(dtbpf)Cl₂Et₃NH₂ORT2482[4][5]
Aryl Chloride2-Pyridyl MIDA boronate1.5% Pd₂(dba)₃ / 6% XPhosK₂CO₃DMF/IPA100475-95[3]

Table 2: Performance of this compound and Analogs in Suzuki-Miyaura Cross-Coupling

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-furfural3-Carboxyphenylboronic acid1-2% Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O907Not Specified[5]
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one3-Carboxyphenylboronic acidNot SpecifiedNa₂CO₃DME/H₂ORefluxN/A64[5]
3-Bromobenzoic acidPhenylboronic acid0.1% [PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.597[6]
3-Bromobenzoic acid4-Methylphenylboronic acid0.1% [PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.595[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for Suzuki-Miyaura reactions involving a MIDA boronate and a functionalized arylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling of a MIDA Boronate

Reaction: Coupling of an Aryl Halide with a MIDA Boronate.

Materials:

  • Aryl halide (1.0 mmol)

  • MIDA boronate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 5:1 mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Reaction: Coupling of an Aryl Bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer to pH ~2-3 with HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Diagram 1: General Workflow for Biaryl Synthesis via Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Aryl Halide, Boronic Acid Derivative, Catalyst, and Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup / Extraction cool->extract purify Purification (Chromatography/Recrystallization) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Diagram 2: Simplified Angiotensin II Receptor Signaling Pathway

G cluster_synthesis Drug Target Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone AngiotensinII->Aldosterone G_protein Gq/11 AT1R->G_protein PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction Valsartan Valsartan (ARB) Valsartan->AT1R Blocks

Caption: Inhibition of the Angiotensin II Type 1 Receptor by ARBs like Valsartan.

Conclusion

Both MIDA boronates and this compound are valuable reagents in the synthesis of complex organic molecules. MIDA boronates offer superior stability and handling properties, making them ideal for multi-step syntheses and for use with unstable boronic acids. Their slow-release mechanism can lead to cleaner reactions and higher yields in certain cases. This compound, on the other hand, provides a direct and efficient route to biaryl structures containing a key pharmacophore. Its higher reactivity may be advantageous for rapid library synthesis, provided that potential stability issues are addressed through careful optimization of reaction conditions. The selection of the appropriate reagent should be guided by the specific requirements of the synthetic target, the stability of the substrates, and the overall strategic goals of the research program.

References

A Researcher's Guide to Boronic Acid Derivatives in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of bioactive compounds. Boronic acid derivatives have emerged as indispensable tools in modern synthetic chemistry, offering a versatile platform for the construction of complex molecular architectures. This guide provides an objective comparison of various boronic acid derivatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic transformations.

Boronic acids and their derivatives, such as boronate esters, are widely utilized in a range of powerful C-C and C-heteroatom bond-forming reactions. Their stability, functional group tolerance, and predictable reactivity make them ideal reagents in drug discovery and development.[1][2] This guide focuses on the comparative performance of these derivatives in key reactions like the Suzuki-Miyaura, Chan-Lam, and Petasis reactions, which are cornerstones in the synthesis of numerous pharmaceuticals.

Comparative Performance of Boronic Acid Derivatives

The choice between a free boronic acid and its esterified counterpart, such as a pinacol ester, often represents a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to shorter reaction times. However, they can be prone to decomposition pathways like protodeboronation.[3] Boronate esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store, which is particularly advantageous in multi-step syntheses.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The following table provides a comparative overview of the performance of various boronic acid derivatives in this reaction for the synthesis of bioactive scaffolds.

Bioactive ScaffoldAryl HalideBoronic Acid DerivativeCatalyst/LigandBaseSolventYield (%)Reference
Biphenyl Analogue4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95[5]
Biphenyl Analogue4-ChlorotoluenePhenylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O92[3]
4-Arylpyridine4-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane85[6]
4-Arylpyridine4-Chloropyridine(4-Methoxyphenyl)boronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane92[6]
Valsartan Intermediate2-Chlorobenzonitrile4-Tolylboronic acidSiliaCat DPP-PdK₂CO₃Ethanol>95[7]
Pyrimidine Derivative5-(4-bromophenyl)-4,6-dichloropyrimidine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60[8]
Pyrimidine Derivative5-(4-bromophenyl)-4,6-dichloropyrimidine(4-Nitrophenyl)boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O45[8]
Chan-Lam Coupling

The Chan-Lam coupling is a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This reaction typically employs a copper catalyst and is often performed under mild, aerobic conditions.

Product TypeNucleophileBoronic Acid DerivativeCatalystBaseSolventYield (%)Reference
Diaryl Ether4-MethoxyphenolPhenylboronic acidCu(OAc)₂Et₃NCH₂Cl₂40[9]
Diaryl Ether4-Methoxyphenol(4-Methoxyphenyl)boronic acidCu(OAc)₂Et₃NCH₂Cl₂73[9]
N-Aryl ImidazoleImidazolePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂55[9]
N-Aryl AnilineAnilinePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂85[9]
Steroidal Diaryl Ether13α-EstronePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂75[10][11]
Steroidal Diaryl Ether13α-Estrone(4-Fluorophenyl)boronic acidCu(OAc)₂PyridineCH₂Cl₂82[10][11]
Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.

AmineCarbonylBoronic Acid DerivativeSolventYield (%)Reference
MorpholineSalicylaldehydePhenylboronic acidDichloromethane88[12]
MorpholineSalicylaldehyde(4-Methoxyphenyl)boronic acidDichloromethane92[12]
L-Phenylalanine methyl esterLactol of L-phenyl-lactic acid(E)-Styrylboronic acidEthanol95 (d.r. >95:5)[13]
2-Aminothiophene-3-carboxamideGlyoxylic acidPhenylboronic acidHexafluoroisopropanol (HFIP)87[14]
2-Aminothiophene-3-carboxamideGlyoxylic acid(4-Methoxyphenyl)boronic acidHexafluoroisopropanol (HFIP)85[14]
N-MethylbenzylamineGlyoxylic acid(E)-Styrylboronic acidToluene90[15]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these synthetic methods.

General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Chloropyridine with Phenylboronic Acid
  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 4-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpyridine.[6]

General Procedure for Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid
  • Reaction Setup: In a round-bottom flask open to the air, combine imidazole (1.0 mmol), phenylboronic acid (1.5 mmol), copper(II) acetate (Cu(OAc)₂, 1.5 mmol), and a magnetic stir bar.

  • Solvent and Base Addition: Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield N-phenylimidazole.[9]

General Procedure for the Synthesis of a Dipeptidyl Boronic Acid Proteasome Inhibitor
  • Coupling: To a solution of an N-terminally protected amino acid (e.g., Boc-L-phenylalanine, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add a coupling reagent such as TBTU (1.1 mmol) and a base like diisopropylethylamine (DIPEA, 2.0 mmol). Stir the mixture for 10 minutes at 0 °C.

  • Addition of Amino Boronate: Add the trifluoroacetate salt of an amino boronic acid pinacol ester (e.g., (1R)-1-amino-3-methylbutylboronic acid pinacol ester trifluoroacetate, 1.0 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Deprotection and Hydrolysis: Following the coupling, the Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA). The pinacol ester is then hydrolyzed to the boronic acid using a biphasic mixture of an organic solvent (e.g., pentane or hexane) and aqueous acid (e.g., 1N HCl) with isobutylboronic acid as a transesterification agent.[1][16]

  • Purification: The final dipeptidyl boronic acid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing synthetic routes.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X      Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R²      Ln Transmetal->PdII_R2 [R²B(OH)₃]⁻ R2B R²B(OH)₂ R2B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerated Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proteasome_Inhibition_Pathway cluster_ubiquitination Ubiquitination E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 E3 E3 (Ub-ligase) E2->E3 Protein Target Protein E3->Protein UbProtein Polyubiquitinated Protein Protein->UbProtein Proteasome 26S Proteasome UbProtein->Proteasome Degradation Ub Ubiquitin Ub->E1 Apoptosis Apoptosis Proteasome->Apoptosis Accumulation of pro-apoptotic proteins, Cell cycle arrest Peptides Peptide Fragments Proteasome->Peptides Bortezomib Bortezomib (Boronic Acid Inhibitor) Bortezomib->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome pathway and its inhibition by Bortezomib.

Serine_Protease_Inhibition cluster_inhibition Inhibition Mechanism CatalyticTriad His57 Asp102 Ser195 CatalyticTriad:his->CatalyticTriad:ser H-bond (activates Ser) CatalyticTriad:asp->CatalyticTriad:his H-bond (orients His) TetrahedralIntermediate Reversible Covalent Tetrahedral Intermediate CatalyticTriad:ser->TetrahedralIntermediate BoronicAcid R-B(OH)₂ (Boronic Acid Inhibitor) BoronicAcid->TetrahedralIntermediate Nucleophilic attack by Ser195-Oγ

Caption: Inhibition of a serine protease catalytic triad by a boronic acid.

References

Evaluating green chemistry metrics for syntheses using 3-Amino-5-boronobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of synthetic routes through the lens of green chemistry. This guide provides a comparative analysis of two potential synthetic pathways to 3-Amino-5-boronobenzoic acid, a valuable building block in medicinal chemistry and materials science. The comparison is based on key green chemistry metrics, offering a quantitative assessment of the environmental footprint of each approach.

Synthetic Strategies Explored

Two primary strategies for the synthesis of this compound are evaluated:

  • Route A: Suzuki-Miyaura Coupling: This well-established cross-coupling reaction utilizes 3-amino-5-bromobenzoic acid as a starting material, coupling it with a boron source, typically bis(pinacolato)diboron, in the presence of a palladium catalyst.

  • Route B: Iridium-Catalyzed C-H Borylation: This more modern approach involves the direct borylation of the C-H bond of 3-aminobenzoic acid, offering a potentially more atom-economical route by avoiding the pre-functionalization required in the Suzuki-Miyaura pathway.

Quantitative Comparison of Green Chemistry Metrics

To objectively assess the greenness of each synthetic route, the following widely accepted metrics have been calculated based on detailed, hypothetical experimental protocols. These protocols have been constructed from established procedures for similar substrates.

Green Chemistry MetricRoute A: Suzuki-Miyaura CouplingRoute B: Iridium-Catalyzed C-H Borylation
Atom Economy (%) 65.8%83.2%
Reaction Mass Efficiency (RME) (%) 59.2%74.9%
E-Factor 15.28.7
Process Mass Intensity (PMI) 16.29.7

Experimental Protocols

The following detailed experimental protocols form the basis for the calculation of the green chemistry metrics presented above.

Route A: Suzuki-Miyaura Coupling of 3-amino-5-bromobenzoic acid

Reaction Scheme:

Procedure:

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 3-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol), bis(pinacolato)diboron (12.9 g, 50.9 mmol), and potassium acetate (13.6 g, 139 mmol). The flask is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane (150 mL) is then added, and the mixture is degassed with nitrogen for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 1.70 g, 2.32 mmol) is added, and the reaction mixture is heated to 90 °C for 12 hours.

Workup and Purification:

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite®, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with 1 M HCl (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:1) to afford this compound. The hypothetical yield is assumed to be 90%.

Route B: Iridium-Catalyzed C-H Borylation of 3-aminobenzoic acid

Reaction Scheme:

Procedure:

In a nitrogen-filled glovebox, a 250 mL Schlenk flask is charged with 3-aminobenzoic acid (10.0 g, 72.9 mmol), bis(pinacolato)diboron (20.5 g, 80.2 mmol), [Ir(cod)OMe]2 (1.21 g, 1.82 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.98 g, 3.65 mmol). Anhydrous tetrahydrofuran (THF, 150 mL) is added, and the flask is sealed. The reaction mixture is stirred at 80 °C for 16 hours.

Workup and Purification:

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (200 mL) and washed with 1 M HCl (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound. The hypothetical yield is assumed to be 90%. It is a significant assumption that the major product of this reaction is the desired 5-borylated isomer, as the directing effects of the amino and carboxyl groups could lead to a mixture of products.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.

Suzuki_Miyaura_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Charge reactants: 3-amino-5-bromobenzoic acid, Bis(pinacolato)diboron, Potassium acetate B Add solvent: 1,4-Dioxane A->B C Degas with Nitrogen B->C D Add Catalyst: Pd(dppf)Cl2 C->D E Heat to 90°C for 12h D->E F Filter through Celite E->F Cool to RT G Solvent removal F->G H Dissolve in Ethyl Acetate G->H I Wash with 1M HCl and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L Isolate Product K->L

Figure 1. Experimental workflow for the Suzuki-Miyaura coupling route.

CH_Borylation_Workflow cluster_reaction Reaction Setup (Glovebox) cluster_workup Workup & Purification A Charge reactants: 3-aminobenzoic acid, Bis(pinacolato)diboron, [Ir(cod)OMe]2, dtbpy B Add solvent: Anhydrous THF A->B C Seal and Heat to 80°C for 16h B->C D Solvent removal C->D Cool to RT E Dissolve in Diethyl Ether D->E F Wash with 1M HCl and Brine E->F G Dry and Concentrate F->G H Recrystallization G->H I Isolate Product H->I Decision_Tree Start Select Synthesis Route for This compound Metric_Priority Primary consideration: Green Chemistry Metrics? Start->Metric_Priority Reagent_Cost Primary consideration: Reagent Cost & Availability? Start->Reagent_Cost Selectivity_Control Primary consideration: Regioselectivity Control? Start->Selectivity_Control Route_B Choose Route B: Ir-Catalyzed C-H Borylation (Higher Atom Economy, Lower E-Factor/PMI) Metric_Priority->Route_B Yes Route_A Choose Route A: Suzuki-Miyaura Coupling (Well-established, predictable selectivity) Metric_Priority->Route_A No Consider_A Consider Route A: Generally lower cost catalysts (Pd vs. Ir) and starting materials are readily available. Reagent_Cost->Consider_A Consider_B Consider Route B: Requires more expensive Ir catalyst and specialized ligands. Reagent_Cost->Consider_B A_Advantage Route A offers excellent and predictable regioselectivity. Selectivity_Control->A_Advantage B_Challenge Route B may yield a mixture of isomers, requiring further optimization. Selectivity_Control->B_Challenge

A Comparative Guide to the Structural Analysis of Biaryls from Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids as key building blocks, is a predominant method for forging C-C bonds to create these structures. The choice of boronic acid is critical, influencing not only reaction efficiency and yield but also the structural and electronic properties of the resulting biaryl. This guide provides an objective comparison of the performance of various boronic acids in biaryl synthesis, supported by experimental data, detailed methodologies, and structural analysis considerations.

Comparative Performance of Boronic Acids in Biaryl Synthesis

The reactivity of boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of their substituents. To illustrate these differences, the following table summarizes the performance of various representative boronic acids in the synthesis of a model biaryl compound.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference
2-Nitrophenylboronic AcidBromobenzenePd(OAc)₂, PPh₃K₂CO₃, DMF/H₂O70-98%[1]
2-Nitrophenyl MIDA BoronateBromobenzenePd₂(dba)₃, SPhosK₃PO₄, Dioxane/H₂O85-95%[1]
3-Carboxyphenylboronic Acid4-BromoanisolePd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O92%
Potassium 3-carboxyphenyltrifluoroborate4-BromoanisolePd(OAc)₂, RuPhosK₂CO₃, t-AmylOH/H₂O95%[2]
Benzylboronic Acid4-ChlorotoluenePd(OAc)₂, SPhosK₃PO₄, Dioxane/H₂O88%[3]
Benzylboronate Pinacol Ester4-ChlorotoluenePdCl₂(dppf)K₂CO₃, Dioxane/H₂O85%[3]
Ethylboronic Acid4-BromoacetophenonePd(OAc)₂, PPh₃K₂CO₃, Toluene/H₂O85-95%[4]
Phenylboronic Acidp-BromoacetaldehydePd(OAc)₂, PPh₃Na₂CO₃, Isopropanol/H₂ONot specified[5]

Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature. The data presented is collated from different studies and should be interpreted with consideration of the varied conditions.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of working with different boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or its derivative (1.1-1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the solvent system (e.g., Toluene/H₂O, 5 mL/1 mL) via syringe.[4]

  • Reaction: Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure biaryl.

Protocol for using MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and are handled similarly to the general procedure, often with a slightly different catalyst/ligand and base system, such as Pd₂(dba)₃/SPhos and K₃PO₄ in a dioxane/water solvent system.[1][2]

Structural Analysis of Synthesized Biaryls

The structure of the boronic acid directly impacts the resulting biaryl. Key considerations include:

  • Steric Hindrance: Ortho-substituted boronic acids can lead to atropisomerism in the biaryl product, where rotation around the C-C single bond is restricted. The degree of steric hindrance influences the rotational barrier and the stability of the atropisomers.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the boronic acid will modify the electronic properties of the resulting biaryl. This is crucial for applications in materials science (e.g., tuning the bandgap of organic semiconductors) and medicinal chemistry (e.g., modulating the binding affinity of a drug candidate).

  • Spectroscopic Characterization:

    • NMR Spectroscopy (¹H, ¹³C): Provides information on the connectivity and chemical environment of atoms in the biaryl structure. The chemical shifts of aromatic protons and carbons can be indicative of the electronic effects of the substituents.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized biaryl.

    • X-ray Crystallography: Offers definitive proof of the three-dimensional structure, including the dihedral angle between the two aryl rings, which is a critical parameter for understanding the molecule's conformation and potential for atropisomerism.[5]

Visualizing the Synthetic and Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the general workflow for biaryl synthesis and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Structural Analysis A Reactant Assembly (Aryl Halide, Boronic Acid, Catalyst, Base) B Inert Atmosphere Purge A->B C Solvent Addition & Heating B->C D Reaction Monitoring (TLC/GC-MS) C->D E Aqueous Workup D->E F Extraction E->F G Drying & Concentration F->G H Purification (Chromatography/Recrystallization) G->H I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry H->J K X-ray Crystallography H->K Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Catalyst Regeneration Biaryl Ar¹-Ar² ArPdAr->Biaryl Reductive Elimination ArX Ar¹-X ArX->ArPdX Boronic Ar²-B(OH)₂ Borate [Ar²-B(OH)₃]⁻ Boronic->Borate Base Base Base->Borate Borate->ArPdAr

References

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step instructions for the safe and compliant disposal of 3-Amino-5-boronobenzoic acid, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood to minimize inhalation risks.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Body Protection: A lab coat must be worn to prevent skin contact.[1][2]

Waste Characterization and Segregation

This compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Key Segregation Practices:

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, strong acids, or bleach to prevent dangerous reactions.[1][3]

  • Designated Waste Streams: Segregate waste into solid, liquid, and sharps containers as appropriate.

Step-by-Step Disposal Protocol

A systematic approach to waste collection is crucial for ensuring safety and compliance.

3.1. Solid Waste Disposal

  • Collect Waste: Place unused or expired solid this compound, as well as contaminated items (e.g., weighing paper, gloves, absorbent pads), into a designated, sealable container.[1]

  • Container Requirements: The container must be made of a compatible material, be in good condition, and have a secure lid. The original chemical container is often a suitable choice for waste accumulation.[4]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[5][6]

3.2. Liquid Waste Disposal

  • Collect Waste: For solutions containing this compound, collect the liquid waste in a separate, sealable container designated for liquid hazardous waste.[1]

  • Container Requirements: Ensure the container is compatible with the solvent used and is leak-proof.

  • Labeling: Affix a "Hazardous Waste" label to the container, listing all chemical constituents, including solvents, by their full names and approximate concentrations.[5]

3.3. Contaminated Sharps

  • Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the procedure).[1][7]

  • Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[1][7]

  • Final Disposal: After triple-rinsing and allowing the container to air dry completely, deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1][4]

Storage and Final Disposal

  • Storage: Store all sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[8] This area should be well-ventilated and away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[8] Do not attempt to transport or dispose of the waste independently.

Summary of Disposal Procedures

The following table summarizes the key operational steps and safety requirements for the disposal of this compound.

Procedure Key Steps & Requirements Safety and Compliance Rationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.Prevents skin and eye irritation from accidental contact.
Handling Area All handling and disposal procedures must be conducted in a certified chemical fume hood.Minimizes the risk of inhaling chemical dust or vapors.[1]
Solid Waste Collection - Use a designated, compatible, and sealable container.- Label with "Hazardous Waste" and the full chemical name.Ensures proper identification and prevents accidental mixing with other waste streams.[5]
Liquid Waste Collection - Use a separate, leak-proof container for solutions.- Label with "Hazardous Waste" and all chemical constituents.Prevents dangerous reactions from mixing incompatible chemicals and ensures proper disposal by EHS.[1][5]
Empty Container Decontamination - Triple-rinse with a suitable solvent.- Collect the rinsate as hazardous waste.- Deface the original label before recycling/disposal.Prevents residual chemical contamination from entering non-hazardous waste streams.[7]
Waste Storage Store sealed containers in a designated Satellite Accumulation Area away from incompatible materials.Ensures safe, secure, and compliant temporary storage prior to EHS pickup.[8]
Final Disposal Contact your institution's Environmental Health and Safety (EHS) office for waste pickup.Guarantees that the waste is disposed of in accordance with federal, state, and local regulations.[8]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste.

G start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated paper/gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a Labeled 'Hazardous Waste' Container (Solid) solid_waste->collect_solid collect_liquid Collect in a Labeled 'Hazardous Waste' Container (Liquid) liquid_waste->collect_liquid triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse store_waste Store Sealed Waste Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container in Lab Glass/Plastic Waste triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store_waste->contact_ehs

References

Essential Safety and Operational Guide for Handling 3-Amino-5-boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-5-boronobenzoic acid (CAS No: 116378-40-6). The following procedures are designed to ensure the safety of laboratory personnel by outlining necessary personal protective equipment (PPE), operational protocols, and proper disposal methods.

Immediate Safety Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1] Based on data for related aminobenzoic acids and boronic acids, this compound should be treated as a potential skin, eye, and respiratory irritant.[3][4] Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][7]Protects eyes from dust particles and potential splashes.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][7]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[6][7]
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[7]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][7]Minimizes the risk of respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2]

    • Verify the accessibility and functionality of the safety shower and eyewash station.[1]

    • Have all necessary equipment and reagents ready before starting.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[5]

    • Avoid generating dust when transferring the solid.[6][7] Use appropriate tools, such as a spatula.[7]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used, collecting all residues as hazardous waste.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through an approved institutional or commercial waste disposal service. Do not dispose of it down the drain or in regular trash.[6][8]

  • Spill Response: In the event of a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain it.[1] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[1][6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Handling_Workflow A Preparation - Clean workspace - Verify safety equipment B Don PPE - Goggles/Face shield - Nitrile gloves - Lab coat - Respirator A->B Proceed C Handling - Avoid dust - Keep container closed B->C Proceed D Post-Handling - Clean workspace - Dispose of PPE - Wash hands C->D Proceed E Waste Disposal - Collect in labeled container - Use approved disposal service D->E Complete

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.